molecular formula C7H6BrNO2 B1354969 5-Bromo-6-methylpicolinic acid CAS No. 137778-20-2

5-Bromo-6-methylpicolinic acid

Cat. No.: B1354969
CAS No.: 137778-20-2
M. Wt: 216.03 g/mol
InChI Key: UXKSXZKZOWOMKC-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKSXZKZOWOMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568131
Record name 5-Bromo-6-methylpyridine-2-carboxylic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-20-2
Record name 5-Bromo-6-methyl-2-pyridinecarboxylic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Bromo-6-methylpyridine-2-carboxylic acid
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Record name 5-bromo-6-methylpyridine-2-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Bromo-6-methylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid, is a solid compound at room temperature. Its core identifiers and physical properties are summarized below. While specific experimental values for melting point, boiling point, and pKa are not widely published, data from closely related isomers and vendor specifications provide valuable reference points.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
CAS Number 137778-20-2
IUPAC Name 5-bromo-6-methylpyridine-2-carboxylic acid[2]
Synonyms 5-bromo-6-methyl-2-pyridinecarboxylic acid
Physical Form Solid
Purity ≥95% (Commercially available)
Storage Temperature Room temperature, sealed in a dry environment

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 5-Bromo-2,6-lutidine

This step would involve the electrophilic bromination of 2,6-lutidine. Due to the directing effects of the pyridine nitrogen and the methyl groups, the bromine is expected to add at the 3 or 5 position. Separation of the desired 5-bromo isomer would be necessary.

Step 2: Oxidation of 5-Bromo-2,6-lutidine to this compound

The selective oxidation of one of the methyl groups of 5-bromo-2,6-lutidine is the key step. A common method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid is through the use of a strong oxidizing agent like potassium permanganate (KMnO₄).[3]

Detailed Experimental Protocol (Proposed):

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 5-bromo-2,6-lutidine in water.

  • Heating: Heat the mixture to approximately 80°C with vigorous stirring.

  • Oxidation: Add potassium permanganate (KMnO₄) portion-wise over several hours, maintaining the reaction temperature at 80°C. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

    • Wash the MnO₂ cake with hot water to recover any adsorbed product.

    • Combine the filtrates and adjust the pH to 3-4 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

General Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, which will provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key absorbances to note would be the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C and C-N stretching vibrations.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Obtain the mass spectrum. The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis and a general workflow for the characterization of this compound.

G cluster_synthesis Proposed Synthesis Workflow A 2,6-Lutidine B Bromination A->B C 5-Bromo-2,6-lutidine B->C D Selective Oxidation (e.g., KMnO4) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G G cluster_characterization Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Analysis (e.g., HPLC) Start->Purity Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation Final Characterized Compound Structure_Confirmation->Final

References

An In-depth Technical Guide to 5-Bromo-6-methylpicolinic Acid (CAS: 137778-20-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-methylpicolinic acid, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, this guide explores its application in the design and synthesis of PROTACs, illustrating its role as a versatile linker component. A hypothetical PROTAC targeting the BRD4 protein is presented to demonstrate the practical application of this compound in targeted protein degradation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 137778-20-2, is a substituted pyridine carboxylic acid. Its chemical structure, featuring a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring, makes it a valuable intermediate in organic synthesis. Of particular significance is its emerging role as a "Protein Degrader Building Block". In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is crucial for its efficacy, and this compound offers a versatile scaffold for linker synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 137778-20-2
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
IUPAC Name 5-bromo-6-methylpyridine-2-carboxylic acid
Synonyms 5-bromo-6-methyl-2-pyridinecarboxylic acid
Appearance Solid
Purity Typically ≥95%
Storage Sealed in a dry environment at room temperature

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate (KMnO₄).

Experimental Workflow: Synthesis

G start Start: 5-bromo-2-methylpyridine step1 Dissolve in water start->step1 step2 Heat to 80-90°C step1->step2 step3 Add KMnO4 in portions step2->step3 step4 Monitor reaction (TLC) step3->step4 step5 Cool and filter MnO2 step4->step5 Reaction complete step6 Acidify filtrate (HCl) to pH 3-4 step5->step6 step7 Cool to induce crystallization step6->step7 step8 Filter and wash with cold water step7->step8 end End: Crude this compound step8->end

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-methylpyridine (1.0 eq) in water.

  • Heating: Heat the suspension to 80-90°C with vigorous stirring.

  • Oxidation: Slowly add potassium permanganate (2.0-3.0 eq) in portions over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification: Cool the combined filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • Crystallization: A white precipitate of this compound will form. Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization or column chromatography.

3.2.1. Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

3.2.2. Column Chromatography

For higher purity, silica gel column chromatography can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of acetic acid is typically effective for eluting polar aromatic carboxylic acids.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. Expected data are summarized in Table 2.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm): ~2.6 (s, 3H, CH₃), ~7.9 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~13.0 (br s, 1H, COOH)
¹³C NMR δ (ppm): ~24 (CH₃), ~125 (Ar-C), ~130 (Ar-C-Br), ~140 (Ar-C), ~150 (Ar-C), ~160 (Ar-C), ~165 (C=O)
Mass Spec (ESI-) [M-H]⁻ at m/z ~214/216 (due to Br isotopes)
HPLC (RP) Single peak with retention time dependent on column and mobile phase

Application in PROTAC Development

This compound serves as a valuable building block for the synthesis of PROTAC linkers. The carboxylic acid functionality allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or a linker extension. The bromine atom can be utilized for cross-coupling reactions to attach the warhead that binds to the protein of interest (POI).

Hypothetical PROTAC Design: Targeting BRD4

To illustrate its application, we propose a hypothetical PROTAC, "PROTAC-BM1," designed to target the bromodomain-containing protein 4 (BRD4), a well-established cancer target. This PROTAC will utilize a derivative of this compound as part of its linker, connecting a VHL E3 ligase ligand to a BRD4 inhibitor (warhead).

PROTAC-BM1 Design Logic

G VHL_Ligand VHL E3 Ligase Ligand (e.g., hydroxyproline derivative) Linker_Part1 5-Bromo-6-methylpicolinic acid derivative VHL_Ligand->Linker_Part1 Amide Bond Linker_Part2 Linker Extension (e.g., PEG chain) Linker_Part1->Linker_Part2 Suzuki Coupling Warhead BRD4 Inhibitor (Warhead) (e.g., JQ1 analog) Linker_Part2->Warhead Amide Bond

Caption: Logical design of the hypothetical BRD4-targeting PROTAC-BM1.

Synthetic Strategy for PROTAC-BM1

The synthesis would involve a multi-step process, starting with the functionalization of this compound.

Experimental Workflow: PROTAC Synthesis

G start Start: this compound step1 Couple with amine-functionalized VHL ligand (Amide bond formation) start->step1 step2 Intermediate 1 step1->step2 step3 Suzuki coupling with boronic ester-functionalized linker extension step2->step3 step4 Intermediate 2 step3->step4 step5 Couple with amine-functionalized BRD4 warhead (Amide bond formation) step4->step5 end End: PROTAC-BM1 step5->end

Caption: Synthetic workflow for the hypothetical PROTAC-BM1.

Detailed Protocol Outline:

  • Amide Coupling with VHL Ligand: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HATU, HOBt/EDC) and react it with an amine-functionalized VHL ligand.

  • Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the bromo-intermediate and a boronic ester-functionalized linker (e.g., a PEG chain) to introduce the linker extension.

  • Final Amide Coupling: Couple the terminal functional group of the linker with an amine-functionalized BRD4 warhead to complete the synthesis of PROTAC-BM1.

  • Purification: Purify the final PROTAC using reverse-phase HPLC.

Mechanism of Action and Signaling Pathway

PROTAC-BM1 is designed to induce the degradation of BRD4 through the ubiquitin-proteasome pathway.

Signaling Pathway: PROTAC-mediated BRD4 Degradation

G cluster_0 Cellular Environment PROTAC PROTAC-BM1 Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of Oncogenes (e.g., c-Myc) Degradation->Downstream Effect Anti-cancer Effects Downstream->Effect

An In-depth Technical Guide to 5-bromo-6-methyl-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and presents a theoretical framework based on analogous compounds to support further research and development.

Chemical Structure and Properties

5-bromo-6-methyl-2-pyridinecarboxylic acid is a halogenated and methylated derivative of picolinic acid. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.

Below is a visualization of the chemical structure:

Caption: Chemical structure of 5-bromo-6-methyl-2-pyridinecarboxylic acid.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 137778-20-2[1]
Molecular Formula C₇H₆BrNO₂[1]
Molecular Weight 216.03 g/mol [1]
InChI 1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)[1]
InChIKey UXKSXZKZOWOMKC-UHFFFAOYSA-N[1]
Canonical SMILES CC1=NC(=C(C=C1Br)C)C(=O)ON/A
Physical Form Solid[1]
Purity Typically available at ≥95%

Experimental Data (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons (pyridine ring): two doublets in the range of 7.5-8.5 ppm. Methyl protons: a singlet around 2.5 ppm. Carboxylic acid proton: a broad singlet at >10 ppm.
¹³C NMR Aromatic carbons: signals in the range of 120-160 ppm. Methyl carbon: a signal around 20-25 ppm. Carboxylic acid carbon: a signal around 165-175 ppm.
IR Spectroscopy O-H stretch (carboxylic acid): broad band around 3000 cm⁻¹. C=O stretch (carboxylic acid): strong band around 1700 cm⁻¹. C=C and C=N stretches (aromatic ring): bands in the 1400-1600 cm⁻¹ region. C-Br stretch: band in the 500-650 cm⁻¹ region.
Mass Spectrometry Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (216.03 g/mol ), showing a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity).

Synthesis Protocol

A direct, detailed experimental protocol for the synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid is not explicitly described in widely available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of related compounds. A potential pathway involves the oxidation of the corresponding methyl-substituted pyridine.

A key precursor for this synthesis is 5-bromo-2,6-dimethylpyridine. A possible multi-step synthesis starting from a commercially available material is outlined below.

G Proposed Synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation 2,6-Lutidine 2,6-Lutidine 5-bromo-2,6-dimethylpyridine 5-bromo-2,6-dimethylpyridine 2,6-Lutidine->5-bromo-2,6-dimethylpyridine NBS, H2SO4 5-bromo-6-methyl-2-pyridinecarboxylic acid 5-bromo-6-methyl-2-pyridinecarboxylic acid 5-bromo-2,6-dimethylpyridine->5-bromo-6-methyl-2-pyridinecarboxylic acid KMnO4, H2O, Heat

References

Spectroscopic Profile of 5-Bromo-6-methylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-6-methylpicolinic acid, a key building block in contemporary drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Structure and Properties

  • IUPAC Name: 5-Bromo-6-methylpyridine-2-carboxylic acid

  • CAS Number: 137778-20-2

  • Molecular Formula: C₇H₆BrNO₂

  • Molecular Weight: 216.03 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1d1HH4
~7.9d1HH3
~2.6s3H-CH₃
>10 (broad)s1H-COOH

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~165-COOH
~158C6
~150C2
~142C4
~128C3
~120C5
~24-CH₃

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C, C=N stretch (Pyridine ring)
~1300MediumC-O stretch
~830StrongC-H out-of-plane bend
~600MediumC-Br stretch
Mass Spectrometry (MS) Data
m/z RatioRelative Intensity (%)Assignment
215/217~98:100[M]⁺, Molecular ion peak with Br isotope pattern
198/200Variable[M-OH]⁺
170/172Variable[M-COOH]⁺
91Variable[M-Br-COOH]⁺

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate parameters, including pulse width (typically a 30° or 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse program with parameters optimized for ¹³C detection, including a wider spectral width and a longer acquisition time and relaxation delay compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials & Equipment:

  • This compound sample

  • Potassium Bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials & Equipment:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer with an appropriate ionization source (e.g., ESI or EI)

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to enhance ionization.[1]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.[1]

  • Ionization: Apply a high voltage to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in desolvation.[1]

  • Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

5-Bromo-6-methylpicolinic acid NMR and mass spectrometry data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and relevant experimental protocols for 5-Bromo-6-methylpicolinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its fundamental properties are summarized below.

PropertyValue
CAS Number 137778-20-2
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Physical Form Solid
Purity Typically ≥95%

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.

2.1.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic CH (H3)7.5 - 8.5Doublet1H
Aromatic CH (H4)7.5 - 8.5Doublet1H
Methyl (CH₃)2.3 - 2.8Singlet3H
Carboxylic Acid (COOH)10.0 - 13.0Singlet (broad)1H

Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and can be predicted more accurately using computational methods.

2.1.2. Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon Expected Chemical Shift (ppm)
Carboxylic Acid (COOH)165 - 175
Aromatic C (C2)145 - 155
Aromatic C (C6)150 - 160
Aromatic C (C4)135 - 145
Aromatic C (C3)120 - 130
Aromatic C (C5-Br)115 - 125
Methyl (CH₃)18 - 25
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

2.2.1. Expected Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (216.03 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways:

  • Loss of the carboxylic acid group: A significant fragment would likely be observed corresponding to the loss of COOH (45 Da), resulting in a fragment ion at m/z [M-45]⁺.

  • Loss of a bromine atom: Fragmentation involving the cleavage of the C-Br bond would lead to a fragment at m/z [M-79/81]⁺.

  • Decarboxylation followed by loss of HBr: A fragment corresponding to the loss of both CO₂ and HBr could also be observed.

Experimental Protocols

While specific experimental protocols for the acquisition of NMR and mass spectrometry data for this compound are not detailed in the available literature, standard procedures for small organic molecules would be employed.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

    • Tune and shim the instrument to ensure optimal resolution and sensitivity.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. Additional experiments like DEPT can be performed to aid in the assignment of carbon signals.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) for electron ionization (EI) or dissolution in a suitable solvent for electrospray ionization (ESI) are common methods.

  • Ionization: Ionize the sample using an appropriate technique (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking this compound to defined signaling pathways or established experimental workflows. As a substituted picolinic acid, it belongs to a class of compounds that are of interest in medicinal chemistry. Picolinic acid derivatives have been explored for a variety of biological activities, and this compound could serve as a building block or intermediate in the synthesis of novel therapeutic agents.

The workflow for investigating the biological activity of this compound would typically involve its synthesis and purification, followed by a series of in vitro and/or in vivo assays to assess its effects on specific biological targets or cellular processes.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_development Lead Optimization and Development synthesis Synthesis of 5-Bromo-6- methylpicolinic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) characterization->in_vitro Proceed to screening in_vivo In Vivo Models (if warranted by in vitro results) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling lead_opt->admet

Caption: A generalized experimental workflow for the investigation of a novel chemical entity.

This guide provides a foundational understanding of the spectral properties of this compound. For definitive spectral data and detailed experimental protocols, researchers are encouraged to consult the Certificate of Analysis from commercial suppliers or to perform the characterization in their own laboratories. As research progresses, more specific information regarding its biological activities and applications may become available.

Synthesis and Characterization of 5-Bromo-6-methylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-6-methylpicolinic acid, a heterocyclic building block with potential applications in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). Given the limited availability of detailed experimental data in peer-reviewed literature, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data.

Introduction

This compound (CAS No: 137778-20-2) is a substituted pyridine carboxylic acid. The presence of a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring makes it a versatile scaffold for further chemical modifications. Notably, its structural motifs are found in molecules designed to interact with biological targets. Supplier information categorizes this compound as a "Protein Degrader Building Block," suggesting its potential utility as a ligand for E3 ubiquitin ligases in the design of PROTACs.[1]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The picolinic acid moiety is a known scaffold for developing ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from the commercially available 6-methylpicolinic acid. This proposed pathway involves an initial esterification, followed by a regioselective bromination, and concluding with a hydrolysis step to yield the final product.

Synthesis_Workflow Start 6-Methylpicolinic Acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 6-methylpicolinate Step1->Intermediate1 H2SO4, Methanol, Reflux Step2 Step 2: Bromination Intermediate1->Step2 Intermediate2 Methyl 5-bromo-6-methylpicolinate Step2->Intermediate2 N-Bromosuccinimide (NBS), CCl4, Initiator, Reflux Step3 Step 3: Hydrolysis Intermediate2->Step3 End This compound Step3->End aq. NaOH, then aq. HCl

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These are based on general procedures for similar transformations and should be optimized for best results.

Step 1: Synthesis of Methyl 6-methylpicolinate

This step involves a Fischer esterification of the starting material, 6-methylpicolinic acid.

  • Materials: 6-methylpicolinic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • To a solution of 6-methylpicolinic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-methylpicolinate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of Methyl 5-bromo-6-methylpicolinate

This step involves the regioselective bromination of the pyridine ring at the 5-position using N-bromosuccinimide (NBS). The electron-donating methyl group and the ring nitrogen direct the bromination to the 5-position.

  • Materials: Methyl 6-methylpicolinate, N-bromosuccinimide (NBS), carbon tetrachloride (or another suitable inert solvent), benzoyl peroxide (or another radical initiator).

  • Procedure:

    • Dissolve methyl 6-methylpicolinate (1.0 eq) in carbon tetrachloride (15-20 mL per gram of ester).

    • Add N-bromosuccinimide (1.05-1.2 eq) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Maintain reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 5-bromo-6-methylpicolinate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials: Methyl 5-bromo-6-methylpicolinate, sodium hydroxide, hydrochloric acid.

  • Procedure:

    • Dissolve methyl 5-bromo-6-methylpicolinate (1.0 eq) in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours, monitoring by TLC.

    • Once the hydrolysis is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic methods and physical property measurements. The following table summarizes the expected data.

Property/Technique Expected Data for this compound
Physical State White to off-white solid
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Melting Point Not reported, expected to be in the range of 150-180 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.5 (s, 1H, COOH), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165 (C=O), ~158 (C-N), ~148 (C-Br), ~140 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~23 (CH₃)
IR Spectroscopy (KBr, cm⁻¹)~3000-2500 (broad O-H stretch), ~1700 (C=O stretch), ~1600, ~1450 (C=C and C=N ring stretching)
Mass Spectrometry (EI)m/z: 215/217 ([M]⁺, isotopic pattern for Br), 171/173 ([M-CO₂H]⁺)

Application in Drug Development: PROTACs

The classification of this compound as a "Protein Degrader Building Block" points towards its use in the synthesis of PROTACs. In a typical PROTAC molecule, a ligand for an E3 ligase is connected via a linker to a ligand for a target protein of interest (POI). This ternary complex formation facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.

Picolinic acid derivatives are known to be effective ligands for the Cereblon (CRBN) E3 ligase, a key player in the ubiquitin-proteasome system. The carboxylic acid group of this compound can be used as a handle to attach a linker, while the brominated pyridine core can be further functionalized to optimize binding to the E3 ligase or to attach other moieties.

PROTAC_Signaling_Pathway cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (containing 5-Bromo-6- methylpicolinic acid moiety) Ternary_Complex Ternary Complex (PROTAC-E3-POI) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Theoretical Frontiers in Picolinic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of substituted picolinic acids, a class of compounds with significant applications ranging from pharmaceuticals to herbicides. Leveraging computational chemistry, particularly Density Functional Theory (DFT), researchers can elucidate the structural, electronic, and reactive properties of these molecules, thereby guiding the rational design of novel and more effective derivatives. This document provides a comprehensive overview of the theoretical approaches, presents key quantitative data from computational studies, and outlines the workflows involved in such research.

Core Concepts in Theoretical Studies of Picolinic Acids

Theoretical studies of substituted picolinic acids primarily revolve around understanding how different functional groups attached to the pyridine ring influence the molecule's geometry, electronic structure, and ultimately, its biological activity. Quantum chemical calculations are the cornerstone of this exploration, providing insights that are often difficult or impossible to obtain through experimental means alone.

Key areas of investigation include:

  • Structural Parameter Analysis: Computational methods can predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. These parameters are fundamental to understanding the molecule's three-dimensional shape and how it might interact with a biological target.

  • Electronic Property Elucidation: The distribution of electrons within a molecule is critical to its reactivity. Theoretical calculations can determine properties like Mulliken atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[1]

  • Spectroscopic Characterization: Computational models can simulate vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental data helps to validate the computational model and aids in the interpretation of experimental results.[2]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This often involves calculating a variety of molecular descriptors and using statistical methods to build predictive models.

Data Presentation: Calculated Properties of Substituted Picolinic Acids

The following tables summarize key quantitative data obtained from DFT calculations on picolinic acid and its derivatives. These examples are based on published research and illustrate the type of information that can be derived from theoretical studies. The chosen level of theory, such as B3LYP/6-31G*, is a widely used and reliable method for such investigations.

2.1. Geometric Parameters

Optimized geometric parameters provide a detailed picture of the molecular structure. The table below presents a selection of calculated bond lengths and bond angles for a representative substituted picolinic acid.

Table 1: Selected Calculated Geometric Parameters for a Substituted Picolinic Acid Derivative

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond Lengths (Å) C2 - C31.395
C3 - C41.392
C4 - C51.394
C5 - C61.391
N1 - C21.341
N1 - C61.343
C2 - C7 (Carboxyl C)1.508
C7 - O81.215
C7 - O91.354
**Bond Angles (°) **C6 - N1 - C2117.5
N1 - C2 - C3122.8
C2 - C3 - C4118.9
C3 - C4 - C5119.2
C4 - C5 - C6118.7
N1 - C6 - C5122.9
N1 - C2 - C7115.4
C3 - C2 - C7121.8
C2 - C7 - O8124.7
C2 - C7 - O9112.3
O8 - C7 - O9123.0

Note: The data presented is illustrative and based on typical values found in DFT studies of similar molecules.

2.2. Electronic and Reactivity Descriptors

Electronic properties are key to understanding a molecule's reactivity and potential for intermolecular interactions.

Table 2: Calculated Electronic Properties of Substituted Picolinic Acid Derivatives

CompoundSubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
Picolinic Acid -H-6.98-1.545.443.21
4-Aminopicolinic Acid 4-NH₂-5.87-1.234.644.58
6-Chloropicolinic Acid 6-Cl-7.21-1.985.232.89
Picolinic Acid N-oxide N-oxide-7.54-2.315.235.12
4-Nitropicolinic Acid N-oxide 4-NO₂, N-oxide-8.12-3.454.671.98

Note: These values are representative and compiled from various DFT studies. The absolute values can vary with the level of theory and basis set used, but the trends upon substitution are generally consistent.[3]

2.3. Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insight into the charge distribution and electrostatic potential of the molecule.

Table 3: Calculated Mulliken Atomic Charges for Picolinic Acid

AtomAtomic Charge (e)
N1-0.58
C20.35
C3-0.15
C40.02
C5-0.12
C6-0.08
C7 (Carboxyl)0.75
O8 (Carbonyl)-0.62
O9 (Hydroxyl)-0.68
H (O9)0.45

Note: Data calculated using the B3LYP/6-31G level of theory. This data is illustrative of the charge distribution in the picolinic acid scaffold.*

Experimental Protocols: A Guide to Computational Methodology

This section provides a detailed protocol for a typical theoretical study of a substituted picolinic acid using Density Functional Theory.

3.1. Software and Hardware

  • Computational Chemistry Software: Gaussian 09 or 16 is a commonly used software package for these types of calculations. Other packages like ORCA, GAMESS, or Spartan can also be employed.

  • Visualization Software: GaussView, Avogadro, or Chemcraft are used for building the initial molecular structures and visualizing the results (e.g., optimized geometries, molecular orbitals, vibrational modes).

  • Hardware: Due to the computational cost of DFT calculations, a high-performance computing (HPC) cluster or a powerful multi-core workstation is typically required.

3.2. Step-by-Step Computational Protocol

  • Molecular Structure Creation:

    • The 3D structure of the substituted picolinic acid is built using a molecular editor like GaussView or Avogadro.

    • Standard bond lengths and angles are used for the initial geometry.

  • Geometry Optimization:

    • The initial structure is optimized to find the lowest energy conformation.

    • Method: Density Functional Theory (DFT) is the most common method. The B3LYP hybrid functional is a popular and well-validated choice.[2]

    • Basis Set: The 6-31G(d,p) or 6-311++G(d,p) basis sets are commonly used, providing a good balance between accuracy and computational cost.[2]

    • Input File Example (Gaussian):

    • The Opt keyword requests a geometry optimization. The calculation is considered converged when the forces on the atoms are close to zero.

  • Vibrational Frequency Calculation:

    • A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

    • Input File Example (Gaussian):

    • The Freq keyword requests the frequency calculation. The output will contain the vibrational modes, their frequencies, and their IR and Raman intensities.

  • Calculation of Electronic Properties:

    • The optimized geometry is used to calculate various electronic properties.

    • This is typically done as part of the same calculation as the frequency analysis or in a separate single-point energy calculation.

    • Properties such as Mulliken charges, dipole moment, and HOMO/LUMO energies are part of the standard output.

    • The Pop=MK keyword can be used to request more accurate electrostatic potential-derived charges.

  • Data Analysis and Visualization:

    • The output files are analyzed to extract the quantitative data for tabulation.

    • Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and animated vibrational modes are visualized using software like GaussView.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key workflows and pathways relevant to the study of substituted picolinic acids.

4.1. Computational Chemistry Workflow

This diagram outlines the typical workflow for a computational study of a molecule like a substituted picolinic acid.

G start Define Research Question (e.g., Effect of Substituent) build Build Initial 3D Molecular Structure start->build pre_opt Pre-optimization (Molecular Mechanics) build->pre_opt dft_opt Geometry Optimization (DFT: e.g., B3LYP/6-31G*) pre_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min is_minimum True Minimum Found check_min->is_minimum  Zero not_minimum Transition State or Higher-Order Saddle Point check_min->not_minimum One or more prop_calc Calculate Properties: - HOMO/LUMO - Mulliken Charges - Dipole Moment - Spectra (IR, Raman) is_minimum->prop_calc not_minimum->dft_opt Re-optimize analysis Data Analysis & Visualization prop_calc->analysis end Conclusion & Further Studies analysis->end G data_collection Data Collection (Structures & Biological Activity) descriptor_calc Descriptor Calculation (e.g., Electronic, Steric, Lipophilic) data_collection->descriptor_calc data_split Data Splitting (Training and Test Sets) descriptor_calc->data_split model_building Model Building (e.g., MLR, PLS, Machine Learning) data_split->model_building Training Set external_val External Validation (Using Test Set) data_split->external_val Test Set internal_val Internal Validation (e.g., Cross-validation) model_building->internal_val internal_val->external_val model_analysis Model Analysis & Interpretation external_val->model_analysis model_analysis->model_building Model is not Robust predictive_model Final Predictive QSAR Model model_analysis->predictive_model Model is Robust G herbicide Picolinic Acid Herbicide afb5 AFB5 Receptor herbicide->afb5 Binds to complex SCF-AFB5-Herbicide -Aux/IAA Complex afb5->complex scf SCF E3 Ligase Complex scf->complex aux_iaa Aux/IAA Repressor Proteins aux_iaa->complex arf Auxin Response Factors (ARFs) aux_iaa->arf Represses ubiquitination Ubiquitination of Aux/IAA complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome Targets to degradation Degradation of Aux/IAA proteasome->degradation degradation->arf Relieves Repression gene_expression Activation of Auxin-Responsive Genes arf->gene_expression Activates plant_death Uncontrolled Growth & Plant Death gene_expression->plant_death

References

The Impact of Bromination on the Reactivity and Electronic Properties of Picolinic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the picolinic acid ring profoundly influences its electronic properties and reactivity, opening new avenues for drug design and the synthesis of complex molecular architectures. This in-depth technical guide explores the reactivity and electronic characteristics of brominated picolinic acids, providing a comprehensive resource for researchers in drug development and organic synthesis.

Electronic Properties of Brominated Picolinic Acids

The position of the bromine atom on the pyridine ring significantly alters the electronic landscape of the picolinic acid molecule. This is primarily due to the interplay of bromine's inductive and resonance effects. As a halogen, bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I), which decreases the electron density of the ring. Conversely, through its lone pairs, bromine can exhibit an electron-donating resonance effect (+M). The overall electronic influence depends on the position of the bromine atom relative to the carboxylic acid and the nitrogen atom of the pyridine ring.

These electronic perturbations directly impact the acidity (pKa) of the carboxylic acid group. Electron-withdrawing groups generally stabilize the carboxylate anion through inductive effects, leading to a lower pKa and a stronger acid. The closer the bromine atom is to the carboxylic acid group, the more pronounced this effect is expected to be.

Acidity of Brominated Picolinic Acids
CompoundPredicted pKaReference
3-Bromopicolinic Acid2.29 ± 0.10[1]
5-Bromopicolinic Acid3.41 ± 0.10[2]

Note: These pKa values are predicted and should be considered as estimates. Experimental conditions can significantly influence measured pKa values.

The electron-withdrawing nature of the bromine atom generally increases the acidity of the picolinic acid. The position of the bromine atom influences the extent of this effect, with substitution closer to the carboxylic acid group expected to have a more significant impact on acidity.[3][4]

Reactivity of Brominated Picolinic Acids

The presence of a bromine atom on the picolinic acid scaffold introduces a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The reactivity of the brominated pyridine ring is dictated by the electronic effects of both the bromine atom and the electron-withdrawing carboxylic acid group, which activate the ring towards nucleophilic attack.

The general order of reactivity for leaving groups in SNAr reactions on activated aryl systems is often F > Cl ≈ Br > I. However, in the context of N-methylpyridinium compounds, a different reactivity order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[5] This highlights that the specific substrate and reaction conditions are crucial in determining reactivity. Brominated pyridines are known to undergo nucleophilic substitution, and the quaternization of the pyridine nitrogen can further enhance this reactivity.[6]

Electrophilic Bromination

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, bromination can be achieved under specific conditions. The reaction typically proceeds via an electrophilic substitution mechanism where a Lewis acid catalyst is often employed to polarize the bromine molecule, making it a more potent electrophile. The directing effect of the carboxylic acid group and the pyridine nitrogen will influence the position of bromination.

Electrophilic_Bromination PicolinicAcid Picolinic Acid SigmaComplex Sigma Complex (Resonance Stabilized) PicolinicAcid->SigmaComplex Electrophilic Attack Br2_FeBr3 Br2 / FeBr3 Br2_FeBr3->SigmaComplex BromopicolinicAcid Bromopicolinic Acid SigmaComplex->BromopicolinicAcid Deprotonation HBr_FeBr3 HBr + FeBr3 SigmaComplex->HBr_FeBr3

Figure 1: General mechanism of electrophilic bromination of picolinic acid.

Experimental Protocols

Synthesis of 5-Bromopicolinic Acid

This protocol is based on the oxidation of 5-bromo-2-methylpyridine.[7]

Materials:

  • 5-bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • 6M Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a 250 ml three-necked flask equipped with a thermometer and a reflux condenser, add 17.1 g (0.1 mol) of 5-bromo-2-methylpyridine and 100 ml of water.

  • Heat the mixture to 80°C with stirring.

  • Add 31.6 g (0.2 mol) of potassium permanganate in batches, maintaining the reaction temperature at 85°C.

  • After the addition is complete, continue the reaction for 90 minutes.

  • After the reaction, filter the hot mixture to remove manganese dioxide.

  • Adjust the pH of the filtrate to 3-4 with 6M HCl.

  • Cool the solution to room temperature to allow the product to crystallize.

  • Recrystallize the crude product from ethanol to obtain pure 5-bromopicolinic acid. The molar yield is reported to be around 77%.[7]

Synthesis_Workflow Start Start: 5-bromo-2-methylpyridine and Water Heating Heat to 80°C Start->Heating Oxidation Add KMnO4 in batches Maintain at 85°C for 90 min Heating->Oxidation Filtration Hot Filtration Oxidation->Filtration MnO2 MnO2 (waste) Filtration->MnO2 pH_Adjustment Adjust pH to 3-4 with HCl Filtration->pH_Adjustment Crystallization Cool to Room Temperature pH_Adjustment->Crystallization Recrystallization Recrystallize from Ethanol Crystallization->Recrystallization Product End: Pure 5-Bromopicolinic Acid Recrystallization->Product

Figure 2: Experimental workflow for the synthesis of 5-bromopicolinic acid.

Spectroscopic Data

TechniqueKey Features for Brominated Picolinic Acids
¹H NMR The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the position of the bromine atom. The proton ortho to the nitrogen is typically the most deshielded.
¹³C NMR The carbon atom attached to the bromine will show a characteristic chemical shift. The carbonyl carbon of the carboxylic acid typically appears in the range of 160-170 ppm.
FT-IR Characteristic peaks include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br stretching vibrations (typically in the fingerprint region).
UV-Vis The absorption maxima will be influenced by the position of the bromine atom and the pH of the solution. Bromination can cause a bathochromic (red) shift in the absorption spectrum.

Biological Relevance and Applications in Drug Development

Picolinic acid is an endogenous metabolite of tryptophan, formed via the kynurenine pathway.[8][9][10] This pathway is a significant route for tryptophan catabolism and produces several neuroactive and immunomodulatory compounds.

Tryptophan_Metabolism Tryptophan L-Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine via IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid via Kynureninase ACMSD 2-Amino-3-carboxymuconate semialdehyde Three_Hydroxyanthranilic_Acid->ACMSD Picolinic_Acid Picolinic Acid ACMSD->Picolinic_Acid via ACMSD Decarboxylase Quinolinic_Acid Quinolinic Acid ACMSD->Quinolinic_Acid Non-enzymatic IDO_TDO IDO/TDO Kynureninase Kynureninase ACMSD_decarboxylase ACMSD Decarboxylase

Figure 3: Simplified overview of the kynurenine pathway leading to picolinic acid.

The introduction of bromine to the picolinic acid scaffold is a key strategy in drug discovery. Brominated picolinic acids serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic activities.[11][12][13] The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the exploration of a wide chemical space.

Conclusion

Brominated picolinic acids are a class of compounds with significant potential in both synthetic and medicinal chemistry. The position of the bromine atom fine-tunes the electronic properties and reactivity of the molecule, influencing its acidity and susceptibility to further chemical modification. A thorough understanding of these properties is crucial for the rational design of novel therapeutics and functional materials. This guide provides a foundational overview of the key chemical and physical characteristics of brominated picolinic acids to aid researchers in their endeavors.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a versatile and highly significant scaffold in the annals of chemical discovery. From their early identification as natural products to their development as potent herbicides, anticonvulsants, and enzyme inhibitors, these compounds have demonstrated a remarkable breadth of biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important class of molecules.

A Historical Timeline of Discovery and Development

The story of substituted picolinic acids unfolds over nearly a century, marked by key discoveries in both natural product chemistry and synthetic chemical development.

  • 1934: The Natural Origin - Fusaric Acid: The first recognized substituted picolinic acid, fusaric acid (5-butylpicolinic acid), was isolated from the fungus Fusarium heterosporum.[1] This discovery laid the groundwork for understanding the biological potential of this chemical class.

  • 1960s: The Herbicide Revolution - Picloram: The commercialization of Picloram in the 1960s marked a new era for picolinic acids in agriculture.[2] Developed by Dow Chemical, Picloram exhibited potent and persistent control over a wide range of broad-leaved weeds.[2]

  • 1975: Enhanced Selectivity with Clopyralid: Following the success of Picloram, Clopyralid was introduced, offering a different spectrum of weed control and improved selectivity for various crops.[2]

  • 2005: A New Generation of Potency - Aminopyralid: The launch of Aminopyralid represented a significant advancement, providing effective weed control at much lower application rates.[2]

  • Recent Developments: The 6-Aryl-Picolinates: More recent research has led to the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, which offer unique weed control spectrums and favorable environmental profiles.[3]

Beyond their agricultural applications, substituted picolinic acids have been explored for a range of pharmaceutical uses, including as anticonvulsants and as inhibitors of various enzymes.

Quantitative Data Summary

The biological activity of substituted picolinic acids varies significantly with their substitution patterns. The following tables summarize key quantitative data for representative compounds across different applications.

Table 1: Herbicidal Activity of Picolinic Acid Derivatives

CompoundYear of CommercializationTypical Application Rate (g/ha)Target Weeds
Picloram1960s125–1120Broadleaf weeds, woody plants[2]
Clopyralid1975105–500Thistles, clovers, and other broadleaf weeds[2]
Aminopyralid20055–120Broadleaf weeds, including invasive species[2]
Halauxifen-methylRecentNot specified in searchesBroadleaf weeds[3]
Florpyrauxifen-benzylRecentNot specified in searchesBroadleaf weeds[3]

Table 2: Anticonvulsant Activity of a Picolinic Acid Derivative

CompoundSeizure ModelED50 (mg/kg)
Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA)Maximal Electroshock (MES)24.2
Kainic Acid (KA)-induced19.9
AMPA-induced39.5
Pentylenetetrazole (PTZ)-induced56.2
Bicuculline (BIC)-induced76.4
Pilocarpine (PILO)-induced160.1
NMDA-induced165.2

Table 3: Enzyme Inhibitory Activity of Picolinic Acid Derivatives

Compound ClassTarget EnzymeRepresentative CompoundIC50
Picolinamides11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)SKI28521.6 nM (mouse), 2.9 nM (human)
Fusaric Acid and DerivativesDopamine β-MonooxygenaseFusaric Acid~30 µM

Experimental Protocols

The synthesis of substituted picolinic acids can be achieved through various chemical routes. Below are detailed methodologies for the preparation of key picolinic acid derivatives.

Protocol 1: Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

This protocol describes a common industrial synthesis of Picloram starting from α-picoline.

Step 1: Chlorination of α-Picoline α-Picoline is subjected to exhaustive chlorination to produce 2-(trichloromethyl)pentachloropyridine. This reaction is typically carried out at high temperatures in the presence of a chlorinating agent.

Step 2: Hydrolysis to Tetrachloropicolinic Acid The resulting 2-(trichloromethyl)pentachloropyridine is then hydrolyzed, often using concentrated sulfuric acid, to yield 3,4,5,6-tetrachloropicolinic acid.

Step 3: Ammonolysis to Picloram The final step involves the selective amination of 3,4,5,6-tetrachloropicolinic acid at the 4-position. This is achieved by reacting the tetrachloro-substituted acid with ammonia under pressure.[4]

Detailed Ammonolysis Procedure: [4]

  • Charge a 2L autoclave with 281 g of methyl 3,4,5,6-tetrachloropicolinate (97.9%), 1200 g of methanol (1500 ml), and 50 ml of water.

  • Seal the autoclave and maintain the temperature at 20°C with stirring.

  • Slowly introduce 170 grams of ammonia gas into the autoclave.

  • Heat the autoclave to 120-130°C and maintain the reaction for 8 hours. Monitor the reaction progress by HPLC until the residual 3,4,5,6-tetrachloropicolinic acid intermediate is no higher than 1%.

  • After cooling, transfer the material to a distillation flask and remove the solvent under normal pressure until the liquid temperature reaches 80-85°C.

  • Add 200 ml of water and continue distillation until the liquid temperature is 98-100°C.

  • Cool the mixture and add 100 grams of industrial hydrochloric acid (36%) dropwise to adjust the pH to 1-2.

  • Heat the material to 50-60°C for 2 hours to mature and grow the crystals.

  • Cool to below 30°C, filter the precipitate, rinse with 100 ml of water, and dry to obtain Picloram.

Protocol 2: Synthesis of 3,6-Dichloropicolinic Acid (Clopyralid)

This protocol outlines a synthesis of Clopyralid from 2,3,6-trichloropyridine.

Step 1: Oxidation to 2,3,6-Trichloropyridine N-oxide [5]

  • Dissolve 18.4g (0.1mol) of 2,3,6-trichloropyridine in 70g of glacial acetic acid.

  • Add 0.54g of molybdenum trioxide as a catalyst.

  • Heat the mixture to 80°C.

  • Slowly add 13.6g (0.12mol) of 30% hydrogen peroxide dropwise.

  • After the reaction is complete (monitored by liquid chromatography), filter the catalyst.

  • Concentrate the filtrate to recover the acetic acid and obtain 2,3,6-trichloropyridine N-oxide (yield: 18.2g, 90%).

Step 2: Cyanation to 2-Cyano-3,6-dichloropyridine N-oxide [5]

  • Dissolve the 2,3,6-trichloropyridine N-oxide from the previous step in DMF.

  • Add a cyanating agent (e.g., sodium cyanide).

  • Heat the reaction mixture to facilitate the cyanogenation reaction.

  • After the reaction, remove the solvent by rotary evaporation and recrystallize the residue from ethanol to obtain 2-cyano-3,6-dichloropyridine N-oxide.

Step 3: Deoxygenation to 2-Cyano-3,6-dichloropyridine [5]

  • Mix the 2-cyano-3,6-dichloropyridine N-oxide with phosphorus trichloride.

  • Heat the mixture to carry out the deoxygenation reaction.

  • After the reaction, add the mixture to ice water to precipitate the solid product.

  • Filter to obtain 2-cyano-3,6-dichloropyridine.

Step 4: Hydrolysis to Clopyralid [5]

  • Add the 2-cyano-3,6-dichloropyridine to an alkaline solution of ethanol (e.g., ethanolic sodium hydroxide).

  • Heat the mixture to hydrolyze the nitrile group to a carboxylic acid.

  • After the reaction, adjust the pH of the system to 2-3 to precipitate the product.

  • Filter and crystallize to obtain the final product, Clopyralid.

Protocol 3: Synthesis of 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic Acids

This protocol describes a general method for the synthesis of a newer class of picolinic acid herbicides.

Step 1: Synthesis of Intermediate II Intermediate II is prepared via a nucleophilic substitution reaction where the chlorine atom at the 6-position of Picloram is replaced by hydrazine hydrate.[6]

Step 2: Synthesis of Intermediate III Intermediate III is obtained through a Claisen condensation reaction between an ethyl acetate derivative (e.g., ethyl acetate, ethyl difluoroacetate, or ethyl trifluoroacetate) and a methyl ketone.[6]

Step 3: Synthesis of Intermediate IV Intermediate IV is synthesized via a Knorr cyclization reaction of Intermediate II and Intermediate III.[6]

Step 4: Final Hydrolysis The target 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid is obtained by hydrolysis of the corresponding ester (Intermediate IV).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted picolinic acids stem from their interaction with various biological pathways.

Herbicidal Action: Synthetic Auxin Pathway

Picolinic acid herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). They bind to the auxin receptor, which is part of an E3 ubiquitin ligase complex. This binding leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the uncontrolled expression of auxin-responsive genes. This disrupts normal plant growth and development, ultimately leading to plant death. Picolinic acid herbicides specifically bind to the F-box protein AFB5, a component of the SCFAFB5 E3 ubiquitin ligase complex.[3]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Picolinic Acid Herbicide (Auxin Mimic) AFB5 AFB5 Auxin->AFB5 Binds to SCF SCF Complex AFB5->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of picolinic acid herbicides as synthetic auxin mimics.

Anticonvulsant Activity: GABAergic System Modulation

The anticonvulsant effects of some picolinic acid derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Picolinic acid derivatives may act on the GABA-A receptor complex, a ligand-gated ion channel that is permeable to chloride ions. By potentiating the action of GABA, these compounds can increase chloride influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The exact binding site and mechanism of action can vary between different derivatives.

GABAergic_Mechanism cluster_synapse Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Picolinic_Acid Picolinic Acid Derivative Picolinic_Acid->GABA_A_Receptor Potentiates GABA action Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Postulated mechanism of anticonvulsant action via potentiation of GABA-A receptors.

Enzyme Inhibition: Dopamine β-Monooxygenase

Fusaric acid and its derivatives are known inhibitors of dopamine β-monooxygenase (DBM), an enzyme that catalyzes the conversion of dopamine to norepinephrine. This inhibition is thought to be the basis for their hypotensive effects. The picolinic acid moiety chelates the copper ions in the active site of the enzyme, which are essential for its catalytic activity.

DBM_Inhibition Dopamine Dopamine DBM Dopamine β-Monooxygenase (DBM) Dopamine->DBM Substrate Norepinephrine Norepinephrine DBM->Norepinephrine Catalyzes conversion to Fusaric_Acid Fusaric Acid Fusaric_Acid->DBM Inhibits

Caption: Inhibition of Dopamine β-Monooxygenase by Fusaric Acid.

Conclusion

The journey of substituted picolinic acids, from a fungal metabolite to a diverse class of bioactive molecules, highlights the power of chemical synthesis and the importance of understanding structure-activity relationships. The picolinic acid scaffold continues to be a fertile ground for the discovery of new herbicides, pharmaceuticals, and chemical probes. This guide provides a foundational understanding of the history, synthesis, and mechanisms of action of these remarkable compounds, serving as a valuable resource for researchers and developers in the field.

References

The Rising Potential of 5-Bromo-6-methylpicolinic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine carboxylic acid scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its numerous variations, 5-Bromo-6-methylpicolinic acid and its derivatives represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. While direct research on this specific scaffold is nascent, this technical guide synthesizes available data from structurally related picolinic and nicotinic acid derivatives to provide a predictive overview of their potential antimicrobial, anticancer, and enzyme-inhibiting properties. This document also furnishes detailed experimental protocols for the evaluation of these activities, aiming to facilitate further research and development in this area.

Antimicrobial Activity

Derivatives of pyridine carboxylic acids have demonstrated notable antimicrobial effects. The introduction of a bromine atom and a methyl group on the picolinic acid ring can modulate the lipophilicity and electronic properties of the molecule, which may enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.

Quantitative Data on Related Compounds

While specific data for this compound derivatives is not yet available in published literature, the following table summarizes the antimicrobial activity of analogous brominated and substituted pyridine derivatives against various pathogens. This data serves as a valuable reference for predicting the potential efficacy of the target compounds.

Compound ClassDerivative/SubstituentsTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Nicotinamides Hydrazides with quinolone, phenolic, and pyridine ringsPseudomonas aeruginosa0.016 mM-[1]
Klebsiella pneumoniae0.016 mM-[1]
Staphylococcus aureus>0.016 mM-[1]
Enterococcus faecalis>0.016 mM-[1]
Candida albicans>1 mM-[1]
Usnic Acid Derivatives Various amine substitutionsStaphylococcus aureus1.02–50.93 x 10⁻² mmol/mL2.05–70.57 x 10⁻² mmol/mL[2]
Pseudomonas aeruginosa"Most resistant""Most resistant"[2]
Escherichia coli"Most resistant""Most resistant"[2]
Thiazolo[4,5-b]pyridines 5-methyl-7-phenyl substitutedPseudomonas aeruginosa0.21 µM-[3]
Escherichia coli0.21 µM-[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is presented for analogous compounds to infer potential activity.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.[4][5][6][7][8]

Workflow for Broth Microdilution Assay

G prep Prepare Stock Solution of Test Compound serial_dil Perform Serial Dilutions in 96-well plate prep->serial_dil inoculate Inoculate Wells with Bacterial Suspension serial_dil->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate Plates (e.g., 37°C for 18-24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Read MBC: Lowest concentration with no bacterial growth on agar incubate_agar->read_mbc

Caption: Workflow for determining MIC and MBC using the broth microdilution method.

Anticancer Activity

The structural features of this compound derivatives make them intriguing candidates for anticancer drug discovery. Halogenated heterocyclic compounds are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor progression.

Quantitative Data on Related Compounds

The following table presents in vitro cytotoxicity data for various bromo-substituted heterocyclic compounds, providing an indication of the potential anticancer activity of this compound derivatives.

Compound ClassDerivative/SubstituentsCancer Cell LineIC50 (µM)Reference
5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety (Compound 23p)HepG2 (Liver)2.357[9]
A549 (Lung)3.012[9]
Skov-3 (Ovarian)-[9]
Brominated Quinolines 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11)C6 (Glioma)15.4[10]
HeLa (Cervical)26.4[10]
HT29 (Colon)15.0[10]
4-phenylamino-N-methylpicolinamide Derivatives Various substitutions (Compound 5q)HepG2 (Liver)<10[11]
HCT116 (Colon)<10[11]

IC50: Half-maximal inhibitory concentration. Data is presented for analogous compounds to infer potential activity.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard initial screening tool for potential anticancer compounds.[12][13][14]

G seed_cells Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 treat Treat cells with various concentrations of test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize read_abs Read Absorbance (e.g., at 570 nm) solubilize->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50

Caption: Potential enzyme targets and therapeutic outcomes for picolinic acid derivatives.

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for assessing enzyme inhibition involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. [15][16][17] Workflow for a General Enzyme Inhibition Assay

G prep Prepare Buffer, Enzyme, Substrate, and Inhibitor Solutions pre_incubate Pre-incubate Enzyme with Inhibitor prep->pre_incubate start_reaction Initiate Reaction by adding Substrate pre_incubate->start_reaction monitor Monitor Reaction Progress (e.g., Spectrophotometrically) start_reaction->monitor data_analysis Analyze Data: Determine reaction rates and calculate % inhibition monitor->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is currently limited, the information available for structurally similar compounds suggests a high potential for this scaffold in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. The bromine and methyl substitutions are likely to play a crucial role in defining the potency and selectivity of these compounds.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be pivotal in identifying the key structural features that contribute to the desired biological effects. [18]Such investigations will undoubtedly pave the way for the development of new and effective therapeutic agents based on this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel bioactive molecules utilizing 5-Bromo-6-methylpicolinic acid as a key building block. This versatile scaffold is particularly amenable to derivatization through cross-coupling reactions, offering a pathway to a diverse range of potential therapeutic agents, including kinase inhibitors.

Introduction

This compound is a heterocyclic compound that serves as a valuable starting material in medicinal chemistry. The presence of a bromine atom at the 5-position allows for the introduction of various aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The picolinic acid moiety itself is a known pharmacophore present in numerous biologically active compounds. This combination of a reactive handle for diversification and a privileged core structure makes this compound an attractive scaffold for the discovery of novel drugs.

Derivatives of similar bromo-substituted heterocyclic acids have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. For instance, picolinamide-based derivatives have been investigated as potent VEGFR-2 kinase inhibitors, playing a crucial role in angiogenesis, a key process in tumor growth.[1]

Application: Synthesis of a Hypothetical Kinase Inhibitor

This protocol details the synthesis of a potential kinase inhibitor, 6-methyl-5-(1H-indol-5-yl)picolinic acid , through a Suzuki-Miyaura cross-coupling reaction. Indole moieties are frequently found in kinase inhibitors and can contribute to binding at the ATP-binding site of the enzyme.

Experimental Workflow

The overall experimental workflow for the synthesis and subsequent biological evaluation is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + (1H-indol-5-yl)boronic acid reaction Suzuki-Miyaura Coupling start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6-methyl-5-(1H-indol-5-yl)picolinic acid purification->product kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) product->kinase_assay cell_assay Cell Proliferation Assay (e.g., A549, HepG2) kinase_assay->cell_assay

Caption: Workflow for synthesis and evaluation.

Suzuki-Miyaura Cross-Coupling: Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide.[2] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

G cluster_reactants Reactants pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition transmetalation_complex [R1-Pd(II)L2-R2]+ pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R1-R2 transmetalation_complex->product r1br R1-Br (this compound) r1br->pd2_complex r2b R2-B(OH)2 ((1H-indol-5-yl)boronic acid) r2b->transmetalation_complex base Base (e.g., K2CO3) base->transmetalation_complex

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 eq.)

  • (1H-indol-5-yl)boronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with water and acidify with 1M HCl to precipitate the product.

  • Filter the precipitate and wash with water.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired product.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized analogs based on the this compound scaffold, with variations in the coupled aryl/heteroaryl group. This data is representative of what might be expected based on similar compounds reported in the literature.[4][5]

Table 1: Synthesis Yields of 5-Aryl-6-methylpicolinic Acid Derivatives

Compound IDAryl/Heteroaryl GroupCatalystBaseSolventYield (%)
I-1 PhenylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
I-2 4-FluorophenylPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O78
I-3 1H-Indol-5-ylPd(dppf)Cl₂K₂CO₃Dioxane/H₂O72
I-4 Thiophen-3-ylPd₂(dba)₃ / SPhosK₃PO₄Toluene81

Table 2: In Vitro Biological Activity of Synthesized Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Anti-proliferative Activity (A549 cells) GI₅₀ (µM)
I-1 VEGFR-215.2> 50
I-2 VEGFR-28.722.5
I-3 VEGFR-21.2 4.9
I-4 VEGFR-25.412.1
Sunitinib (Control)VEGFR-20.083.5

Mechanism of Action: Kinase Inhibition

Many kinase inhibitors function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of substrate proteins. This disruption of the signaling cascade can inhibit cellular processes that are overly active in cancer, such as proliferation and angiogenesis.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Synthesized Inhibitor (e.g., Compound I-3) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of VEGFR-2 signaling.

Troubleshooting and Safety

  • Low or No Conversion: Ensure all reagents and solvents are anhydrous. The palladium catalyst should be active; consider using a fresh batch. For sterically hindered substrates, a different ligand (e.g., SPhos, XPhos) or higher reaction temperatures may be necessary.[3]

  • Side Products: Homo-coupling of the boronic acid can be minimized by using a slight excess of the boronic acid. Debromination of the starting material may occur; lowering the reaction temperature might mitigate this side reaction.[3]

  • Safety: this compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.[6][7]

References

Application Notes and Protocols: 5-Bromo-6-methylpicolinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylpicolinic acid is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its substituted pyridine core, featuring a carboxylic acid, a methyl group, and a bromine atom, offers multiple points for chemical modification. The bromine atom is especially amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino functionalities. This versatility allows for the construction of complex molecular architectures and the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for leveraging this compound in several key synthetic transformations.

Key Applications in Organic Synthesis

This compound is an ideal substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methylpicolinic Acids

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the bromine-bearing sp² carbon of this compound and an sp² carbon of an organoboron compound, typically an arylboronic acid. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

Sonogashira Coupling: Synthesis of 5-Alkynyl-6-methylpicolinic Acids

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties, which can serve as handles for further transformations (e.g., "click chemistry") or as integral parts of the final molecular structure, often found in kinase inhibitors.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-methylpicolinic Acid Derivatives

The Buchwald-Hartwig amination enables the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful tool for synthesizing arylamines, a class of compounds with broad applications in pharmaceuticals.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. Note: The following data is representative and based on general protocols for similar bromo-heterocyclic compounds. Optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902475-85

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80688-96
2EthynyltrimethylsilanePd(PPh₃)₄ (4)CuI (6)DiPEATHF651282-92
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NAcetonitrile70880-90

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄t-BuOH901678-88

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Synthesis of 5-Phenyl-6-methylpicolinic acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

Synthesis of 5-(Phenylethynyl)-6-methylpicolinic acid

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Synthesis of 5-(Morpholino)-6-methylpicolinic acid

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add morpholine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Relevance and Signaling Pathways

Derivatives of substituted picolinic acids are of significant interest in drug discovery as they can be designed to interact with various biological targets. Notably, molecules with similar structural motifs have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

Potential Targeting of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Derivatives synthesized from this compound could be developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, or mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes BuildingBlock 5-Aryl-6-methylpicolinic Acid Derivative (Potential Inhibitor) BuildingBlock->PI3K inhibits BuildingBlock->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Kinase Inhibitor Screening

A general workflow for the synthesis and evaluation of potential kinase inhibitors derived from this compound is outlined below.

Kinase_Inhibitor_Workflow Start This compound Synthesis Parallel Synthesis (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening Biochemical Kinase Assay (e.g., PI3K, PIM-1) Library->Screening Hits Identification of 'Hits' (Active Compounds) Screening->Hits CellBased Cell-Based Assays (Proliferation, Apoptosis) Hits->CellBased LeadOpt Lead Optimization CellBased->LeadOpt End Preclinical Candidate LeadOpt->End

Caption: Workflow for kinase inhibitor discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols and data provided herein offer a foundation for researchers to utilize this compound in key cross-coupling reactions to generate diverse libraries of novel compounds. The potential for derivatives of this compound to modulate important biological pathways, such as kinase signaling cascades, underscores its significance in modern drug discovery and development. Further exploration of the synthetic utility and biological activity of its derivatives is warranted.

References

Application Notes and Protocols for 5-Bromo-6-methylpicolinic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Bromo-6-methylpicolinic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its substituted pyridine core serves as a valuable scaffold for the synthesis of various biologically active molecules. While prominently listed as a "Protein Degrader Building Block," suggesting its utility in the development of Proteolysis-Targeting Chimeras (PROTACs), its application extends to the synthesis of enzyme inhibitors and receptor antagonists.[1]

The strategic placement of the bromo, methyl, and carboxylic acid groups on the picolinic acid framework allows for diverse chemical modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening. The carboxylic acid moiety can be readily converted to an amide, ester, or other functional groups, enabling its conjugation to linkers or other pharmacophores. The bromo group provides a site for cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the molecular structure.

Application in the Synthesis of LPA1 Receptor Antagonists

This compound has been utilized as a key starting material in the synthesis of novel isoxazole-based antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1).[2] LPA1 is a G protein-coupled receptor implicated in various physiological and pathological processes, including fibrosis. In this context, the picolinic acid derivative is activated and coupled with an amine-containing fragment to form a crucial amide bond, leading to the final antagonist structure.[2]

Application in the Synthesis of PARP1 Inhibitors

This picolinic acid derivative also serves as a foundational element in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[3] PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for cancer therapy. In the synthesis of these inhibitors, this compound is activated and reacted with an amine to form an amide, which is a common structural motif in many PARP inhibitors.[3]

Hypothesized Application in Targeted Protein Degradation (PROTACs)

The classification of this compound as a "Protein Degrader Building Block" strongly suggests its intended use in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. In a hypothetical PROTAC, this picolinic acid derivative could serve as a precursor to the "warhead" component, which is the ligand that binds to the target protein. The carboxylic acid would be the attachment point for a linker, which in turn is connected to an E3 ligase ligand.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 137778-20-2
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Purity ≥95%
Appearance Solid
Storage Sealed in dry, room temperature
Components of a Hypothetical PROTAC
ComponentRoleExample Moiety
Warhead Binds to the target protein of interest.A derivative of this compound
Linker Connects the warhead and the E3 ligase ligand.Polyethylene glycol (PEG) chain, alkyl chain
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., VHL, CRBN).Pomalidomide, Thalidomide, or VHL ligand

Experimental Protocols

Protocol 1: Synthesis of an Intermediate for an LPA1 Receptor Antagonist

This protocol is adapted from patent US11180488B2 and describes the activation of this compound to its acid chloride, a key intermediate.[2]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • N,N-Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Tetrahydrofuran (THF)

  • Amine-containing coupling partner

  • Nitrogen (N₂) atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane and a catalytic amount of DMF under a nitrogen atmosphere at room temperature, add thionyl chloride (3.0 eq).

  • Stir the reaction mixture at 55°C for 15 hours.

  • Cool the reaction mixture to room temperature and concentrate it in vacuo to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in THF.

  • In a separate flask, prepare a solution of the desired amine-containing coupling partner in THF.

  • Add the acid chloride solution to the amine solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction mixture using standard aqueous extraction procedures.

  • Purify the resulting amide product by column chromatography.

Protocol 2: Synthesis of a PARP1 Inhibitor Intermediate

This protocol is adapted from patent WO2023122140A1 and details the amide coupling of this compound.[3]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Ethanamine hydrochloride

  • N-ethyl-N-isopropylpropan-2-amine (DIPEA)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve this compound (1.0 eq) in DMF at room temperature.

  • Add HATU (1.2 eq) to the solution and stir for 30 minutes.

  • Add ethanamine hydrochloride (1.5 eq) and DIPEA (5.0 eq) to the reaction mixture.

  • Stir the resulting mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired amide.

Protocol 3: Generalized Synthesis of a PROTAC using a Picolinic Acid-based Warhead

This is a representative protocol for the synthesis of a PROTAC, where this compound is envisioned as a precursor to the warhead.

Materials:

  • This compound-derived warhead with a linker attachment point

  • Linker with appropriate terminal functional groups (e.g., amine, carboxylic acid)

  • E3 ligase ligand (e.g., pomalidomide derivative with a linker attachment point)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Warhead-Linker Conjugation:

    • If the warhead has a carboxylic acid and the linker has a terminal amine, dissolve the warhead (1.0 eq) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

    • Stir for 15-30 minutes at room temperature.

    • Add the amine-terminated linker (1.1 eq) and continue stirring until the reaction is complete.

    • Purify the warhead-linker conjugate by preparative HPLC.

  • PROTAC Assembly:

    • Activate the carboxylic acid of the E3 ligase ligand (or the linker, depending on the synthetic strategy) using a coupling reagent like HATU in the presence of DIPEA in anhydrous DMF.

    • Add the warhead-linker conjugate (or the E3 ligase ligand with a free amine) to the activated species.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR.

Protocol 4: Generalized Cell-Based Protein Degradation Assay

This protocol describes a general method to assess the efficacy of a hypothetical PROTAC in degrading a target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hypothetical PROTAC dissolved in DMSO

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the PROTAC at various concentrations (e.g., 1 nM to 10 µM).

    • Include a vehicle control (DMSO) and a negative control (e.g., co-treatment with a proteasome inhibitor like MG132).

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Target-PROTAC-E3 Ligase Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Target Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

LPA1_Antagonist_Synthesis cluster_0 Synthesis of LPA1 Receptor Antagonist Intermediate Start 5-Bromo-6-methylpicolinic acid Reagent1 SOCl₂, DMF, CH₂Cl₂ Intermediate Acid Chloride Intermediate Reagent1->Intermediate Reagent2 Amine Coupling Partner, THF Product Amide Product (LPA1 Antagonist Core) Reagent2->Product

Caption: Workflow for LPA1 antagonist intermediate synthesis.

PARP1_Inhibitor_Synthesis cluster_0 Synthesis of PARP1 Inhibitor Intermediate Start 5-Bromo-6-methylpicolinic acid Reagent1 HATU, DIPEA, DMF Activated_Acid Activated Acid Reagent1->Activated_Acid Reagent2 Ethanamine HCl Product Amide Product (PARP1 Inhibitor Core) Reagent2->Product

Caption: Workflow for PARP1 inhibitor intermediate synthesis.

Protein_Degradation_Assay cluster_0 Cell-Based Protein Degradation Assay Workflow Seed_Cells Seed Cells Treat_Cells Treat with PROTAC Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein Western_Blot Western Blot Quantify_Protein->Western_Blot Analyze_Data Data Analysis (DC₅₀) Western_Blot->Analyze_Data

Caption: Workflow for a cell-based protein degradation assay.

References

Application Notes and Protocols: 5-Bromo-6-methylpicolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its rigid scaffold, coupled with the presence of versatile functional groups—a carboxylic acid, a bromine atom, and a methyl group—makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The strategic placement of these groups allows for selective modification and elaboration, enabling its incorporation into a variety of molecular architectures.

Notably, this compound has found significant application as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. In this context, the picolinic acid moiety can be functionalized to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.

This document provides detailed application notes on the use of this compound in the design and synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. It also includes comprehensive experimental protocols for the synthesis of this compound and its derivatives, as well as methods for evaluating their biological activity.

Data Presentation

The following table summarizes the biological activity of a representative IRAK4 degrader, KT-474. While the exact linker structure of KT-474 is proprietary, it serves as a benchmark for the potency achievable with IRAK4-targeting PROTACs, a class of molecules for which this compound is a suitable building block.

Compound NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
KT-474IRAK4RAW 264.74.034 ± 0.243>90[1][2]

Table 1: In vitro degradation activity of a representative IRAK4 PROTAC. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound starting from commercially available 2,6-lutidine.

Materials:

  • 2,6-Lutidine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid

  • Potassium permanganate (KMnO4)

  • Sodium bisulfite

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Bromination of 2,6-Lutidine:

    • In a round-bottom flask, dissolve 2,6-lutidine (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify with a saturated NaOH solution to pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 5-bromo-2,6-lutidine.

  • Oxidation to this compound:

    • To a solution of 5-bromo-2,6-lutidine (1.0 eq) in water, add potassium permanganate (3.0 eq) portion-wise.

    • Heat the reaction mixture to reflux (100 °C) and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench the excess KMnO4 by adding a saturated solution of sodium bisulfite until the purple color disappears.

    • Filter the mixture through celite to remove the manganese dioxide precipitate.

    • Wash the celite pad with water.

    • Acidify the filtrate to pH 2-3 with concentrated HCl.

    • A white precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of an IRAK4-Targeting PROTAC using this compound

This protocol outlines the general steps for synthesizing an IRAK4 degrader using this compound as a linker scaffold. This involves coupling the picolinic acid to a linker, followed by attachment of the IRAK4 binder and the E3 ligase ligand (e.g., a thalidomide derivative for Cereblon recruitment).

Materials:

  • This compound

  • IRAK4 binder with a suitable attachment point (e.g., an amine)

  • Cereblon E3 ligase ligand with a suitable attachment point (e.g., an amine or alcohol)

  • Linker with appropriate functional groups (e.g., a diamine or amino alcohol)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Palladium catalyst (e.g., Pd(PPh3)4) for cross-coupling reactions

  • Boronic acid or ester for Suzuki coupling (if applicable)

  • Reverse-phase HPLC for purification

Procedure:

  • Linker Attachment to this compound:

    • Activate the carboxylic acid of this compound (1.0 eq) with a coupling reagent like HATU (1.1 eq) and a base like DIPEA (2.0 eq) in DMF.

    • Add the linker molecule (e.g., a diamine, 1.0 eq) to the activated acid and stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Coupling of the IRAK4 Binder:

    • The bromine atom on the picolinic acid ring can be utilized for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling) to attach the IRAK4 binder.

    • Alternatively, if the IRAK4 binder has a nucleophilic group, a nucleophilic aromatic substitution reaction can be performed.

    • For a Suzuki coupling, combine the bromo-picolinic acid-linker intermediate (1.0 eq), the corresponding boronic acid/ester of the IRAK4 binder (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

    • Purify the resulting intermediate by column chromatography.

  • Coupling of the E3 Ligase Ligand:

    • The remaining functional group on the linker is now used to attach the E3 ligase ligand.

    • If the linker has a free amine and the E3 ligase ligand has a carboxylic acid, perform a standard amide coupling using HATU/DIPEA as described in step 1.

    • Purify the final PROTAC molecule using reverse-phase HPLC to obtain the high-purity product.

Protocol 3: IRAK4 Degradation Assay (Western Blot)

This protocol describes how to assess the ability of a synthesized PROTAC to induce the degradation of IRAK4 in a cellular context.

Materials:

  • Human cell line expressing IRAK4 (e.g., OCI-Ly10, PBMCs)

  • Cell culture medium and supplements

  • Synthesized IRAK4 PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a negative control.

    • To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the IRAK4 band intensity to the corresponding loading control band intensity.

    • Plot the normalized IRAK4 levels against the PROTAC concentration to determine the DC50 value.

Mandatory Visualizations

PROTAC_Mechanism PROTAC IRAK4 PROTAC (5-Bromo-6-methylpicolinic acid linker) Ternary_Complex Ternary Complex (IRAK4-PROTAC-CRBN) PROTAC->Ternary_Complex Binds IRAK4 IRAK4 (Target Protein) IRAK4->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Binds Ub_IRAK4 Poly-ubiquitinated IRAK4 Ternary_Complex->Ub_IRAK4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_IRAK4->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of IRAK4 degradation by a PROTAC utilizing a this compound linker.

Experimental_Workflow Synthesis_Acid Synthesis of This compound Synthesis_PROTAC Synthesis of IRAK4 PROTAC Synthesis_Acid->Synthesis_PROTAC Treatment PROTAC Treatment Synthesis_PROTAC->Treatment Cell_Culture Cell Culture (e.g., OCI-Ly10) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50 Determination) Western_Blot->Data_Analysis

Caption: Experimental workflow for the synthesis and evaluation of an IRAK4-targeting PROTAC.

References

Application Notes and Protocols: 5-Bromo-6-methylpicolinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylpicolinic acid is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of pharmaceutical intermediates. Its pyridine core, substituted with a bromine atom, a methyl group, and a carboxylic acid, provides multiple reactive sites for functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. This versatility makes it a valuable precursor in the development of targeted therapies, including kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

These application notes provide detailed protocols for two of the most powerful and widely used cross-coupling reactions in pharmaceutical synthesis utilizing this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications in Drug Discovery

Derivatives of this compound are integral to the synthesis of complex molecules targeting various disease pathways. The ability to readily form carbon-carbon and carbon-nitrogen bonds from the aryl bromide position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Notably, picolinic acid derivatives are found in a variety of enzyme inhibitors. For instance, the core structure is relevant in the design of PARP inhibitors, which are a class of anticancer drugs that block the activity of PARP enzymes, crucial for DNA repair in cancer cells. By inhibiting PARP, these drugs can induce synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations. Similarly, this scaffold is employed in the synthesis of various kinase inhibitors, which target protein kinases involved in aberrant cell signaling pathways that drive cancer growth and proliferation.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Picolinic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 5-position of the picolinic acid and various aryl or heteroaryl boronic acids. This reaction is fundamental for creating biaryl structures often found in kinase inhibitors.

General Reaction Scheme

Suzuki_Coupling start This compound reagents Pd Catalyst Base, Solvent boronic_acid R-B(OH)2 (Arylboronic Acid) product 5-Aryl-6-methylpicolinic acid reagents->product Heat

Caption: Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-6-methylpicolinic acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add Palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary: Suzuki-Miyaura Coupling
Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/Water901285
3-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/Water1001082
Pyridine-3-boronic acidPd(PPh₃)₄K₃PO₄DMF/Water1101678

Buchwald-Hartwig Amination: Synthesis of Amino-Picolinic Acid Derivatives

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the 5-position of the picolinic acid with a wide range of primary and secondary amines. This reaction is crucial for synthesizing intermediates for compounds like PARP inhibitors, where an amino linkage is often a key structural feature.

General Reaction Scheme

Buchwald_Hartwig start This compound reagents Pd Catalyst Ligand, Base, Solvent amine R1R2NH (Amine) product 5-(R1R2N)-6-methylpicolinic acid reagents->product Heat

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)-6-methylpicolinic acid

Materials:

  • This compound

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and anhydrous toluene.

  • Add piperidine (1.2 eq) to the mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and quench with saturated aqueous NH₄Cl.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary: Buchwald-Hartwig Amination
Amine PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
PiperidinePd₂(dba)₃ / XantphosNaOtBuToluene1001690
MorpholinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane1101888
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1002475

Experimental Workflow and Signaling Pathway Visualization

General Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: General experimental workflow for cross-coupling reactions.

PARP Signaling Pathway in DNA Repair

Many inhibitors derived from picolinic acid scaffolds target the PARP enzyme family, which is critical for DNA single-strand break (SSB) repair.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Trapping PARP Trapping on DNA PARP1->Trapping Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor PARP Inhibitor (e.g., from Picolinic Acid derivative) Inhibitor->PARP1 Inhibition Inhibitor->Trapping Enhances Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality in BRCA-mutant cells) DSB->Cell_Death

Caption: Simplified PARP signaling pathway and mechanism of PARP inhibitors.

Application Note: 5-Bromo-6-methylpicolinic Acid as a Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-6-methylpicolinic acid is a substituted pyridine carboxylic acid with potential applications in materials science, particularly as an organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The presence of a carboxylic acid group, a pyridine nitrogen atom, and a bromine atom provides multiple coordination sites and opportunities for post-synthetic modification, making it an attractive building block for creating novel functional materials. While specific examples of its application in peer-reviewed literature are not abundant, its structural similarity to other picolinic acid derivatives used in MOF synthesis suggests its utility in this field.[1][2][3][4] This application note provides a proposed protocol for the synthesis of a hypothetical MOF using this compound and a divalent metal salt.

Proposed Application: Synthesis of Metal-Organic Frameworks (MOFs)

This compound can act as a bidentate or monodentate ligand, coordinating with metal ions through its carboxylate oxygen atoms and the pyridine nitrogen. The methyl group provides steric influence on the resulting framework structure, while the bromo-substituent can be used for post-synthetic modifications to introduce additional functionalities.

Logical Workflow for MOF Synthesis

The synthesis of a MOF using this compound would typically involve the self-assembly of the organic linker and a metal salt under solvothermal conditions. The general workflow is depicted below.

MOF_Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Synthesis cluster_2 Product Isolation & Purification cluster_3 Characterization Ligand This compound Mixing Mixing & Sonication Ligand->Mixing Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Solvothermal Solvothermal Reaction (e.g., 120°C, 24h) Mixing->Solvothermal Cooling Cooling to Room Temp. Solvothermal->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying in Vacuum Filtration->Drying PXRD Powder X-ray Diffraction (PXRD) Drying->PXRD TGA Thermogravimetric Analysis (TGA) Drying->TGA SEM Scanning Electron Microscopy (SEM) Drying->SEM

Caption: General workflow for the synthesis and characterization of a MOF using this compound.

Experimental Protocols

The following is a proposed protocol for the synthesis of a hypothetical zinc-based MOF using this compound. This protocol is adapted from general MOF synthesis procedures.[3][5][6]

Materials:

  • This compound (C₇H₆BrNO₂)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials

  • Analytical balance

  • Sonicator

  • Oven

  • Vacuum filtration apparatus

  • Centrifuge

Procedure:

  • Reactant Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.

    • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.

  • Synthesis:

    • Combine the two solutions in the 20 mL scintillation vial.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

    • Seal the vial tightly and place it in an oven preheated to 120 °C.

    • Maintain the reaction at 120 °C for 24 hours.

  • Product Isolation and Purification:

    • After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature.

    • Collect the crystalline product by vacuum filtration or centrifugation.

    • Wash the collected solid with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

    • Dry the final product under vacuum at 60 °C for 12 hours.

Characterization:

The resulting material should be characterized to confirm its structure and properties.

  • Powder X-ray Diffraction (PXRD): To determine the crystalline phase and purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

ParameterValue
Reactants
This compound21.6 mg (0.1 mmol)
Zinc nitrate hexahydrate29.7 mg (0.1 mmol)
Solvent
DMF/Ethanol (1:1 v/v)10 mL
Reaction Conditions
Temperature120 °C
Time24 hours
Product
Expected YieldVaries (typically 60-80%)
AppearanceColorless crystals

Potential Signaling Pathway for Post-Synthetic Modification

The bromine atom on the picolinic acid linker provides a reactive site for post-synthetic modification (PSM). For instance, a Suzuki or Sonogashira cross-coupling reaction could be employed to introduce new functional groups, thereby altering the properties of the MOF for specific applications such as catalysis or sensing.

PSM_Pathway cluster_0 Initial MOF cluster_1 Post-Synthetic Modification cluster_2 Functionalized MOF Initial_MOF Zn-(5-Bromo-6-methylpicolinate) MOF Coupling_Reaction Suzuki or Sonogashira Coupling Initial_MOF->Coupling_Reaction Functionalized_MOF Functionalized MOF with Enhanced Properties Coupling_Reaction->Functionalized_MOF Functional_Group Arylboronic Acid or Terminal Alkyne Functional_Group->Coupling_Reaction

Caption: Proposed pathway for post-synthetic modification of a MOF derived from this compound.

Disclaimer: This application note provides a proposed methodology based on established principles of coordination chemistry and materials synthesis. The actual experimental conditions may require optimization. Researchers should always adhere to appropriate laboratory safety practices.

References

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-6-methylpicolinic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery, as the pyridine scaffold is a common motif in biologically active compounds.[1][2][3][4] The strategic functionalization of this compound via cross-coupling reactions allows for the synthesis of novel derivatives with potential therapeutic applications.

The following sections detail common and powerful cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These notes offer generalized protocols that can serve as a robust starting point for reaction optimization.

General Considerations for Cross-Coupling Reactions

Successful cross-coupling reactions with this compound, as with other bromopyridine derivatives, are highly dependent on the choice of catalyst, ligand, base, and solvent. The pyridine nitrogen can coordinate with the palladium catalyst, which may influence the catalytic cycle.[5] Therefore, careful optimization of reaction conditions is often necessary to achieve high yields and purity. Monitoring reaction progress by methods such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon single bonds between an organoboron compound (like a boronic acid or its ester) and an organic halide.[6][7] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[7]

Quantitative Data: Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of bromopyridine derivatives, providing a reference for expected outcomes with this compound.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515+Moderate to Good[8]
2N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dimethoxyethane802High[9]
33,5-dimethylisoxazole-4-boronic acid pinacol esterVaries (Optimization study)VariesVariesVariesVariesVariesChallenging[10]
4Arylboronic acidsPd(OAc)₂/PCy₃-K₂CO₃THF (wet)RT--[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, dimethoxyethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[5]

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 5-aryl-6-methylpicolinic acid derivative.[5]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex [Ar-Pd(II)L₂(X)] oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation pd2_intermediate [Ar-Pd(II)L₂(R)] transmetalation->pd2_intermediate R-B(OR)₂ Base organoboron R-B(OR)₂ + Base reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-R product Ar-R aryl_halide Ar-X

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][13]

Quantitative Data: Sonogashira Coupling of Bromopyridines

The following table presents representative data for the Sonogashira coupling of bromopyridine derivatives.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (10)CuI (20)Et₂NHDMFRT48-72-[14]
2Various AlkynesPd(CF₃COO)₂ or PdCl₂(PPh₃)₂CuIEt₃NTolueneVariesVariesHigh[15]
3PhenylacetylenePd(PPh₃)₄ (5)CuI (10)TEA/TolueneTolueneVariesVariesHigh[14]
4PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)DBUTolueneVariesVaries-[14]
Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, THF, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂(X)] pd0->pd2_complex Ar-X (Oxidative Addition) pd_alkynyl [Ar-Pd(II)L₂(C≡CR)] pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd_alkynyl->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_complex cu_halide CuX terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide CuX, Base base Base base_h Base-H⁺

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction is a powerful tool for the formation of carbon-carbon bonds and is tolerant of a wide range of functional groups.

Quantitative Data: Heck Reaction of Bromopyridines

The following table summarizes representative data for the Heck reaction of bromopyridine derivatives.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (10)P(o-tol)₃ (20)Et₃NMeCN/H₂O80-High[16]
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10020~97[16]
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF11012High[16]
4StyreneSupramolecular Pd catalyst--Toluene1301Varies[17]
Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube or Schlenk flask, combine this compound, the palladium catalyst, and the ligand.[18]

  • Evacuate and backfill the vessel with an inert gas.[18]

  • Add the anhydrous solvent, the alkene, and the base via syringe.[18]

  • Seal the tube and heat the reaction mixture to 100-140 °C with stirring.[18]

  • Monitor the reaction by TLC or GC-MS.[18]

  • After completion, cool the reaction to room temperature.[18]

  • Dilute the mixture with water and extract with an organic solvent.[18]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.[18]

  • Purify the residue by flash chromatography to yield the desired product.[18]

Catalytic Cycle: Heck Reaction

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex [Ar-Pd(II)L₂(X)] oxidative_addition->pd2_complex Ar-X migratory_insertion Migratory Insertion pi_complex π-complex migratory_insertion->pi_complex Alkene alkene Alkene sigma_complex σ-complex pi_complex->sigma_complex beta_hydride_elimination β-Hydride Elimination product_complex [Product-Pd(II)L₂(H)] beta_hydride_elimination->product_complex Product product_complex->pd0 Base product Substituted Alkene Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)L₂(X)] pd0->pd2_complex Ar-X (Oxidative Addition) pd_amido [Ar-Pd(II)L₂(NR₂)] pd2_complex->pd_amido Amine, Base (Deprotonation) pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product amine HNR₂ base Base Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Ligand, Base, Solvent setup->reagents reaction Heating and Stirring reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Workup: Cooling, Dilution, Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols: Derivatization of 5-Bromo-6-methylpicolinic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylpicolinic acid is a versatile scaffold for the development of novel therapeutic agents. Its substituted pyridine core is a key feature in a variety of biologically active compounds. The presence of three key functional groups—the carboxylic acid, the bromine atom, and the methyl group—provides multiple avenues for chemical modification, making it an ideal candidate for generating compound libraries for structure-activity relationship (SAR) studies. Derivatization of this molecule allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for two primary derivatization strategies for this compound: amide coupling at the carboxylic acid position and Suzuki-Miyaura coupling at the bromine position. Furthermore, it presents a representative, illustrative dataset to guide SAR studies targeting the NF-κB signaling pathway, a critical mediator of inflammation.

Data Presentation: Illustrative SAR of this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of this compound derivatives. This data is provided for illustrative purposes to demonstrate how to structure and interpret SAR data for this scaffold. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against NF-κB activation in a cellular assay.

Compound IDR1 (Amide Substituent)R2 (Aryl/Heteroaryl Substituent)IC50 (µM) for NF-κB Inhibition
1 -OH (Parent Acid)-Br> 50
2 -NH-benzyl-Br15.2
3 -NH-(4-fluorobenzyl)-Br8.7
4 -NH-(2-pyridyl)-Br22.5
5 -OH-phenyl5.5
6 -NH-benzyl-phenyl2.1
7 -NH-(4-fluorobenzyl)-phenyl1.3
8 -NH-(2-pyridyl)-phenyl3.8
9 -OH-(4-methoxyphenyl)9.8
10 -NH-benzyl-(4-methoxyphenyl)4.5
11 -NH-(4-fluorobenzyl)-(4-methoxyphenyl)3.2
12 -NH-(2-pyridyl)-(4-methoxyphenyl)7.1

Interpretation of Illustrative SAR Data:

  • Amide Coupling: Conversion of the carboxylic acid (Compound 1 ) to various amides (Compounds 2-4 ) generally improves activity. Aromatic substituents on the amide, particularly those with electron-withdrawing groups like fluorine (Compound 3 vs. 2 ), appear to enhance potency.

  • Suzuki-Miyaura Coupling: Replacing the bromine with an aryl group via Suzuki-Miyaura coupling (e.g., Compound 5 vs. 1 ) significantly boosts inhibitory activity.

  • Combined Derivatization: The combination of both amide and Suzuki-Miyaura coupling leads to the most potent compounds in this illustrative series (e.g., Compounds 6-8 ). The 4-fluorobenzyl amide in combination with a phenyl group at the 5-position (Compound 7 ) shows the highest hypothetical activity.

  • Electronic Effects: The introduction of an electron-donating group on the new aryl ring (e.g., 4-methoxyphenyl in Compounds 9-12 ) appears to slightly reduce activity compared to an unsubstituted phenyl ring, suggesting that electronic properties of this substituent are important for target engagement.

Experimental Protocols

Protocol 1: Amide Coupling via HATU-Mediated Activation

This protocol describes the synthesis of a library of amides from this compound.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the derivatization of the 5-bromo position with various aryl and heteroaryl boronic acids.

Materials:

  • This compound derivative (e.g., an amide from Protocol 1)

  • A diverse library of aryl or heteroaryl boronic acids or their corresponding pinacol esters

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or other suitable palladium catalyst and ligand combination

  • Potassium carbonate (K2CO3) or another suitable base

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Bubble argon through the solvent mixture for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.

Mandatory Visualizations

experimental_workflow cluster_derivatization Derivatization Strategies cluster_sar SAR Studies start This compound amide_coupling Protocol 1: Amide Coupling start->amide_coupling R-COOH suzuki_coupling Protocol 2: Suzuki-Miyaura Coupling start->suzuki_coupling -Br library Compound Library amide_coupling->library suzuki_coupling->library bio_assay Biological Assays (e.g., NF-κB Inhibition) library->bio_assay data_analysis Data Analysis & SAR bio_assay->data_analysis lead_opt Lead Optimization data_analysis->lead_opt

Caption: Experimental workflow for SAR studies.

nf_kappa_b_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK LPS LPS LPS->IKK IkB IκBα IKK->IkB Phosphorylation NFkB p50/p65 (NF-κB) IkB->NFkB Inhibition IkB_p P-IκBα IkB->IkB_p NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators (e.g., COX-2) Transcription->Inflammation inhibitor 5-Bromo-6-methylpicolinic Acid Derivative inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

The Role of 5-Bromo-6-methylpicolinic Acid in the Synthesis of Novel Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative that holds potential as a versatile building block in the synthesis of pharmacologically active compounds. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring, offers multiple reaction sites for chemical modification. This allows for the construction of diverse molecular scaffolds with the potential to interact with various biological targets, including enzymes. While specific, publicly available research detailing the direct use of this compound in the synthesis of enzyme inhibitors is limited, its structural motifs are present in known inhibitors of various enzyme classes. This document provides an overview of the potential applications of this compound in enzyme inhibitor synthesis, along with generalized protocols and conceptual frameworks based on the chemistry of related picolinic acid derivatives.

Conceptual Application: Synthesis of a Hypothetical Kinase Inhibitor

Picolinic acid derivatives are integral components of numerous kinase inhibitors, often acting as a key binding motif. The following section outlines a conceptual synthetic pathway and the associated experimental protocols for a hypothetical kinase inhibitor derived from this compound. This serves as an illustrative example of how this starting material could be utilized in a drug discovery program.

Synthetic Workflow Overview

The synthesis of a target enzyme inhibitor from this compound would typically involve a series of chemical transformations to build the final, more complex molecule. A common strategy involves the amidation of the carboxylic acid group, followed by a cross-coupling reaction at the bromine position to introduce additional structural diversity.

G A This compound B Amide Coupling (e.g., with a primary amine) A->B Reagents: EDC, HOBt, DIPEA C 5-Bromo-6-methylpicolinamide Derivative B->C D Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) C->D Reagents: Boronic acid/ester or amine, Pd catalyst, base E Final Enzyme Inhibitor D->E

Caption: Conceptual synthetic workflow for an enzyme inhibitor.

Experimental Protocols (Generalized)

The following are generalized experimental protocols that could be adapted for the synthesis of enzyme inhibitors using this compound as a starting material.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Amine of choice

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-6-methylpicolinamide derivative.

Protocol 2: Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling of the 5-bromo-6-methylpicolinamide derivative with a boronic acid or ester.

Materials:

  • 5-Bromo-6-methylpicolinamide derivative

  • Boronic acid or boronic acid pinacol ester of choice

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the 5-bromo-6-methylpicolinamide derivative (1.0 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or preparative HPLC to yield the final enzyme inhibitor.

Data Presentation (Hypothetical)

Should a series of inhibitors be synthesized using the above protocols, the resulting quantitative data on their enzymatic inhibition would be compiled into a table for clear comparison.

Compound IDTarget EnzymeIC₅₀ (nM)
Inhibitor-1 Kinase A150
Inhibitor-2 Kinase A75
Inhibitor-3 Kinase A25
Reference CmpdKinase A50

Table 1: Hypothetical inhibitory activity of synthesized compounds against a target kinase.

Signaling Pathway Visualization (Illustrative)

In many cases, the targeted enzyme is part of a larger cellular signaling pathway implicated in a disease state. Understanding this pathway is crucial for drug development. Below is a generic representation of a kinase signaling cascade that could be targeted by an inhibitor.

G cluster_0 Extracellular cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Adaptor Proteins Adaptor Proteins RTK->Adaptor Proteins RAS RAS Adaptor Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Our Inhibitor Our Inhibitor Our Inhibitor->MEK Inhibition

Caption: A simplified MAPK/ERK signaling pathway.

Conclusion

This compound represents a promising starting material for the synthesis of novel enzyme inhibitors. While direct examples in the literature are scarce, the chemical handles it possesses—a carboxylic acid for amide coupling and a bromine atom for cross-coupling reactions—provide a robust platform for the generation of diverse chemical libraries. The generalized protocols and conceptual frameworks presented here are intended to serve as a guide for researchers in the design and synthesis of new therapeutic agents. Further exploration into the derivatization of this compound is warranted to unlock its full potential in medicinal chemistry and drug discovery.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methylpicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies. The most common approach involves the synthesis of the intermediate 5-bromo-2-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid. An alternative route starts from 6-methyl-3-pyridinecarboxylic acid and proceeds through amidation, Hofmann degradation, and a Sandmeyer-type reaction to introduce the bromine atom.

Q2: What is the most significant challenge in the synthesis of this compound?

A2: A primary challenge is controlling the regioselectivity during the bromination step. Direct bromination of 2-methylpyridine can lead to the formation of a mixture of isomers, including the undesired 3-bromo and 3,5-dibromo derivatives, which can be difficult to separate due to similar physical properties.

Q3: How can the formation of isomeric byproducts during bromination be avoided?

A3: To circumvent the issue of isomeric byproduct formation, a multi-step synthesis that avoids direct bromination of the pyridine ring is recommended. One effective method involves starting with a precursor where the desired substitution pattern is already established, such as 6-methyl-3-aminopyridine, and then introducing the bromine atom via a Sandmeyer reaction. This approach prevents the formation of the 3-bromo isomer.[1]

Q4: What are the common challenges during the oxidation of 5-bromo-2-methylpyridine?

A4: The oxidation of the methyl group on the pyridine ring can be challenging. Incomplete conversion is a common issue, requiring careful control of reaction conditions such as temperature and reaction time. Over-oxidation and side reactions can also occur, leading to lower yields and the formation of impurities. The choice of oxidizing agent is critical to the success of this step.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a dry, room-temperature environment.

Troubleshooting Guides

Problem 1: Low Yield of 5-bromo-2-methylpyridine in the Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired 5-bromo-2-methylpyridine product. Incomplete diazotization of the starting material, 6-methyl-3-aminopyridine.Ensure the reaction temperature is maintained between -3 to 5°C during the addition of sodium nitrite. Low temperatures are crucial for the stability of the diazonium salt.
Decomposition of the diazonium salt before the addition of the bromine source.Add the sodium nitrite solution slowly and maintain vigorous stirring to ensure rapid reaction.
Insufficient amount of copper(I) bromide catalyst.Ensure the correct molar ratio of CuBr to the starting amine is used.
Improper pH during the workup.After the reaction, carefully neutralize the solution with a 10% sodium hydroxide solution to a pH of 7-8 to facilitate the distillation of the product.[1]
Problem 2: Incomplete Oxidation of 5-bromo-2-methylpyridine
Symptom Possible Cause Troubleshooting Steps
Presence of unreacted 5-bromo-2-methylpyridine in the final product. Insufficient amount of oxidizing agent (e.g., potassium permanganate).Use a molar ratio of at least 1:2 of 5-bromo-2-methylpyridine to potassium permanganate. A ratio of 1:2.5 may improve yields.[2]
Reaction temperature is too low.Maintain the reaction temperature between 85-90°C.[2]
Reaction time is too short.Ensure a heating time of at least 60-100 minutes to drive the reaction to completion.[2]
Problem 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Troubleshooting Steps
The isolated this compound is impure, as indicated by analytical techniques (e.g., NMR, HPLC). Presence of unreacted starting material or side-products from the oxidation step.Recrystallization from ethanol is an effective method for purification.[2]
Inadequate pH adjustment during product isolation.After filtration of the reaction mixture, adjust the pH of the filtrate to 3-4 with 6mol/L hydrochloric acid to precipitate the carboxylic acid product before cooling and crystallization.[2]
Presence of manganese dioxide from the potassium permanganate oxidation.Ensure thorough filtration of the reaction mixture after the oxidation step to remove all manganese dioxide precipitate.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-methylpyridine from 6-methyl-3-aminopyridine

This protocol is adapted from patent CN101514184A.[1]

  • In a 100mL three-necked flask equipped with a stirrer and a thermometer, add 25mL of 48% hydrobromic acid.

  • Dissolve 4.0g (0.028mol) of copper(I) bromide in the HBr solution.

  • Slowly add 3g (0.02mol) of 6-methyl-3-aminopyridine to the solution while maintaining the temperature.

  • Keep the temperature for 10 minutes, then slowly add 5.2mL of a saturated sodium nitrite solution dropwise.

  • Stir the reaction mixture for 1 hour after the addition is complete.

  • Neutralize the reaction solution with a 10% sodium hydroxide solution to a pH of 7-8.

  • Isolate the product, 5-bromo-2-methylpyridine, by steam distillation.

Protocol 2: Oxidation of 5-bromo-2-methylpyridine to this compound

This protocol is adapted from patent CN104987308A.[2]

  • Add 17.1g (0.1mol) of 5-bromo-2-methylpyridine to a 250mL three-necked flask.

  • Add 100mL of water to the flask.

  • Equip the flask with a thermometer and a condenser and heat the mixture to 80°C.

  • Add 31.6g (0.2mol) of potassium permanganate in batches, maintaining the reaction temperature at 85°C.

  • Continue the reaction at 85°C for 90 minutes.

  • After the reaction, filter the mixture to remove the manganese dioxide precipitate.

  • Adjust the pH of the filtrate to 3-4 with 6mol/L hydrochloric acid.

  • Cool the solution to room temperature to allow the product to crystallize.

  • Collect the product by filtration and recrystallize from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-bromo-2-methylpyridine

ParameterExample 1[1]Example 2[1]Example 3[1]
Starting Material 6-methyl-3-aminopyridine6-methyl-3-aminopyridine6-methyl-3-aminopyridine
Amount of HBr (48%) 25 mL20 mL22 mL
Amount of CuBr 4.0 g (0.028 mol)3.1 g (0.022 mol)3.7 g (0.026 mol)
Amount of NaNO₂ soln. 5.2 mL (saturated)4.8 mL (saturated)5.0 mL (saturated)
Reaction Temperature Not specifiedNot specified-3 to 5 °C
Yield 67.2%63%50%

Table 2: Reaction Conditions for the Oxidation of 5-bromo-2-methylpyridine

ParameterValue[2]
Starting Material 5-bromo-2-methylpyridine
Oxidizing Agent Potassium permanganate
Molar Ratio (Substrate:Oxidant) 1:2 to 1:3
Solvent Water
Reaction Temperature 85-90 °C
Reaction Time 60-100 min
Yield 75-77%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-bromo-2-methylpyridine cluster_step2 Step 2: Oxidation A 6-methyl-3-aminopyridine B Diazotization (NaNO₂, HBr, -3 to 5°C) A->B C Sandmeyer Reaction (CuBr) B->C D 5-bromo-2-methylpyridine C->D E 5-bromo-2-methylpyridine F Oxidation (KMnO₄, H₂O, 85-90°C) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Q1 Which step has low yield? Start->Q1 Step1 Step 1: Bromination Q1->Step1 Bromination Step2 Step 2: Oxidation Q1->Step2 Oxidation Sol1 Check Diazotization Temperature (-3 to 5°C) Step1->Sol1 Sol2 Verify Reagent Stoichiometry (CuBr, NaNO₂) Step1->Sol2 Sol3 Ensure Proper pH (7-8) for Workup Step1->Sol3 Sol4 Increase Oxidant Ratio (KMnO₄ ≥ 1:2) Step2->Sol4 Sol5 Maintain Reaction Temperature (85-90°C) Step2->Sol5 Sol6 Extend Reaction Time (60-100 min) Step2->Sol6

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: 5-Bromo-6-methylpicolinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-6-methylpicolinic acid.

Disclaimer: Detailed purification protocols and comparative quantitative data for this compound are not extensively available in published literature. The following guidance is based on established chemical principles and adapted from methods used for structurally similar compounds. Optimization will likely be required for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for acidic organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: Based on procedures for similar compounds like 5-bromo-2-picolinic acid, ethanol is a potential solvent for recrystallization.[1] Other potential solvents could include isopropanol, or mixed solvent systems such as ethyl acetate/petroleum ether, which have been used for related bromo-substituted pyridine derivatives.[2][3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: What level of purity can I expect after purification?

A3: Commercially available this compound is often cited with a purity of 95-97%.[4][5][6] A well-optimized purification protocol, such as recrystallization or column chromatography, should aim to achieve or exceed this level of purity. For instance, column chromatography for a similar compound, 5-bromo-8-nitroisoquinoline, yielded >99% purity.[7]

Q4: What are the likely impurities in a synthesis of this compound?

A4: Potential impurities could include unreacted starting materials, by-products from the synthesis (such as isomers if a direct bromination method is used), and residual solvents. For example, the synthesis of related bromo-pyridines can sometimes yield isomers that are difficult to separate due to very close boiling points.[8]

Q5: How does pH affect the purification process?

A5: The pH is a critical factor, especially during work-up and crystallization. As a picolinic acid, the solubility of this compound is highly pH-dependent. It is more soluble in basic solutions (as its carboxylate salt) and will precipitate out of the solution when the pH is adjusted to its isoelectric point (typically in the acidic range of pH 3-4).[1] Careful control of pH is crucial to maximize yield and avoid the formation of certain impurities.

Troubleshooting Guides

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent at room temperature.2. Too much solvent was used.3. The cooling process was too rapid, preventing complete crystallization.4. The pH of the solution was not optimal for precipitation.1. Test different solvents or a mixed solvent system.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.4. Adjust the pH of the aqueous solution to between 3 and 4 to ensure complete precipitation of the acid before filtration.[1]
Product Fails to Crystallize (Oils Out) 1. Presence of impurities that are depressing the melting point.2. The solvent is not appropriate for crystallization of this compound.1. Attempt to purify a small sample by column chromatography to remove impurities and then try to recrystallize the purified product.2. Try a different solvent system. If the product is oily, try adding a non-polar "anti-solvent" dropwise to the solution of the oil in a polar solvent to induce crystallization.
Poor Separation in Column Chromatography 1. Inappropriate solvent system (eluent).2. Column was not packed correctly.3. The sample was overloaded on the column.1. Perform thin-layer chromatography (TLC) with different solvent systems to identify an eluent that provides good separation (Rf value of the desired compound around 0.3-0.4).2. Ensure the column is packed uniformly without any air bubbles or channels.3. Use an appropriate ratio of sample to stationary phase (typically 1:50 to 1:100 by weight).
Persistent Impurity Detected by HPLC/NMR 1. The impurity has very similar properties to the desired product (e.g., an isomer).2. The impurity co-crystallizes with the product.1. If an isomer is suspected, fractional crystallization or preparative HPLC may be necessary.2. Re-purify using a different technique. If recrystallization was used, try column chromatography, or vice-versa.

Quantitative Data Summary

The following table summarizes purity and yield data from commercial sources and literature on analogous compounds to provide a general benchmark.

CompoundPurification MethodPurityYieldReference
This compoundNot Specified (Commercial)95%N/A[4]
This compoundNot Specified (Commercial)≥95%N/A[5]
6-Bromo-5-methylpicolinic acidNot Specified (Commercial)≥97%N/A[6]
5-bromo-2-picolinic acidRecrystallization (Ethanol)Not Specified78%[1]
5-bromonicotinic acidRecrystallization (Isopropanol)100% (GLC)93%[2]
5-bromo-8-nitroisoquinolineColumn Chromatography>99%Not Specified[7]

Experimental Protocols

Protocol 1: Recrystallization (General Method)

This protocol is adapted from the purification of 5-bromo-2-picolinic acid.[1]

  • Dissolution: In a flask, add the crude this compound. Heat the appropriate solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should start to crystallize. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography (General Method)

This protocol is based on general laboratory techniques and procedures described for similar compounds.[7]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (determined by TLC analysis, e.g., a mixture of dichloromethane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Collection: Collect the fractions containing the pure desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end Outcome Crude_Product Crude 5-Bromo-6- methylpicolinic acid Recrystallization Recrystallization Crude_Product->Recrystallization High Loading Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography High Purity Needed Purity_Check Purity Check (HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>95%) Purity_Check->Pure_Product Purity OK Re_Purify Re-Purify Purity_Check->Re_Purify Purity Not OK Re_Purify->Column_Chromatography

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Low Yield from Recrystallization? Cause1 Product still in filtrate? Start->Cause1 Cause2 Did product oil out? Start->Cause2 Sol1_Yes Adjust pH to 3-4, concentrate filtrate, and re-cool. Cause1->Sol1_Yes Yes Sol1_No Too much solvent used or solvent unsuitable. Cause1->Sol1_No No Sol2_Yes Impurities present. Try column chromatography. Cause2->Sol2_Yes Yes Sol2_No Re-evaluate solvent choice. Use slower cooling. Cause2->Sol2_No No

Caption: Troubleshooting decision tree for low yield in recrystallization.

References

Technical Support Center: Synthesis of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted picolinic acids. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the synthesis of substituted picolinic acids.

Issue 1: Low Yield of the Desired Picolinic Acid

Q1: My reaction is resulting in a low yield of the target picolinic acid. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily competing side reactions such as decarboxylation and over-oxidation. Here’s a breakdown of potential causes and solutions:

  • Decarboxylation: Picolinic acid is susceptible to losing CO2, especially at elevated temperatures, to form pyridine or its derivatives. This is a common issue, particularly for α-picolinic acids.[1][2]

    • Troubleshooting:

      • Temperature Control: Carefully control the reaction temperature. For instance, in the oxidation of β-picoline, a temperature of 170°C was found to be optimal, as higher temperatures can lead to increased decarboxylation.[1] At 350°C, about 90% of picolinic acid undergoes decarboxylation.

      • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to avoid unnecessarily long reaction times at high temperatures.

      • pH Adjustment: The rate of decarboxylation is influenced by pH. The zwitterionic form of picolinic acid is proposed as an intermediate in decarboxylation.[2][3] Adjusting the pH of the reaction medium might help to minimize this side reaction, although the optimal pH can be substrate-dependent.

  • Over-oxidation: When synthesizing picolinic acids by oxidizing the corresponding picolines, the desired product can be further oxidized to CO2 and other degradation products.[4]

    • Troubleshooting:

      • Choice of Oxidant and Catalyst: The selection of the oxidizing agent and catalyst is critical. For the heterogeneous catalytic oxidation of 2-picoline, vanadium-titanium oxide catalysts have shown good selectivity for picolinic acid.[4][5] The use of milder oxidizing agents or more selective catalysts can prevent over-oxidation.

      • Control of Reaction Conditions: Factors such as oxygen pressure and the presence of promoters can significantly affect selectivity. For example, in the air oxidation of β-picoline, specific concentrations of cobalt acetate, manganese acetate, and a lithium chloride promoter were found to be optimal.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Consider extending the reaction time or moderately increasing the temperature, while being mindful of the risk of decarboxylation.[6]

      • Reagent Stoichiometry: Ensure the correct stoichiometry of reactants and reagents.

      • Catalyst Activity: If using a catalyst, ensure it is fresh and active. Catalyst deactivation can lead to incomplete conversion.[6]

Issue 2: Presence of Impurities in the Final Product

Q2: My final product is contaminated with byproducts. How can I identify and minimize their formation?

A2: Common impurities include pyridine (from decarboxylation), 2-pyridinecarbaldehyde (an intermediate in the oxidation of 2-picoline), and polymers.

  • Pyridine and its Derivatives:

    • Identification: These can be detected by techniques like GC-MS or NMR spectroscopy.

    • Minimization: As discussed in Q1, controlling the reaction temperature and time is crucial to prevent decarboxylation, the primary source of pyridine impurities.[1]

  • Aldehyde Intermediates (e.g., 2-pyridinecarbaldehyde):

    • Identification: Aldehydes can be identified by spectroscopic methods (e.g., a characteristic peak in the 1H NMR spectrum around 9-10 ppm).

    • Minimization: In oxidation reactions, the aldehyde is an intermediate.[4] To minimize its presence in the final product, ensure the reaction goes to completion, allowing for the full conversion of the aldehyde to the carboxylic acid. This might involve adjusting the reaction time or the amount of oxidant.

  • Polymerization Products:

    • Identification: Polymeric materials are often observed as insoluble, discolored byproducts.[7]

    • Minimization: The pyridine ring can sometimes promote polymerization, especially under certain conditions (e.g., presence of strong bases or radical initiators).[8]

      • Use of Inhibitors: For reactions involving vinyl pyridine derivatives, the addition of a polymerization inhibitor might be necessary.[7]

      • Control of Reaction Conditions: Avoid conditions known to promote polymerization, such as excessively high temperatures or the presence of radical initiators, unless desired. The use of certain bases can sometimes be mitigated by premixing them with other reactants to avoid side reactions like polymerization.[8]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to separate my substituted picolinic acid from the reaction mixture. What are some effective purification strategies?

A3: The high solubility of picolinic acid in water can make its separation from soluble salts and other polar impurities challenging.[9]

  • Crystallization:

    • Solvent Selection: Recrystallization from a suitable solvent system is a common and effective method. For example, 4-aminopicolinic acid can be recrystallized from a hot water/ethanol mixture.

    • pH Adjustment: The solubility of picolinic acid is pH-dependent. Acidifying the aqueous solution can often precipitate the product, which can then be collected by filtration.[10]

  • Extraction:

    • Solvent Extraction: Liquid-liquid extraction can be used to separate the product from impurities. The choice of solvent is crucial. For instance, n-butanol or xylene have been used to extract picolinic acid.[9]

    • Back-Extraction: After extraction into an organic solvent, the picolinic acid can sometimes be back-extracted into an aqueous phase by adjusting the pH.

  • Chromatography:

    • Column Chromatography: For small-scale syntheses or when high purity is required, column chromatography on silica gel is a powerful technique. The choice of eluent system will depend on the specific polarity of your substituted picolinic acid.

    • HPLC: High-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations of picolinic acids.[11][12]

Quantitative Data on Side Reactions

The following tables summarize quantitative data on the impact of reaction conditions on the synthesis of picolinic acids and related compounds, providing insights into controlling side reactions.

Table 1: Effect of Temperature on the Oxidation of β-Picoline to Nicotinic Acid (an isomer of Picolinic Acid) [1]

Temperature (°C)Conversion of β-Picoline (%)Selectivity for Nicotinic Acid (%)
14010.78-
1705297
190--
210--

Reaction conditions: 15% w/v β-picoline in acetic acid, 16 atm air pressure, 3.0 L/min air flow rate, 8 hours reaction time.

Table 2: Influence of Temperature on the Oxidation of 3-Picoline in the Presence of a Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] Catalytic System [13]

Temperature (°C)Conversion of 3-Picoline (%)Selectivity for Nicotinic Acid (%)
1706257.0
190--
2109677.4

Note: Increased temperature also led to a higher amount of pyridine (P), indicating more decarboxylation.

Table 3: Selectivity of Products in the Heterogeneous Catalytic Oxidation of 2-Picoline over a V-Ti(20/80) Catalyst at 230°C [4]

Conversion of 2-Picoline (%)Selectivity for Picolinic Acid (%)Selectivity for 2-Pyridinecarbaldehyde (%)Selectivity for Pyridine (%)Selectivity for CO₂ (%)
5-80--
3622---
74193--

Experimental Protocols

General Protocol for the Synthesis of Picolinic Acid by Oxidation of 2-Picoline with Potassium Permanganate [10]

This protocol is a generalized procedure based on a literature method. A thorough risk assessment should be conducted before performing any chemical reaction.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2-picoline and water.

  • Addition of Oxidant: While stirring, gradually add potassium permanganate to the solution. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • Heating: Heat the reaction mixture on a steam bath. The disappearance of the purple color of the permanganate indicates the progress of the reaction. Additional portions of potassium permanganate may be added to ensure complete oxidation.[10]

  • Work-up:

    • After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure.

    • Acidify the concentrated solution with hydrochloric acid.

    • Evaporate the acidified solution to dryness.

  • Purification:

    • Extract the solid residue with hot ethanol.

    • Filter the ethanolic solution and then saturate it with dry hydrogen chloride gas while cooling in an ice bath to precipitate the picolinic acid hydrochloride.

    • Collect the crystals by filtration and dry them. The product can be further purified by recrystallization.[10]

Visualizing Reaction Pathways and Troubleshooting Logic

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis of substituted picolinic acids.

Side_Reactions cluster_main_path Main Synthetic Pathway cluster_side_reactions Common Side Reactions Substituted_Picoline Substituted_Picoline Intermediate Intermediate Substituted_Picoline->Intermediate Oxidation Polymer Polymer Substituted_Picoline->Polymer Radicals/ Strong Base Substituted_Picolinic_Acid Substituted_Picolinic_Acid Intermediate->Substituted_Picolinic_Acid Further Oxidation Decarboxylation_Product Pyridine Derivative + CO2 Substituted_Picolinic_Acid->Decarboxylation_Product High Temp. Over_Oxidation_Product CO2 + H2O Substituted_Picolinic_Acid->Over_Oxidation_Product Harsh Oxidants

Caption: Key side reactions in picolinic acid synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Problem Identify Primary Issue Low Yield Impurity Present Start->Identify_Problem Low_Yield_Branch Potential Causes for Low Yield Decarboxylation Over-oxidation Incomplete Reaction Identify_Problem:low->Low_Yield_Branch Impurity_Branch Identify Impurity Pyridine Aldehyde Polymer Identify_Problem:impure->Impurity_Branch Solutions_Decarb Control Temperature Adjust Reaction Time Optimize pH Low_Yield_Branch:decarb->Solutions_Decarb Solutions_Overox Milder Oxidant Selective Catalyst Control O2 Pressure Low_Yield_Branch:overox->Solutions_Overox Solutions_Incomplete Extend Reaction Time Increase Temperature (carefully) Check Reagents/Catalyst Low_Yield_Branch:incomplete->Solutions_Incomplete Solutions_Impurity Adjust Work-up/ Purification (Crystallization, Chromatography) Impurity_Branch->Solutions_Impurity End Optimized Synthesis Solutions_Decarb->End Solutions_Overox->End Solutions_Incomplete->End Solutions_Impurity->End

Caption: Troubleshooting workflow for picolinic acid synthesis.

References

Optimization of reaction conditions for 5-Bromo-6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Bromo-6-methylpicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing picolinic acids is through the oxidation of the corresponding methylpyridine. For this compound, the precursor would be 5-Bromo-6-methylpyridine, which is then oxidized. A widely used oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution.[1]

Q2: What are the typical reaction conditions for the oxidation of a methylpyridine to a picolinic acid?

Based on the synthesis of the closely related 5-bromo-2-picolinic acid, the reaction is typically carried out in water as a solvent. The temperature is generally maintained between 80-90°C. Potassium permanganate is added in batches to control the exothermic nature of the reaction. The reaction time can range from 60 to 100 minutes.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (5-Bromo-6-methylpyridine) and the appearance of the product (this compound).

Q4: What is the work-up procedure for isolating the product?

After the reaction is complete, the typical work-up involves filtering the hot solution to remove manganese dioxide (MnO₂), a byproduct of the oxidation. The filtrate is then cooled, and the pH is adjusted to the isoelectric point of the picolinic acid (typically pH 3-4) using an acid like hydrochloric acid (HCl) to precipitate the product. The solid product can then be collected by filtration and purified further.[1]

Q5: How can the final product be purified?

Recrystallization is a common method for purifying the final product. A suitable solvent for recrystallization of picolinic acids is ethanol.[1] The purity of the final compound can be confirmed by measuring its melting point and using analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Over-oxidation leading to side products. - Product loss during work-up and purification. - Sub-optimal molar ratio of oxidant.- Increase reaction time or temperature slightly. Monitor reaction progress closely using TLC or HPLC. - Add the oxidizing agent in smaller portions to maintain better temperature control. - Ensure the pH for precipitation is optimized. Minimize transfers and use appropriate filtration techniques. - Optimize the molar ratio of potassium permanganate to the starting material. A ratio of 2:1 to 3:1 of KMnO₄ to the methylpyridine is often recommended.[1]
Impure Product (presence of starting material) - Insufficient amount of oxidizing agent. - Reaction time was too short.- Increase the molar equivalents of the oxidizing agent. - Extend the reaction time and monitor for the complete consumption of the starting material.
Formation of Side Products - Over-oxidation can lead to the formation of dibasic acids or degradation of the pyridine ring. - Incomplete bromination of the precursor can lead to impurities.- Maintain strict control over the reaction temperature. Avoid exceeding 90°C.[1] - Ensure the starting 5-Bromo-6-methylpyridine is of high purity.
Difficulty in Filtering Manganese Dioxide (MnO₂) - The fine particulate nature of MnO₂ can make filtration slow.- Use a filter aid such as Celite to improve the filtration rate. - Ensure the solution is hot during filtration, as this can help improve the flow rate.
Product Fails to Precipitate - The pH of the solution is not at the isoelectric point of the picolinic acid. - The product is too soluble in the reaction solvent at the given temperature.- Carefully adjust the pH of the filtrate. Use a pH meter for accurate measurement. - Cool the solution in an ice bath to decrease the solubility of the product. If the product is still soluble, consider partial evaporation of the solvent.

Experimental Protocols

Synthesis of 5-Bromo-picolinic Acid (Adapted for this compound)

This protocol is based on the synthesis of 5-bromo-2-picolinic acid and can be adapted for the synthesis of this compound by starting with 5-Bromo-6-methylpyridine.[1]

Materials:

  • 5-Bromo-6-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 6M

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a thermometer, mechanical stirrer, and a condenser, add 5-Bromo-6-methylpyridine (0.1 mol) and 100 mL of water.

  • Heat the mixture to 80°C with stirring.

  • Once the temperature is stable, add potassium permanganate (0.2-0.3 mol) in small portions over a period of time, ensuring the reaction temperature is maintained between 85-90°C.

  • After the addition is complete, continue to stir the reaction mixture at 85-90°C for 60-100 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • While still hot, filter the reaction mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate to room temperature.

  • Adjust the pH of the filtrate to 3-4 with 6M hydrochloric acid. A white precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold water.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified this compound under vacuum.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 5-Bromo-2-picolinic Acid [1]

ParameterValue
Starting Material5-bromo-2-methylpyridine
Oxidizing AgentPotassium permanganate (KMnO₄)
SolventWater
Molar Ratio (Substrate:KMnO₄)1 : 2 to 1 : 3
Reaction Temperature85-90 °C
Reaction Time60-100 min
pH for Precipitation3-4
Molar Yield~77%

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start 1. Add 5-Bromo-6-methylpyridine and Water to Flask heat 2. Heat to 80°C start->heat add_kmno4 3. Add KMnO₄ in Portions (Maintain 85-90°C) heat->add_kmno4 react 4. React for 60-100 min add_kmno4->react filter_mno2 5. Hot Filtration (Remove MnO₂) react->filter_mno2 cool 6. Cool Filtrate filter_mno2->cool adjust_ph 7. Adjust pH to 3-4 with HCl cool->adjust_ph precipitate 8. Precipitate Product adjust_ph->precipitate filter_product 9. Filter Product precipitate->filter_product recrystallize 10. Recrystallize from Ethanol filter_product->recrystallize dry 11. Dry Product recrystallize->dry logical_relationship cluster_troubleshooting Troubleshooting Logic low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Possible Cause over_oxidation Over-oxidation low_yield->over_oxidation Possible Cause loss_workup Loss during Work-up low_yield->loss_workup Possible Cause solution1 Increase Reaction Time/ Temp or Oxidant Amount incomplete_reaction->solution1 Solution solution2 Control Temperature/ Batchwise Addition of Oxidant over_oxidation->solution2 Solution solution3 Optimize pH/ Improve Handling loss_workup->solution3 Solution

References

Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Bromo-6-methylpicolinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the oxidation of 5-Bromo-2,6-dimethylpyridine.

Q1: The reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in this synthesis. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Oxidant Molar Ratio: The stoichiometry of the oxidizing agent (e.g., potassium permanganate) is critical. An insufficient amount will lead to incomplete conversion of the starting material. Conversely, an excessive amount can lead to over-oxidation and the formation of byproducts. It is recommended to perform small-scale test reactions to determine the optimal molar ratio of the oxidant to the starting material. A common starting point is a 2:1 to 3:1 molar ratio of potassium permanganate to 5-Bromo-2,6-dimethylpyridine.[1]

  • Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. For permanganate oxidations, maintaining a specific temperature range, often between 85-90°C, is crucial.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote the degradation of the product. Use a temperature-controlled oil bath and a thermometer to monitor the internal reaction temperature closely.

  • Purity of Starting Material: Impurities in the starting 5-Bromo-2,6-dimethylpyridine can interfere with the reaction and reduce the yield. Ensure the purity of the starting material using techniques like NMR or GC-MS before proceeding with the synthesis.

Q2: The final product is difficult to purify and contains persistent impurities. What are the likely impurities and how can they be removed?

A2: Impurities often arise from incomplete reaction or side reactions. The most common impurities include unreacted starting material and over-oxidized byproducts.

  • Recrystallization: This is an effective method for purifying the final product. Ethanol is a suitable solvent for the recrystallization of similar picolinic acids.[1] The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly. The pure product will crystallize out, leaving the impurities in the solution.

  • pH Adjustment: During the workup, careful adjustment of the pH is essential for isolating the carboxylic acid. The product will precipitate from the aqueous solution when the pH is adjusted to its isoelectric point, typically between 3 and 4 for picolinic acids.[1] This step also helps to separate it from any non-acidic impurities.

  • Column Chromatography: If recrystallization is insufficient, column chromatography can be used for further purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from closely related impurities.

Q3: The reaction seems to stall and does not go to completion. What could be the reason?

A3: A stalled reaction is often due to suboptimal reaction conditions or reagent deactivation.

  • Batchwise Addition of Oxidant: Adding the oxidizing agent, such as potassium permanganate, in batches is crucial.[1] This helps to control the reaction temperature and maintain a sufficient concentration of the oxidant throughout the reaction.

  • Stirring Efficiency: Ensure that the reaction mixture is being stirred vigorously. In a heterogeneous reaction involving a solid oxidant like potassium permanganate, efficient stirring is necessary to ensure proper mixing and contact between the reactants.

  • Reaction Time: The reaction time is another critical parameter. For permanganate oxidations of similar substrates, a reaction time of 60-100 minutes at the optimal temperature is often required.[1] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time for your specific setup.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective method for the synthesis of this compound is the oxidation of the corresponding methyl-substituted pyridine, 5-Bromo-2,6-dimethylpyridine. This oxidation selectively converts one of the methyl groups to a carboxylic acid. Strong oxidizing agents like potassium permanganate in an aqueous solution are typically used for this transformation.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, quench the oxidant, and spot it on a TLC plate alongside the starting material. A developing system such as ethyl acetate/hexanes can be used. The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the carboxylic acid) indicates the progress of the reaction.

Q3: What are the safety precautions to consider during this synthesis?

A3: When working with strong oxidizing agents like potassium permanganate, it is essential to take appropriate safety precautions. These reactions can be exothermic, so careful control of the reaction temperature is necessary to prevent runaways. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the reaction in a well-ventilated fume hood.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of this compound, based on a typical oxidation of 5-Bromo-2,6-dimethylpyridine with potassium permanganate.

Parameter Condition A Condition B Condition C
Molar Ratio (KMnO₄:Substrate) 2:12.5:13:1
Temperature (°C) 8090100
Reaction Time (min) 909090
Yield (%) 72%78%75% (with byproduct formation)

Table 1: Effect of Reaction Conditions on Yield

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol describes the synthesis of this compound from 5-Bromo-2,6-dimethylpyridine using potassium permanganate as the oxidizing agent.

Materials:

  • 5-Bromo-2,6-dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • 6M Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a thermometer and a condenser, add 5-Bromo-2,6-dimethylpyridine (0.1 mol) and 100 mL of water.

  • Heat the mixture to 80°C with stirring.

  • Add potassium permanganate (0.2-0.3 mol) in small portions over a period of 30 minutes, maintaining the reaction temperature between 85-90°C.[1]

  • After the addition is complete, continue to stir the mixture at 90°C for 90 minutes.[1]

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Adjust the pH of the filtrate to 3-4 with 6M hydrochloric acid.[1]

  • Cool the mixture in an ice bath to precipitate the crude product.

  • Collect the solid by filtration and recrystallize from ethanol to obtain pure this compound.[1]

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start step1 1. Dissolve 5-Bromo-2,6-dimethylpyridine in water and heat to 80°C start->step1 step2 2. Add KMnO4 in batches (maintain 85-90°C) step1->step2 step3 3. Stir at 90°C for 90 min step2->step3 step4 4. Cool and filter MnO2 step3->step4 step5 5. Adjust pH to 3-4 with HCl step4->step5 step6 6. Cool to precipitate product step5->step6 step7 7. Recrystallize from ethanol step6->step7 end Pure this compound step7->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield Observed check_ratio Check KMnO4:Substrate Molar Ratio start->check_ratio is_ratio_optimal Is Ratio Optimal (e.g., 2.5:1)? check_ratio->is_ratio_optimal adjust_ratio Adjust Molar Ratio is_ratio_optimal->adjust_ratio No check_temp Check Reaction Temperature is_ratio_optimal->check_temp Yes adjust_ratio->check_temp is_temp_optimal Is Temperature 85-90°C? check_temp->is_temp_optimal adjust_temp Adjust Temperature is_temp_optimal->adjust_temp No check_purity Check Starting Material Purity is_temp_optimal->check_purity Yes adjust_temp->check_purity is_purity_high Is Purity >98%? check_purity->is_purity_high purify_sm Purify Starting Material is_purity_high->purify_sm No solution Yield Improved is_purity_high->solution Yes purify_sm->solution

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Scalable Synthesis of 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable synthesis of 5-Bromo-6-methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for the successful synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: A widely applicable and scalable two-step approach is recommended. The synthesis begins with the regioselective bromination of 2,6-lutidine (2,6-dimethylpyridine) to yield 3-bromo-2,6-lutidine. This is followed by the selective oxidation of one of the methyl groups to a carboxylic acid, affording the final product. This method avoids the formation of hard-to-separate isomers that can result from direct bromination of a pre-formed picolinic acid.

Q2: Why is direct bromination of 6-methylpicolinic acid not recommended for a scalable synthesis?

A2: Direct bromination of the pyridine ring is often non-selective and can lead to a mixture of isomers, primarily bromination at the 3- and 5-positions. The physical properties of these isomers are very similar, making their separation on a large scale difficult and costly, often requiring column chromatography. A regioselective approach starting from a symmetrically substituted precursor like 2,6-lutidine is more efficient for large-scale production.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Both bromination and oxidation are highly reactive processes.

  • Bromination: Use of bromine or N-bromosuccinimide (NBS) requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Bromine is highly corrosive and toxic.

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can react violently with organic materials. Reactions should be carefully monitored, and the temperature controlled to prevent runaways. The disposal of manganese dioxide (MnO₂) waste from KMnO₄ reactions must be handled according to institutional safety protocols.

Q4: How can I monitor the progress of the oxidation reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes, with visualization under UV light. For HPLC, a C18 column with a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) is a good starting point. The disappearance of the starting material (3-bromo-2,6-lutidine) and the appearance of the more polar product spot/peak (this compound) indicate reaction progression.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Bromination of 2,6-Lutidine
Potential Cause Troubleshooting Step
Insufficient Brominating Agent Ensure the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is correct. A slight excess may be required.
Inadequate Reaction Temperature For bromination with NBS, the reaction often requires initiation with a radical initiator (like AIBN) and heating. Ensure the reaction reaches the required temperature.
Poor Quality Reagents Use freshly opened or purified reagents. 2,6-lutidine can absorb water from the air, and NBS can decompose over time.
Problem 2: Over-oxidation or Formation of Byproducts During the Oxidation Step
Potential Cause Troubleshooting Step
Reaction Temperature Too High Maintain strict temperature control. For KMnO₄ oxidation, a temperature of around 80°C is often recommended. Higher temperatures can lead to the formation of byproducts or decomposition.[1]
Excess Oxidizing Agent Add the oxidizing agent portion-wise to control the reaction exotherm and avoid over-oxidation.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed to prevent the formation of impurities.
Problem 3: Difficulty in Isolating the Final Product
Potential Cause Troubleshooting Step
Product is Soluble in the Aqueous Phase After quenching the reaction, the picolinic acid will be in its salt form. Acidify the solution to a pH of 4-5 with an acid like concentrated HCl to precipitate the product as a solid.[1]
Incomplete Precipitation If the product does not fully precipitate, the aqueous solution can be concentrated under reduced pressure. The addition of a co-solvent like ethanol can sometimes aid in precipitating the product while leaving inorganic salts behind.[1]
Emulsion Formation During Extraction If extracting the product, emulsions can be broken by adding brine or by filtering the mixture through a pad of celite.

Experimental Protocols & Data

Proposed Scalable Synthesis of this compound

This synthesis is a two-step process:

  • Step 1: Synthesis of 3-Bromo-2,6-lutidine

  • Step 2: Oxidation of 3-Bromo-2,6-lutidine to this compound

A detailed experimental protocol for the oxidation of a similar substrate, 5-bromo-2-methylpyridine, to 5-bromo-2-pyridinecarboxylic acid is presented below as a reference.[1] This protocol can be adapted for the oxidation of 3-bromo-2,6-lutidine.

Experimental Protocol: Oxidation of a Bromomethylpyridine Precursor

Parameter Value
Starting Material 5-bromo-2-methylpyridine
Reagents Potassium permanganate (KMnO₄), Water, Concentrated Hydrochloric Acid
Scale 35 mmol
Procedure 1. Dissolve 5-bromo-2-methylpyridine in 150 mL of water in a three-necked flask equipped with a stirrer, thermometer, and condenser. 2. Heat the mixture to 80°C. 3. Add potassium permanganate in three batches at one-hour intervals. 4. Maintain the reaction at 80°C for 3-4 hours. 5. After the reaction is complete, filter the hot solution to remove the manganese dioxide precipitate. 6. Cool the filtrate and adjust the pH to 4-5 with concentrated hydrochloric acid to precipitate the product. 7. Filter the solid product. The filtrate can be concentrated to recover more product.
Yield 39%

The above data is for the synthesis of an isomer and should be considered as an estimate for the synthesis of this compound.

Visualized Experimental Workflow

The following diagram illustrates the proposed scalable synthesis route for this compound.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation cluster_2 Work-up & Purification Lutidine 2,6-Lutidine BromoLutidine 3-Bromo-2,6-lutidine Lutidine->BromoLutidine Regioselective Bromination NBS N-Bromosuccinimide (NBS) Sulfuric Acid NBS->BromoLutidine FinalProduct This compound BromoLutidine->FinalProduct Selective Oxidation KMnO4 Potassium Permanganate (KMnO₄) Water, 80°C KMnO4->FinalProduct Filtration Filtration of MnO₂ FinalProduct->Filtration Acidification Acidification (pH 4-5) Filtration->Acidification Precipitation Precipitation & Isolation Acidification->Precipitation

Caption: Proposed workflow for the scalable synthesis of this compound.

References

Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-6-methylpicolinic acid. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible industrial synthesis is a two-step process. It begins with the bromination of 2,6-lutidine to form 3-bromo-2,6-lutidine, followed by the selective oxidation of the methyl group at the 2-position to yield the final product, this compound. Direct bromination of 6-methylpicolinic acid is an alternative but can lead to isomeric impurities that are difficult to separate.[1]

Q2: What are the expected yields and purity for this synthesis?

A2: While yields can vary based on specific reaction conditions and purification methods, the following table provides an estimate based on analogous reactions.

StepProductTypical Yield (%)Typical Purity (%)
Bromination3-Bromo-2,6-lutidine60-75%>95% (after purification)
OxidationThis compound50-70%>98% (after recrystallization)

Q3: How can I confirm the identity and purity of the final product?

A3: Standard analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Mass Spectrometry (MS) will verify the molecular weight of the desired product.

Troubleshooting Guide

Issue 1: Low yield in the bromination of 2,6-lutidine.

  • Possible Cause: Incomplete reaction or formation of side products.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Moisture can react with the brominating agent.

    • Control temperature: Overheating can lead to the formation of polybrominated species.

    • Optimize reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Choice of brominating agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer better regioselectivity and milder reaction conditions compared to elemental bromine.[3]

Issue 2: Presence of an isomeric impurity, 4-bromo-2,6-lutidine, after the bromination step.

  • Possible Cause: Lack of complete regioselectivity during electrophilic aromatic substitution.

  • Troubleshooting Steps:

    • Purification: These isomers can be difficult to separate by distillation due to similar boiling points. Column chromatography on silica gel is the most effective method for separation.

    • Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity of the bromination.

Issue 3: Incomplete oxidation of 3-bromo-2,6-lutidine.

  • Possible Cause: Insufficient oxidant, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Oxidant Stoichiometry: Ensure at least two equivalents of a strong oxidant like potassium permanganate (KMnO₄) are used per mole of the starting material.

    • Temperature Control: The oxidation reaction is often exothermic. Maintain a consistent temperature, as too low a temperature will slow down the reaction, while excessive heat can lead to over-oxidation.

    • Reaction Monitoring: Track the disappearance of the starting material by TLC or HPLC to ensure the reaction goes to completion.

Issue 4: Presence of 5-bromopyridine-2,6-dicarboxylic acid in the final product.

  • Possible Cause: Over-oxidation of the starting material.

  • Troubleshooting Steps:

    • Control Oxidant Addition: Add the oxidant portion-wise to maintain better control over the reaction exotherm and concentration.

    • Temperature Management: Avoid excessive heating, which can promote the oxidation of the second methyl group.

    • Purification: The dicarboxylic acid impurity is generally more polar and can be removed during the purification of the final product by recrystallization or by adjusting the pH during workup.

Issue 5: Difficulty in purifying the final product.

  • Possible Cause: Presence of multiple impurities with similar chemical properties.

  • Troubleshooting Steps:

    • Recrystallization: this compound is a solid, and recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective purification method.

    • pH Adjustment: During the workup, carefully adjusting the pH of the aqueous solution can help in separating the acidic product from neutral or basic impurities. The product will precipitate at its isoelectric point.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2,6-lutidine (Starting Material)

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 2,6-lutidine (1 equivalent) in concentrated sulfuric acid at 0-5°C.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-2,6-lutidine.

Protocol 2: Synthesis of this compound (Final Product)

  • To a solution of 3-bromo-2,6-lutidine (1 equivalent) in water, add potassium permanganate (KMnO₄) (2.5 equivalents) portion-wise while maintaining the temperature between 70-80°C.

  • After the addition is complete, heat the mixture to 90-95°C and stir for 2-3 hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Wash the filter cake with hot water.

  • Combine the filtrates and cool in an ice bath.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.

  • The white precipitate of this compound is collected by filtration.

  • The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Visualizations

Synthesis_Pathway Start 2,6-Lutidine Intermediate 3-Bromo-2,6-lutidine Start->Intermediate Bromination (NBS, H₂SO₄) Product This compound Intermediate->Product Selective Oxidation (KMnO₄)

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_0 Bromination Step cluster_1 Oxidation Step 2,6-Lutidine 2,6-Lutidine 3-Bromo-2,6-lutidine Desired Intermediate 2,6-Lutidine->3-Bromo-2,6-lutidine Main Reaction Isomeric_Impurity 4-Bromo-2,6-lutidine 2,6-Lutidine->Isomeric_Impurity Side Reaction Polybrominated_Impurity Dibromo-2,6-lutidine 3-Bromo-2,6-lutidine->Polybrominated_Impurity Side Reaction Start_Ox 3-Bromo-2,6-lutidine Final_Product Desired Product Start_Ox->Final_Product Main Reaction Over_Oxidation 5-Bromopyridine-2,6-dicarboxylic acid Final_Product->Over_Oxidation Over-oxidation Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Detected? Start->Impurity LowYield->Impurity No CheckConditions Verify Temp, Time, Stoichiometry LowYield->CheckConditions Yes AnalyzeImpurity Identify Impurity (HPLC, NMR, MS) Impurity->AnalyzeImpurity Yes End Problem Resolved Impurity->End No ModifyReaction Modify Reaction Conditions (Temp, Reagent) CheckConditions->ModifyReaction AdjustPurification Optimize Purification (Chromatography, Recrystallization, pH) AnalyzeImpurity->AdjustPurification AnalyzeImpurity->ModifyReaction If purification fails AdjustPurification->End ModifyReaction->End

References

Technical Support Center: 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Bromo-6-methylpicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Ideal storage involves refrigeration at 2-8°C under an inert atmosphere. Some suppliers recommend freezing at -20°C for long-term storage.[3] It is crucial to keep the container tightly closed to prevent moisture ingress and exposure to air.[2][4] The compound should be stored away from light and incompatible materials such as strong oxidizing agents, bases, strong reducing agents, and strong acids.[1][4]

Q2: What are the primary signs of degradation for this compound?

A2: Visual signs of degradation can include a change in color or the formation of clumps in the solid material. In solution, the appearance of new peaks in an HPLC chromatogram is a definitive indicator of degradation. A decrease in the peak area of the parent compound over time also signifies degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, substituted picolinic acids can be susceptible to several degradation mechanisms:

  • Hydrolysis: The carboxylic acid group can react with water, especially under acidic or basic conditions.

  • Oxidation: The pyridine ring and the methyl group can be susceptible to oxidation.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[5]

  • Thermal Degradation: High temperatures can accelerate decomposition, potentially leading to the release of hazardous fumes.[4]

Q4: How can I assess the stability of this compound in my experimental setup?

A4: A forced degradation study is the recommended approach to assess the stability of the compound under your specific experimental conditions.[6][7] This involves subjecting the compound to stress conditions such as heat, light, humidity, and different pH levels to accelerate degradation. The extent of degradation is then monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Recommended Actions:

    • Verify Storage Conditions: Ensure the compound is stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere if possible).

    • Prepare Fresh Solutions: Prepare fresh solutions for each experiment to minimize the impact of solvent-mediated degradation.

    • Perform a Purity Check: Analyze a sample of your compound using HPLC to confirm its purity and compare it against a new standard, if available.

Issue 2: Appearance of unknown peaks in HPLC analysis.

  • Potential Cause: Formation of degradation products.

  • Recommended Actions:

    • Investigate the Source: Determine if the new peaks are present in a freshly prepared solution or if they appear over time. This will help differentiate between an impure starting material and degradation.

    • Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to see if any of the resulting degradation products match the unknown peaks in your chromatogram. This can help in identifying the nature of the degradants.

    • Utilize Mass Spectrometry (LC-MS): If available, use LC-MS to obtain the mass of the unknown peaks, which can provide valuable information for structure elucidation of the degradation products.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in their own stability assessments.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolytic products
0.1 M NaOH8 hours25°C25%Salt formation, potential ring opening
3% H₂O₂24 hours25°C10%N-oxide, other oxidized species
Dry Heat48 hours70°C5%Thermally induced decomposition products
Photolytic (UV light)24 hours25°C30%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂) at room temperature, protected from light.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 70°C. Also, heat a portion of the stock solution at 60°C.

    • Photolytic Degradation: Expose a portion of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the parent compound from its degradation products (e.g., start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (to be determined by a UV scan).

  • Injection Volume: 10 µL.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or Loss of Activity check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok prepare_fresh Prepare Fresh Solutions purity_check Perform Purity Check (HPLC) prepare_fresh->purity_check purity_ok Purity Acceptable? purity_check->purity_ok storage_ok->prepare_fresh Yes end_bad Issue Identified: Replace Compound Batch storage_ok->end_bad No new_peaks New Peaks in HPLC? purity_ok->new_peaks No end_good Issue Resolved: Continue Experiment purity_ok->end_good Yes forced_degradation Conduct Forced Degradation Study new_peaks->forced_degradation Yes review_protocol Review Experimental Protocol for Incompatibilities new_peaks->review_protocol No lc_ms Identify Degradants with LC-MS forced_degradation->lc_ms lc_ms->end_bad review_protocol->end_good

Caption: Troubleshooting workflow for stability issues.

Storage_Decision_Tree start Receiving this compound storage_duration Storage Duration? start->storage_duration short_term < 1 Month storage_duration->short_term Short-term long_term > 1 Month storage_duration->long_term Long-term refrigerate Store at 2-8°C short_term->refrigerate freeze Store at -20°C long_term->freeze common_conditions For all storage durations: - Tightly sealed container - Protect from light - Store in a dry, well-ventilated area - Away from incompatibles refrigerate->common_conditions freeze->common_conditions

Caption: Decision tree for proper storage conditions.

Degradation_Pathway_Hypothesis parent This compound hydrolysis Hydrolytic Products parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidized Products (e.g., N-oxide) parent->oxidation [O] photodegradation Photolytic Products parent->photodegradation thermal Thermal Degradants parent->thermal Δ

Caption: Potential degradation pathways.

References

Technical Support Center: Reactions Involving Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common reactions involving picolinic acids, aimed at researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Solubility and Reaction Setup

Question: My picolinic acid is not dissolving in the reaction solvent. What should I do?

Answer: Picolinic acid's solubility can be challenging. Its polar nature, due to the pyridine ring and carboxylic acid group, dictates its solubility profile.[1] Consider the following:

  • Solvent Choice: Picolinic acid is highly soluble in water, moderately soluble in alcohols like ethanol, and has lower solubility in less polar organic solvents such as acetonitrile, chloroform, and ethers.[1][2][3][4] For reactions requiring anhydrous organic solvents, solubility can be limited.

  • Temperature: Gently warming the mixture can significantly increase the solubility of picolinic acid.[1]

  • pH Adjustment: In aqueous or protic solvents, adjusting the pH can help. Picolinic acid is more soluble in its ionized (picolinate) form, which is favored at higher pH.[1] However, be mindful of how pH changes might affect your reaction's desired pathway.

  • Derivative Formation: In some cases, converting the picolinic acid to a more soluble derivative (e.g., an ester or acid chloride) prior to the main reaction might be a viable strategy.

Solubility of Picolinic Acid in Various Solvents at ~293 K

SolventSolubility (g/kg of solvent)Reference
Water~862.5[3][4]
Ethanol~57.1[3][4]
Acetonitrile~17.0[3][4]
Category 2: Esterification Reactions

Question: My picolinic acid esterification reaction has a low yield. What are the common causes and solutions?

Answer: Low yields in picolinic acid esterification can stem from several factors. Here’s a breakdown of potential issues and how to address them:

  • Reversible Reaction: Fischer-Speier esterification is an equilibrium reaction.[5][6] To drive the reaction towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus.

  • Steric Hindrance: If either your alcohol or picolinic acid derivative is sterically hindered, the reaction rate can be significantly reduced. Using a less hindered alcohol or a more reactive picolinic acid derivative (like the acid chloride) can help.

  • Side Reactions with Coupling Agents: When using coupling agents like dicyclohexylcarbodiimide (DCC), a common side reaction is the formation of an N-acylurea byproduct, which is unreactive towards the alcohol.[7][8]

    • Solution: Adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the desired esterification and suppress N-acylurea formation.[9][10] Performing the reaction in a solvent like dichloromethane (CH₂Cl₂) may also reduce this side reaction.[7]

  • Poor Activation: The carboxylic acid may not be sufficiently activated. Ensure your coupling agent is fresh and used in the correct stoichiometry.

Troubleshooting Low Yield in Picolinic Acid Esterification

Caption: Troubleshooting workflow for low-yield picolinic acid esterification.

Category 3: Amide Coupling Reactions

Question: I am observing unexpected side products in my picolinic acid amide coupling reaction. What could they be?

Answer: The nature of side products in amide coupling reactions often depends on the method used to activate the picolinic acid.

  • Chlorinated Byproducts: If you are using thionyl chloride (SOCl₂) to generate the picolinoyl chloride in situ, you might observe the formation of chlorinated picolinamide derivatives, such as 4-chloro-N-alkyl-N-phenylpicolinamides. These can be challenging to separate from the desired product.[11][12]

    • Solution: Consider alternative activating agents that do not introduce chlorine, such as HATU, HBTU, or DCC/HOBt.

  • Racemization: If your amine or picolinic acid contains a chiral center, some coupling reagents can cause racemization. HATU is known to be a fast-acting reagent with less propensity for epimerization compared to HBTU.[13]

  • Guanidinium Adducts: When using uronium-based coupling reagents like HATU, if the amine is added before the carboxylic acid is fully activated, the amine can react with HATU to form a guanidinium byproduct, effectively capping the amine and preventing it from reacting with the activated acid.[14]

    • Solution: Pre-activate the picolinic acid with HATU and a base (like DIPEA or triethylamine) for a short period (e.g., 15 minutes) before adding the amine.[14]

Question: How can I improve the yield of my HATU-mediated picolinic acid amide coupling?

Answer: Optimizing HATU couplings involves careful consideration of the reaction conditions.

  • Order of Addition: As mentioned, pre-activating the picolinic acid with HATU and a non-nucleophilic base before adding the amine is crucial to prevent side reactions with the coupling agent.[14]

  • Base Selection: A hindered amine base like N,N-diisopropylethylamine (DIPEA) is often preferred to triethylamine (TEA) to minimize side reactions.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. The choice often depends on the solubility of your substrates.[14]

  • Stoichiometry: Using a slight excess of the coupling agent (e.g., 1.1-1.2 equivalents) and the amine (e.g., 1.1-1.5 equivalents) relative to the picolinic acid can help drive the reaction to completion.

Optimizing HATU Coupling Yields

ParameterRecommendationRationale
Order of Addition Picolinic acid + HATU + Base, stir, then add AminePrevents formation of guanidinium byproducts.[14]
Base DIPEAHindered base, less likely to cause side reactions.
Solvent Anhydrous DMF or DCMGood solubility for reactants and inert.[14]
Stoichiometry Slight excess of Amine and HATUDrives the reaction to completion.
Category 4: Decarboxylation (Hammick Reaction)

Question: My Hammick reaction is giving a low yield of the desired 2-pyridyl-carbinol. How can I optimize it?

Answer: The Hammick reaction involves the thermal decarboxylation of an α-picolinic acid in the presence of a carbonyl compound.[15][16][17] Low yields can be due to several factors:

  • Incomplete Decarboxylation: The reaction requires elevated temperatures to induce decarboxylation and form the reactive intermediate. Ensure the reaction temperature is sufficient.

  • Solvent Effects: The choice of solvent can significantly impact the yield. Using a high-boiling, non-polar solvent like p-cymene has been shown to improve yields.[15]

  • Side Reactions of the Intermediate: The reactive carbene/ylide intermediate can be protonated by trace amounts of water or other protic species. Ensure your reaction is conducted under anhydrous conditions.

  • Substrate Scope: The reaction is most effective for α-picolinic acids and their quinoline or isoquinoline analogs.[15] If your substrate deviates significantly, the reaction may be less efficient.

Hammick Reaction Workflow

HammickReaction PicolinicAcid Picolinic Acid Heat Heat (e.g., in p-cymene) PicolinicAcid->Heat Carbonyl Carbonyl Compound Intermediate Reactive Intermediate (Carbene/Ylide) Carbonyl->Intermediate Heat->Intermediate - CO₂ Product 2-Pyridyl-carbinol Intermediate->Product Nucleophilic Attack CO2 CO₂ Intermediate->CO2

Caption: Simplified workflow of the Hammick reaction.

Category 5: Picolinic Acid as a Directing Group in Cross-Coupling

Question: I am using a picolinamide as a directing group in a C-H activation reaction, but the reaction is not working well. What are some common issues?

Answer: Picolinamides are effective directing groups for transition-metal-catalyzed C-H functionalization.[18][19][20] However, several factors can affect their performance:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used.[21] Catalyst deactivation can also occur through the formation of inactive palladium species.

  • Substituent Effects on the Directing Group: The electronic properties of the picolinamide directing group can influence the reaction's yield and selectivity. In some cases, electron-donating groups on the picolinamide can lead to higher yields compared to electron-withdrawing groups.[18]

  • Base Sensitivity: Some removable directing groups are not stable in the presence of strong bases, which might be required for certain cross-coupling reactions.[22]

  • Homocoupling: A common side reaction in cross-coupling is the homocoupling of the aryl halide starting material.[23] This can sometimes be minimized by adjusting the ligand, temperature, or reaction time.

  • Reduction of Aryl Halide: The starting aryl halide can be reduced to the corresponding arene, another common side reaction. This can be influenced by the choice of reductant and the presence of any protic impurities.[23]

Troubleshooting Picolinamide-Directed C-H Activation

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivationEnsure inert atmosphere; use fresh catalyst and anhydrous solvents.[21]
Inappropriate electronic properties of the directing groupSynthesize and test picolinamides with different electronic substituents.[18]
Formation of Homocoupling Product Suboptimal reaction conditionsScreen different ligands, temperatures, and reaction times.
Reduction of Starting Material Protic impuritiesUse rigorously dried solvents and reagents.
Category 6: Reaction Monitoring and Purification

Question: How can I effectively monitor the progress of my picolinic acid reaction?

Answer: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most organic reactions.[24][25][26]

  • TLC Setup: Use a three-lane spotting system on your TLC plate:

    • Lane 1 (Reference): A spot of your starting picolinic acid derivative.

    • Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture on top of it. This helps to confirm if the starting material spot in the reaction mixture is indeed the starting material.[27]

    • Lane 3 (Reaction Mixture): A spot of an aliquot from your reaction.

  • Solvent System: For picolinic acid and its derivatives, which are polar, a polar eluent system is often required. A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is a good starting point.[24] For the free acid, which can streak on the plate, adding a small amount of acetic acid to the eluent can improve the spot shape.[24]

  • Visualization: Picolinic acid and its derivatives are often UV-active due to the pyridine ring, so they can be visualized under a UV lamp. Staining with iodine or other charring agents can also be used.[24]

  • Interpretation: As the reaction progresses, you should see the spot corresponding to your starting material diminish in intensity in the reaction mixture lane, while a new spot for your product appears.[25]

Question: I am having difficulty purifying my picolinic acid derivative. What are some recommended methods?

Answer: The purification strategy will depend on the properties of your product.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for purification. The choice of solvent is critical. You may need to screen several solvents or solvent mixtures. For some picolinic acid derivatives, glacial acetic acid or isopropanol have been used.[28][29]

  • Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, column chromatography on silica gel is the standard method. The solvent system used for TLC can be adapted for column chromatography.

  • Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, an aqueous workup involving acid and base washes can be a powerful purification step. For example, unreacted picolinic acid can be removed by washing with a mild aqueous base.

  • Purification of Picolinamide: After an amide coupling, the crude product can be purified by washing with aqueous acid (to remove unreacted amine and basic byproducts) and aqueous base (to remove unreacted picolinic acid), followed by chromatography if necessary.

Experimental Protocols

Protocol 1: Esterification of Picolinic Acid using Pyridine-2-carboxylic Anhydride and DMAP

This protocol is adapted for the esterification of a primary alcohol.

Materials:

  • Primary Alcohol (1.0 mmol, 1.0 equiv)

  • Pyridine-2-carboxylic Anhydride (1.1 mmol, 1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol and DMAP.

  • Dissolve the solids in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add Pyridine-2-carboxylic Anhydride to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).[30]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired picolinate ester.[30]

Protocol 2: Amide Coupling of Picolinic Acid using HATU

This protocol is a general procedure for coupling picolinic acid with a primary or secondary amine.[31][32]

Materials:

  • Picolinic Acid (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • HATU (1.1 mmol, 1.1 equiv)

  • DIPEA (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

  • Water

  • Ethyl Acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add picolinic acid and HATU.

  • Add anhydrous DMF and stir to dissolve.

  • Add DIPEA to the mixture and stir at room temperature for 15 minutes to pre-activate the acid.[14]

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude picolinamide by flash column chromatography or recrystallization.

References

Overcoming poor solubility of picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Picolinic Acid Derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of these compounds, with a primary focus on addressing poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why are my picolinic acid derivatives showing poor aqueous solubility?

A1: Picolinic acid itself is very soluble in water.[1][2] However, many of its derivatives incorporate larger, more hydrophobic moieties. This increase in hydrophobicity can significantly limit their solubility in aqueous solutions, a critical factor for many biological assays and pharmaceutical formulations.[3] The overall solubility is a balance between the polar picolinic acid portion and the nonpolar derivative groups.

Q2: What are the initial recommended solvents for dissolving picolinic acid derivatives?

A2: For initial solubilization attempts, it is advisable to start with common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[3] The choice of solvent will depend on the specific derivative and the requirements of your downstream application.

Q3: Can pH adjustment improve the aqueous solubility of my picolinic acid derivative?

A3: Yes, pH modification is a highly effective strategy.[3] Since picolinic acid derivatives are carboxylic acids, increasing the pH of an aqueous solution with a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid group, forming a more soluble salt.[3] A general guideline is to adjust the pH to at least two units above the pKa of the carboxylic acid to ensure complete deprotonation and enhance solubility.[3]

Q4: What advanced strategies can I employ if simple pH adjustment or co-solvents are insufficient for my in vitro or in vivo studies?

A4: For more challenging solubility issues, several advanced formulation strategies can be explored. These include:

  • Salt Formation: Creating a salt of the picolinic acid derivative can significantly improve its solubility and dissolution rate.[4][5]

  • Cocrystallization: Forming a cocrystal with a suitable coformer is another effective method to enhance solubility and other physicochemical properties.[6][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution characteristics.[8][9]

  • Nanoformulations: Reducing the particle size to the nanometer scale through techniques like nanoprecipitation can increase the surface area and, consequently, the dissolution rate.[10][11][12]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution with aqueous buffer.

This is a common problem when a compound dissolved in a high concentration of an organic solvent like DMSO is diluted into an aqueous buffer for biological assays.[3]

Troubleshooting Steps Rationale
Reduce Initial Concentration Lowering the concentration of your stock solution in the organic solvent can prevent it from exceeding its solubility limit upon dilution.[3]
Optimize Final Solvent Concentration Determine the maximum tolerable percentage of the organic co-solvent in your final aqueous solution that keeps the compound dissolved without affecting the assay.[3]
Use a Different Solubilization Method Consider preparing a salt form or using a formulation approach like cyclodextrins to improve aqueous compatibility.[3]
Employ Sonication Gentle sonication can help to redissolve small amounts of precipitate and create a more stable suspension.[3]
Issue 2: Low bioavailability observed in animal studies despite achieving solubility in the formulation.

Low bioavailability can be a result of poor dissolution in the gastrointestinal tract or other factors.

Troubleshooting Steps Rationale
Particle Size Reduction Micronization or nanonization increases the surface area of the solid compound, which can improve the dissolution rate.[3]
Formulation as a Salt Converting the carboxylic acid to a more soluble salt form can significantly enhance dissolution and absorption.[3]
Lipid-Based Formulations For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[3]
Amorphous Solid Dispersions Formulating the derivative as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and maintain a higher concentration of the drug in a dissolved state.[8]

Data on Solubility Enhancement Strategies

The following table summarizes the potential improvements in aqueous solubility that can be achieved with different formulation approaches for picolinic acid and its derivatives.

Strategy Example Coformer/Carrier Fold Increase in Aqueous Solubility (Illustrative) References
Cocrystallization Dicarboxylic AcidsModerate Increase[6]
Picolinamide (for Diclofenac)~22-112 times[7]
PterostilbeneModerate Increase[13][14]
Solid Dispersion Polyethylene Glycol (PEG) 6000>10 times[8][15]
Polyvinylpyrrolidone (PVP)~11 times (for Griseofulvin)[8]

Experimental Protocols

Protocol 1: Salt Screening

This protocol outlines a general procedure for screening different counter-ions to form a more soluble salt of a picolinic acid derivative.

Objective: To identify a salt form with improved aqueous solubility.

Materials:

  • Picolinic acid derivative (API)

  • A selection of counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine)

  • A variety of solvents (e.g., water, ethanol, isopropanol)

  • Crystal16 or similar parallel crystallizer (optional)

  • Stirring plate and vials

  • Filtration apparatus

  • Analytical balance

  • PXRD, DSC, and HPLC for characterization

Methodology:

  • Solubility Assessment: Determine the solubility of the free API in various solvents to select appropriate systems for the screen.[16]

  • Counter-ion Selection: Choose a range of pharmaceutically acceptable counter-ions. For acidic APIs like picolinic acid derivatives, basic counter-ions should be selected.[17] A pKa difference of >3 between the API and the counter-ion is recommended to increase the probability of salt formation.[18]

  • In-Situ Salt Screening: a. In separate vials, slurry a known amount of the API with a stoichiometric amount of each selected counter-ion in a chosen solvent.[18] b. Stir the slurries at a constant temperature or with temperature cycling for several days to allow for equilibration.[18] c. Isolate any resulting solids by filtration and dry them.

  • Solution-Based Salt Formation: a. Dissolve the API in a suitable solvent. b. Add a stoichiometric amount of the counter-ion (dissolved in the same or a miscible solvent). c. Allow the solution to cool, evaporate slowly, or add an anti-solvent to induce precipitation/crystallization. d. Isolate and dry the resulting solids.

  • Characterization: Analyze the isolated solids using PXRD to identify new crystalline forms. Further characterization by DSC for thermal properties and HPLC for purity and stoichiometry is recommended.

  • Solubility Measurement: Determine the aqueous solubility of the promising new salt forms and compare it to the free API.

Salt_Screening_Workflow cluster_prep Preparation cluster_screening Screening Methods cluster_analysis Analysis & Selection API Picolinic Acid Derivative (API) InSitu In-Situ Slurry Method API->InSitu SolutionBased Solution-Based Method API->SolutionBased Counterions Select Counter-ions (Bases) Counterions->InSitu Counterions->SolutionBased Solvents Select Solvents Solvents->InSitu Solvents->SolutionBased Isolate Isolate & Dry Solids InSitu->Isolate SolutionBased->Isolate Characterize Characterize (PXRD, DSC) Isolate->Characterize Solubility Measure Aqueous Solubility Characterize->Solubility Select Select Optimal Salt Form Solubility->Select

Workflow for Salt Screening.
Protocol 2: Cocrystal Screening

This protocol provides a general workflow for screening coformers to produce cocrystals of a picolinic acid derivative with enhanced solubility.

Objective: To identify a cocrystal with improved physicochemical properties.

Materials:

  • Picolinic acid derivative (API)

  • A library of pharmaceutically acceptable coformers

  • Solvents for grinding and slurry experiments (e.g., ethanol, ethyl acetate, water)

  • Ball mill or mortar and pestle

  • Stirring plate and vials

  • Analytical instrumentation (PXRD, DSC, etc.)

Methodology:

  • Coformer Selection: Select a range of potential coformers based on crystal engineering principles (e.g., hydrogen bonding capabilities) or computational screening methods.[19][20][21]

  • Liquid-Assisted Grinding (LAG): a. Mix stoichiometric amounts of the API and a coformer in a milling jar or mortar. b. Add a small amount of a solvent. c. Grind the mixture for a set period (e.g., 30-60 minutes).[22] d. Analyze the resulting solid by PXRD.

  • Slurry Cocrystallization: a. Add an excess of the API and coformer (in a stoichiometric ratio) to a vial containing a selected solvent. b. Slurry the mixture at a constant temperature for several days to reach equilibrium.[23] c. Isolate the solid phase by filtration and analyze by PXRD.

  • Solvent Evaporation: a. Dissolve both the API and the coformer in a common solvent. b. Allow the solvent to evaporate slowly at room temperature.[22] c. Analyze any resulting crystals by PXRD.

  • Characterization and Solubility Testing: a. For any new crystalline forms identified, scale up the synthesis. b. Fully characterize the new cocrystal using techniques like SCXRD, DSC, and TGA. c. Measure the aqueous solubility and dissolution rate and compare them to the parent API.

Cocrystal_Screening_Workflow cluster_prep_cc Preparation cluster_methods_cc Screening Methods cluster_analysis_cc Analysis & Selection API_cc Picolinic Acid Derivative (API) LAG Liquid-Assisted Grinding API_cc->LAG Slurry Slurry Cocrystallization API_cc->Slurry Evaporation Solvent Evaporation API_cc->Evaporation Coformers Select Coformers Coformers->LAG Coformers->Slurry Coformers->Evaporation PXRD Analyze by PXRD LAG->PXRD Slurry->PXRD Evaporation->PXRD Characterize_cc Scale-up & Characterize PXRD->Characterize_cc Solubility_cc Measure Solubility Characterize_cc->Solubility_cc Select_cc Select Optimal Cocrystal Solubility_cc->Select_cc

Workflow for Cocrystal Screening.
Protocol 3: Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the solubility of a picolinic acid derivative.

Objective: To create an amorphous solid dispersion with improved dissolution.

Materials:

  • Picolinic acid derivative (API)

  • Hydrophilic carrier (e.g., PVP, PEG 6000, HPMC)

  • Volatile organic solvent (e.g., ethanol, chloroform, acetone)[8][9][24]

  • Rotary evaporator or vacuum oven

  • Mortar and pestle, sieve

Methodology:

  • Component Dissolution: Dissolve both the API and the hydrophilic carrier in a common volatile solvent. Ensure complete dissolution to achieve a homogeneous solution.[8][9]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by heating in a vacuum oven at a temperature below the boiling point of the solvent and the glass transition temperature of the components.[8][15]

  • Drying: A solid mass or film will be formed. Continue to dry the solid dispersion under vacuum to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid mass using a mortar and pestle. Pass the resulting powder through a sieve to obtain a uniform particle size.[9][24]

  • Characterization: a. Use PXRD to confirm the amorphous nature of the API in the dispersion. b. Use DSC to assess the miscibility of the drug and carrier. c. Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure API.

Solid_Dispersion_Workflow cluster_prep_sd Preparation cluster_process_sd Processing cluster_analysis_sd Analysis Dissolve Dissolve API & Carrier in Volatile Solvent Evaporate Evaporate Solvent Dissolve->Evaporate Dry Dry Solid Mass (Vacuum) Evaporate->Dry Mill Mill & Sieve Dry->Mill Characterize_sd Characterize (PXRD, DSC) Mill->Characterize_sd Dissolution Perform Dissolution Studies Characterize_sd->Dissolution FinalProduct Amorphous Solid Dispersion Dissolution->FinalProduct

Workflow for Solid Dispersion Preparation.
Protocol 4: Nanoparticle Formulation by Nanoprecipitation

This protocol details the nanoprecipitation (solvent displacement) method for preparing drug-loaded nanoparticles.

Objective: To produce nanoparticles of the picolinic acid derivative to enhance its dissolution rate.

Materials:

  • Picolinic acid derivative (API)

  • Polymer (e.g., PLGA, PCL)

  • Organic solvent, water-miscible (e.g., acetone, THF)[25]

  • Aqueous non-solvent phase (typically purified water)

  • Surfactant/stabilizer (e.g., Poloxamer, Pluronic F-68)[25]

  • Magnetic stirrer

  • Rotary evaporator or similar for solvent removal

  • Centrifuge for nanoparticle collection

Methodology:

  • Organic Phase Preparation: Dissolve the API and a polymer (e.g., PLGA) in a suitable water-miscible organic solvent like acetone.[25][26]

  • Aqueous Phase Preparation: Prepare an aqueous solution, typically containing a surfactant to stabilize the nanoparticles once formed.[25]

  • Nanoprecipitation: Add the organic phase drop-wise into the aqueous phase under constant magnetic stirring.[25] Nanoparticles will form instantaneously as the solvent diffuses and the polymer precipitates.[10][11]

  • Solvent Removal: Allow the mixture to stir for a period (e.g., overnight) to ensure the complete evaporation of the organic solvent. This can be expedited using a rotary evaporator under reduced pressure.[25]

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation.

  • Characterization: a. Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the drug loading and encapsulation efficiency. c. Evaluate the dissolution profile of the nanoparticles compared to the unprocessed drug.

Nanoprecipitation_Workflow cluster_prep_np Phase Preparation cluster_process_np Nanoparticle Formation cluster_analysis_np Analysis OrganicPhase Dissolve API & Polymer in Organic Solvent Precipitate Add Organic Phase to Aqueous Phase (under stirring) OrganicPhase->Precipitate AqueousPhase Prepare Aqueous Phase with Surfactant AqueousPhase->Precipitate Evaporate_np Evaporate Organic Solvent Precipitate->Evaporate_np Collect Collect Nanoparticles (Centrifugation) Evaporate_np->Collect Characterize_np Characterize Size, PDI, Encapsulation Efficiency Collect->Characterize_np FinalProduct_np Drug-Loaded Nanoparticles Characterize_np->FinalProduct_np

Workflow for Nanoprecipitation.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-6-methylpicolinic Acid and Other Halogenated Picolinic Acids in Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated picolinic acids represent a significant class of compounds in both pharmaceutical and agricultural sciences. The introduction of halogen atoms and other substituents onto the picolinic acid scaffold can profoundly influence their biological activity, physicochemical properties, and target specificity. This guide provides a comparative overview of 5-Bromo-6-methylpicolinic acid and other notable halogenated picolinic acids, focusing on their performance with supporting data and experimental context.

Physicochemical Properties of Selected Halogenated Picolinic Acids

The identity and position of halogen substituents, along with other functional groups, directly impact key molecular descriptors such as molecular weight, lipophilicity (LogP), and acidity (pKa). These parameters are crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its uptake and translocation in plants for herbicidal applications.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound this compound structureC₇H₆BrNO₂216.03137778-20-2
Picloram Picloram structureC₆H₃Cl₃N₂O₂241.461918-02-1
Clopyralid Clopyralid structureC₆H₃Cl₂NO₂192.001702-17-6
5-Bromonicotinic acid 5-Bromonicotinic acid structureC₆H₄BrNO₂202.0120826-04-4

Comparative Biological Activity

Many halogenated picolinic acids function as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants. Their mechanism of action often involves binding to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex. This interaction promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.

CompoundAssayOrganism/Cell LineEndpointResult
Picloram Herbicidal ActivityVarious broadleaf weeds-Systemic herbicide effective for woody plants and broadleaf weeds.[1]
Acute Oral ToxicityRatLD₅₀>5,000 mg/kg[2]
Aquatic ToxicityRainbow Trout96-hour LC₅₀19.3 mg/L[2]
Clopyralid Herbicidal ActivityBroadleaf weeds (e.g., L. palustris)-Selective herbicide for broadleaf weeds.[3]
Acute Oral ToxicityRatLD₅₀4,300 to 5,000 mg/kg[4]
Aquatic ToxicityRainbow Trout96-hour LC₅₀104 mg/L[4]
CytotoxicityHuman pluripotent stem cellsIC₅₀>100 µM[3]
5-Bromonicotinic acid CytotoxicityCaco-2 cells-Complete absence of cytotoxicity noted in a study with its lanthanide complexes.[5][6]

Signaling Pathway: TIR1/AFB-Mediated Auxin Response

The primary mode of action for many herbicidal picolinic acids is the disruption of the auxin signaling pathway. The following diagram illustrates the canonical TIR1/AFB-mediated auxin response.

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Halogenated Picolinic Acid) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: TIR1/AFB-mediated auxin signaling pathway.

Experimental Protocols

General Synthesis of Halogenated Picolinic Acids

The synthesis of halogenated picolinic acids can be achieved through various organic chemistry routes. A general workflow often involves the halogenation of a pyridine derivative followed by oxidation of a methyl group to a carboxylic acid, or vice versa.

SynthesisWorkflow Start Substituted Pyridine (e.g., 2-methyl-6-bromopyridine) Halogenation Halogenation (e.g., NBS, Br₂) Start->Halogenation Oxidation Oxidation (e.g., KMnO₄, HNO₃) Start->Oxidation Alternative Route Halogenation->Oxidation Oxidation->Halogenation Hydrolysis Ester Hydrolysis (if applicable) Oxidation->Hydrolysis Final_Product Halogenated Picolinic Acid Oxidation->Final_Product Hydrolysis->Final_Product

Caption: General synthetic workflow for halogenated picolinic acids.

Protocol: Root Growth Inhibition Assay for Herbicidal Activity

This protocol is a generalized method for assessing the herbicidal activity of picolinic acid derivatives by measuring their effect on root growth of a model plant, such as Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

  • Sterilize seeds of Arabidopsis thaliana (e.g., Columbia-0 ecotype) using a 70% ethanol solution followed by a bleach solution and then rinse with sterile water.

  • Sow the sterilized seeds on Murashige and Skoog (MS) agar plates.

  • Stratify the seeds by incubating the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

2. Preparation of Test Compounds:

  • Prepare stock solutions of this compound and other halogenated picolinic acids (e.g., Picloram, Clopyralid) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions of the stock solutions in the liquid MS medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects plant growth (typically <0.1%).

3. Root Growth Inhibition Assay:

  • After 4-5 days of germination, transfer seedlings of uniform size to new MS agar plates containing the different concentrations of the test compounds.

  • Place the plates vertically in the growth chamber to allow for downward root growth.

  • After a set period (e.g., 5-7 days), photograph the plates and measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition for each treatment relative to the solvent control.

4. Data Analysis:

  • For each compound, plot the percentage of root growth inhibition against the logarithm of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of root growth, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The halogenation pattern of picolinic acids is a critical determinant of their biological activity. While this compound is a commercially available building block, comprehensive public data on its comparative performance against established halogenated picolinic acids like Picloram and Clopyralid is limited. The provided data on related compounds and the outlined experimental protocols offer a framework for researchers to conduct such comparative studies. Understanding the structure-activity relationships within this class of molecules is essential for the rational design of novel and more effective herbicides and therapeutic agents. The auxin signaling pathway, particularly the TIR1/AFB co-receptor system, remains a key target for many of these compounds and a fertile area for further investigation.

References

The Pivotal Role of Substitution Patterns in 5-Bromo-6-methylpicolinic Acid Analogs for Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents has led to the extensive exploration of diverse chemical scaffolds. Among these, pyridinecarboxylic acid derivatives, particularly analogs of 5-Bromo-6-methylpicolinic acid, have emerged as a promising class of compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing on experimental data to elucidate the impact of molecular modifications on their cytotoxic effects against various cancer cell lines.

Unveiling the Structure-Activity Relationship

The core structure of this compound presents multiple sites for chemical modification, each influencing the compound's biological activity. The bromine atom at the 5-position, the methyl group at the 6-position, and the carboxylic acid at the 2-position are key determinants of the molecule's interaction with biological targets.

Systematic modifications of this scaffold have revealed critical insights into the SAR of these analogs. The data presented below, compiled from various studies, highlights how different substituents affect the anticancer potency.

Table 1: Comparative in vitro Cytotoxicity of Picolinic Acid Analogs
Compound IDScaffold ModificationCancer Cell LineIC50 (µM)Reference
1 Phenyl-pyridine-2-carboxylic acid derivativeMDA-MB-435 (Breast)Low micromolar[1]
2 N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amineA549 (Lung)99.93[2]
3a Dihydropyridine carboxylic acidHCT-15 (Colorectal)7.94[3]
3b Dihydropyridine carboxylic acidHCT-15 (Colorectal)9.24[3]
4a 3-benzylidenechroman-4-one (chalcone-like)K562 (Leukemia)≤ 3.86[4]
5 6,8-dibromo-5-nitroquinolineHeLa (Cervical)24.1

Note: The presented data is a selection from various sources to illustrate SAR trends and may not represent a direct comparison from a single study.

From the compiled data, several key SAR observations can be made:

  • Aromatic Substitutions: The introduction of substituted phenyl rings, as seen in phenyl-pyridine-2-carboxylic acid derivatives, can lead to potent, low micromolar antiproliferative activity.[1]

  • Heterocyclic Modifications: Conversion of the carboxylic acid to a substituted thiadiazole ring, as in compound 2 , can modulate activity, though the observed potency against A549 cells was modest.[2]

  • Ring Modifications: Alterations to the pyridine ring itself, such as in dihydropyridine analogs (3a and 3b ), can yield compounds with significant cytotoxicity against colorectal cancer cells.[3]

  • Influence of Bromine Position: While not directly on the picolinic acid core, the presence of two bromine atoms on a quinoline ring (compound 5 ) significantly contributes to its cytotoxic potential, suggesting the importance of halogenation.

  • Chalcone-like Analogs: Incorporating the picolinic acid scaffold into larger, more complex structures like chalcone-like molecules (compound 4a ) can result in highly potent anticancer agents.[4]

Experimental Methodologies

The evaluation of the anticancer activity of these analogs relies on robust and standardized in vitro assays. The following are detailed protocols for the key experiments cited in the literature.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[2]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Protein-Bound Dye Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm. The percentage of cell growth is calculated relative to the control, and the IC50 value is determined.[3]

Potential Signaling Pathways

Picolinic acid derivatives and related nitrogen-containing heterocyclic compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most commonly implicated pathways are the EGFR and PI3K/Akt/mTOR pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR P1 P EGFR->P1 P2 P EGFR->P2 GRB2 GRB2 P1->GRB2 P2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Picolinic_Acid_Analog 5-Bromo-6-methylpicolinic acid analog Picolinic_Acid_Analog->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition by this compound analogs.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Picolinic_Acid_Analog 5-Bromo-6-methylpicolinic acid analog Picolinic_Acid_Analog->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway as a potential target for this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs reveals a rich landscape for the development of novel anticancer agents. The strategic modification of the picolinic acid core, including substitutions on the pyridine ring and derivatization of the carboxylic acid group, significantly influences their cytotoxic potency. Future research should focus on systematic modifications of the this compound scaffold to optimize its anticancer activity and selectivity. A deeper understanding of their mechanism of action and interaction with key signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, will be crucial for the rational design of the next generation of picolinic acid-based cancer therapeutics.

References

A Comparative Analysis of Synthetic Routes to Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its substituted derivatives are crucial building blocks in medicinal chemistry and materials science, finding applications as herbicides, pharmaceuticals, and versatile ligands in coordination chemistry. The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of their biological and chemical properties. This guide provides a comparative analysis of several key synthetic routes to substituted picolinic acids, offering a side-by-side look at their performance based on experimental data. Detailed methodologies for key reactions are provided to facilitate replication and adaptation in the laboratory.

Performance Comparison of Synthetic Routes

The selection of an optimal synthetic route to a substituted picolinic acid is contingent on factors such as the desired substitution pattern, required scale, and the availability of starting materials. The following table summarizes quantitative data for several common and modern synthetic approaches.

Synthetic RouteStarting MaterialKey Reagents/Catalyst(s)Reaction ConditionsProductYield (%)Citation(s)
Oxidation of 2-Picoline α-PicolinePotassium permanganate (KMnO₄)Water, steam bath, 2-2.5 hoursPicolinic acid hydrochloride50-51[1]
Nitration and Reduction of Picolinic Acid N-oxide Picolinic acid N-oxide1. Fuming HNO₃/H₂SO₄2. H₂, Pd/C, Acetic acid/Acetic anhydride1. 120-130 °C, 2.5 hours2. Room temperature, 48 hours, 60 psi4-Aminopicolinic acid47[2]
Dechlorination of Picloram PicloramH₂, 10% Pd/C, 10% LiOH (aq)40 °C for 4 hours, then 70 °C for 12 hours, 45 psi4-Aminopicolinic acid99
Multi-component Synthesis Aldehydes, Malononitrile, etc.UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalystAmbient temperatureSubstituted picolinates/picolinic acidsHigh[3][4]
Sonogashira Coupling Methyl 4-iodopicolinateAlkyne, (Ph₃P)₂PdCl₂, CuI, 2 M NH₃ in EthanolRoom temperature, 48 hours4-(Alkynyl)picolinic acid derivatives (after hydrolysis)Good[2]

Experimental Protocols

Oxidation of α-Picoline to Picolinic Acid

This classical approach provides a straightforward route to the parent picolinic acid.

Procedure: In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, 2500 mL of water and 50 g (0.54 mole) of α-picoline are added. To this solution, 90 g (0.57 mole) of potassium permanganate is introduced, and the mixture is heated on a steam bath until the purple color disappears (approximately 1 hour). A second 90 g portion of potassium permanganate is then added, followed by 500 mL of water. Heating is continued until the purple color is destroyed (2–2.5 hours). The reaction mixture is cooled slightly, and the precipitated manganese oxides are removed by filtration and washed with 1 L of hot water. The filtrate is concentrated under reduced pressure to 150–200 mL, filtered if necessary, and acidified to Congo red with concentrated hydrochloric acid. The acidic solution is then evaporated to dryness under reduced pressure. The solid residue is refluxed for one hour with 250 mL of 95% ethanol, filtered, and the extraction is repeated with 150 mL of 95% ethanol. Dry hydrogen chloride gas is passed into the combined ethanolic filtrates until crystallization begins. The solution is then chilled to approximately 10 °C in a freezing mixture while continuing the addition of hydrogen chloride until the solution is saturated. The crystals of picolinic acid hydrochloride are collected by filtration and air-dried to yield 43–44 g (50–51%) of the product.[1]

Synthesis of 4-Aminopicolinic Acid from Picolinic Acid N-oxide

This two-step process allows for the introduction of an amino group at the 4-position of the picolinic acid scaffold.

Step 1: Nitration of Picolinic Acid N-oxide Picolinic acid N-oxide (10 g, 71.94 mmol) is added portion-wise to a stirred mixture of fuming nitric acid and sulfuric acid at a temperature maintained between 120-130 °C for 2.5 hours.

Step 2: Reduction of 4-Nitropicolinic Acid N-oxide The resulting 4-nitropicolinic acid N-oxide is then reduced via catalytic hydrogenation. The nitro compound is dissolved in a mixture of warm glacial acetic acid and acetic anhydride. The mixture is stirred for 48 hours at room temperature under a hydrogen atmosphere (60 psi) in the presence of a Pd/C catalyst. After filtration through celite and removal of the solvent under reduced pressure, the 4-aminopicolinic acid is obtained. Recrystallization from hot water/ethanol affords the pure product as a white solid (yield: 47%).[2]

Sonogashira Coupling for the Synthesis of 4-(Alkynyl)picolinic Acid Derivatives

This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing alkyne functionalities.

Procedure: The synthesis begins with the preparation of methyl 4-iodopicolinate from picolinic acid.[2] In a Schlenk tube under an argon atmosphere, methyl 4-iodopicolinate, the terminal alkyne, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide are combined in a 2 M solution of ammonia in ethanol. The reaction mixture is stirred at room temperature for 48 hours. Subsequent acid hydrolysis of the resulting methyl ester yields the desired 4-(alkynyl)picolinic acid.[2]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Oxidation_of_Picoline Picoline α-Picoline PicolinicAcid Picolinic Acid Hydrochloride Picoline->PicolinicAcid Oxidation KMnO4 KMnO₄ KMnO4->PicolinicAcid

Caption: Oxidation of α-Picoline to Picolinic Acid.

Nitration_Reduction_Pathway start Picolinic Acid N-oxide step1 Nitration (fuming HNO₃/H₂SO₄) start->step1 intermediate 4-Nitropicolinic Acid N-oxide step1->intermediate step2 Reduction (H₂, Pd/C) intermediate->step2 final 4-Aminopicolinic Acid step2->final

Caption: Synthesis of 4-Aminopicolinic Acid.

Sonogashira_Coupling_Workflow Iodopicolinate Methyl 4-Iodopicolinate Coupling Sonogashira Coupling ((Ph₃P)₂PdCl₂, CuI) Iodopicolinate->Coupling Alkyne Terminal Alkyne Alkyne->Coupling CoupledProduct Methyl 4-(Alkynyl)picolinate Coupling->CoupledProduct Hydrolysis Acid Hydrolysis CoupledProduct->Hydrolysis FinalProduct 4-(Alkynyl)picolinic Acid Hydrolysis->FinalProduct

Caption: Sonogashira Coupling for Picolinic Acid Derivatization.

References

A Researcher's Guide to Bioisosteric Replacement of the Carboxylic Acid in Picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Picolinic acid, a pyridine-2-carboxylic acid, serves as a scaffold in numerous biologically active compounds, from herbicides to potential therapeutics.[1] The carboxylic acid moiety, while often crucial for target engagement, can present challenges related to pharmacokinetics and toxicity.[2][3] This guide provides a comparative overview of common bioisosteric replacements for the carboxylic acid group in picolinic acid, supported by experimental data and detailed methodologies.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to optimize drug-like properties.[4] For carboxylic acids, this approach aims to modulate acidity (pKa), lipophilicity (logP), metabolic stability, and cell permeability while preserving the key interactions with biological targets.[2][5] This guide focuses on three prominent carboxylic acid bioisosteres: tetrazoles, acyl sulfonamides, and hydroxamic acids.

Comparative Analysis of Physicochemical Properties

The decision to replace a carboxylic acid is often driven by the need to fine-tune its physicochemical properties. The following table summarizes key parameters for picolinic acid and its potential bioisosteres. It is important to note that while direct comparative data for picolinic acid analogs is limited, the presented data is based on established trends for these bioisosteres on various aromatic scaffolds.[5][6]

Compound/BioisostereRepresentative StructurepKa RangelogP/logD RangeKey Characteristics
Picolinic Acid 2-carboxypyridine~5.3~0.22Planar, acidic, potential for metabolic liabilities (e.g., glucuronidation).[2][3][7]
Tetrazole 5-(pyridin-2-yl)-1H-tetrazole4.5 - 5.0Generally higher than corresponding carboxylic acidPlanar, similar acidity to carboxylic acid, metabolically more stable, can enhance oral bioavailability.[2][3]
Acyl Sulfonamide N-acyl-pyridine-2-sulfonamide3.5 - 5.0Variable, can be modulated by R' groupNon-planar, acidic, offers opportunities for additional interactions, can improve metabolic stability.[8]
Hydroxamic Acid N-hydroxy-picolinamide8.0 - 9.0Generally lower than corresponding carboxylic acidLess acidic than carboxylic acid, potent metal chelator, potential for use in metalloenzyme inhibitors.[9][10]

Biological Activity Profile

The ultimate goal of bioisosteric replacement is to maintain or improve biological activity. The choice of bioisostere can significantly impact how a molecule interacts with its target and its overall pharmacological profile.

  • Tetrazoles: Often successfully mimic the hydrogen bonding interactions of the carboxylate group. Their similar pKa ensures that they are ionized at physiological pH, allowing for analogous electrostatic interactions with target proteins.[3] The increased metabolic stability of the tetrazole ring can lead to improved in vivo efficacy.[2]

  • Acyl Sulfonamides: This bioisostere offers a three-dimensional arrangement of hydrogen bond donors and acceptors that can differ from the planar carboxylic acid. This can lead to altered or improved binding affinity and selectivity. The acidity of the N-H proton is comparable to that of a carboxylic acid.[8]

  • Hydroxamic Acids: These are particularly effective replacements when the target is a metalloenzyme. The hydroxamic acid moiety is a strong chelator of metal ions, such as zinc, which are often found in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[9][10]

Experimental Protocols

Accurate and reproducible experimental data is crucial for the successful application of bioisosteric replacement. Below are detailed methodologies for key experiments cited in this guide.

Determination of pKa (Spectrophotometric Method)

This method is based on the principle that the UV-visible absorption spectrum of an ionizable compound changes as a function of pH.

Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values, typically spanning a range of 4-5 pH units around the expected pKa of the compound.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Measurement:

    • Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis.

    • Measure the absorbance of each solution across a relevant wavelength range (e.g., 200-400 nm) using a UV-visible spectrophotometer.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance difference between the ionized and non-ionized forms.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between n-octanol and water.

Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases.

    • Allow the phases to separate completely.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Bioisosteric_Replacement cluster_bioisosteres Bioisosteric Replacements Picolinic_Acid Picolinic Acid (Carboxylic Acid) Tetrazole Tetrazole Picolinic_Acid->Tetrazole Improves metabolic stability Acyl_Sulfonamide Acyl Sulfonamide Picolinic_Acid->Acyl_Sulfonamide Modulates 3D structure Hydroxamic_Acid Hydroxamic Acid Picolinic_Acid->Hydroxamic_Acid Introduces metal chelation

Caption: Bioisosteric replacement of the carboxylic acid in picolinic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis Start Picolinic Acid Derivative Bioisostere_Synthesis Synthesize Analogs (Tetrazole, Acyl Sulfonamide, etc.) Start->Bioisostere_Synthesis Physicochemical Physicochemical Profiling (pKa, logP) Bioisostere_Synthesis->Physicochemical In_Vitro In Vitro Biological Assays Physicochemical->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) In_Vivo->SAR

Caption: A typical experimental workflow for evaluating bioisosteres.

Signaling_Pathway Ligand Picolinic Acid Analog Receptor Target Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector modulates Second_Messenger Second Messenger Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generalized signaling pathway where picolinic acid analogs may act.

Conclusion

The bioisosteric replacement of the carboxylic acid in picolinic acid offers a versatile strategy for overcoming common challenges in drug development. Tetrazoles, acyl sulfonamides, and hydroxamic acids each present a unique set of physicochemical and biological properties that can be leveraged to improve the performance of picolinic acid-based compounds. While direct comparative studies on the picolinic acid scaffold are an area for future research, the established principles of bioisosterism provide a strong foundation for the rational design of novel analogs with enhanced therapeutic potential. Careful consideration of the target and desired property modulations will guide the selection of the most appropriate bioisostere for a given drug discovery program.

References

Efficacy of 5-Bromo-6-methylpicolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 5-Bromo-6-methylpicolinic acid derivatives, a class of compounds with significant potential in therapeutic applications. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document serves as a valuable resource for researchers engaged in drug discovery and development.

Comparative Efficacy Data

While direct comparative studies on a homologous series of this compound derivatives are not extensively available in the public domain, this section presents representative data from a study on novel picolinic acid derivatives to illustrate the typical evaluation of such compounds. The following table summarizes the cytotoxic activity of a series of newly synthesized picolinic acid derivatives against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines.[1][2]

Compound IDModification on Picolinic Acid ScaffoldGI50 (µM) vs. A549 CellsGI50 (µM) vs. MCF-7 Cells
4 N-(4-chlorophenyl)picolinamide> 50 µg/mL> 50 µg/mL
5 N-(4-bromophenyl)picolinamide99.93> 50 µg/mL
5A N-(4-iodophenyl)picolinamide> 50 µg/mL> 50 µg/mL
5B N-(4-fluorophenyl)picolinamide> 50 µg/mL> 50 µg/mL
5C N-(p-tolyl)picolinamide> 50 µg/mL> 50 µg/mL
6 N-(3-chlorophenyl)picolinamide> 50 µg/mL> 50 µg/mL
6A N-(3-bromophenyl)picolinamide> 50 µg/mL> 50 µg/mL
6B N-(3-iodophenyl)picolinamide> 50 µg/mL> 50 µg/mL
6C N-(m-tolyl)picolinamide> 50 µg/mL> 50 µg/mL
7 N-(2-chlorophenyl)picolinamide> 50 µg/mL> 50 µg/mL
7A N-(2-bromophenyl)picolinamide> 50 µg/mL> 50 µg/mL
7B N-(2-iodophenyl)picolinamide> 50 µg/mL> 50 µg/mL
7C N-(o-tolyl)picolinamide> 50 µg/mL> 50 µg/mL

Note: The data presented is for a series of picolinic acid derivatives, not specifically this compound derivatives, but serves as a representative example of efficacy evaluation for this class of compounds.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of picolinic acid derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the effect of a small molecule inhibitor on cell growth and survival.[3]

1. Cell Seeding:

  • Cells (e.g., A549, MCF-7) are plated in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well).

  • Plates are incubated for 24 hours to allow for cell adherence.

2. Compound Treatment:

  • Serial dilutions of the test compounds are prepared in the culture medium.

  • The initial medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds.

  • A vehicle control (e.g., DMSO) is included.

  • Cells are incubated with the compounds for a specified duration (e.g., 48 or 72 hours).

3. Reagent Addition and Incubation:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • The plate is incubated to allow for the formation of formazan crystals by mitochondrial reductases in viable cells.

4. Data Acquisition:

  • The formazan crystals are solubilized.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.

Kinase Inhibition Assay (Biochemical)

This assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.

1. Assay Setup:

  • The assay is typically performed in a 96-well or 384-well plate format.

  • The reaction mixture includes the purified kinase, a specific substrate (peptide or protein), and ATP.

2. Compound Incubation:

  • The test compounds are added to the wells at various concentrations.

  • A pre-incubation step of the compound with the kinase may be included to allow for binding.[4]

3. Reaction Initiation and Termination:

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is then stopped by the addition of a stop solution (e.g., EDTA).

4. Detection:

  • The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).[5]

5. Data Analysis:

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanism of Action: Signaling Pathway

Picolinic acid and its derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. One identified pathway involves the induction of Endoplasmic Reticulum (ER) stress.[1][2] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can lead to apoptosis.

ER_Stress_Apoptosis cluster_cell Cancer Cell Picolinic_Acid_Derivative Picolinic Acid Derivative ER_Stress ER Stress (Unfolded Protein Response) Picolinic_Acid_Derivative->ER_Stress UPR_Sensors UPR Sensors (PERK, IRE1, ATF6) ER_Stress->UPR_Sensors CHOP_Activation CHOP Activation UPR_Sensors->CHOP_Activation Bcl2_Family_Alteration Bcl-2 Family Alteration (e.g., Bim induction) UPR_Sensors->Bcl2_Family_Alteration Apoptosis Apoptosis CHOP_Activation->Apoptosis Caspase_Activation Caspase Activation Bcl2_Family_Alteration->Caspase_Activation Caspase_Activation->Apoptosis

Caption: ER stress-mediated apoptosis pathway induced by picolinic acid derivatives.

The following diagram illustrates a general experimental workflow for the initial screening and evaluation of novel this compound derivatives.

Experimental_Workflow Start Start: Synthesis of Derivatives Primary_Screening Primary Screening: Cell Viability Assay (e.g., MTT) Start->Primary_Screening Hit_Identification Hit Identification: (GI50 < Threshold) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - Apoptosis Assays - Cell Cycle Analysis Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Inactive Mechanism_Studies Mechanism of Action Studies: - Kinase Inhibition Assays - Western Blot for Pathway Proteins Secondary_Assays->Mechanism_Studies Mechanism_Studies->Lead_Optimization Lead_Optimization->Start Synthesize New Derivatives End End: Candidate for Further Preclinical Studies Lead_Optimization->End

Caption: General workflow for the evaluation of this compound derivatives.

References

Benchmarking 5-Bromo-6-methylpicolinic acid: A Comparative Guide for Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the selection of appropriate synthetic building blocks is a critical decision that profoundly influences the efficiency of synthesis and the properties of the final compounds. 5-Bromo-6-methylpicolinic acid is a versatile heterocyclic building block, offering multiple reaction sites for diversification. This guide provides a comparative analysis of this compound against other commercially available, structurally related building blocks, offering insights into their reactivity and potential applications. The following sections present a compilation of experimental data from analogous systems, detailed experimental protocols for key transformations, and visualizations of reaction workflows and pathways to aid researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Physicochemical Properties

A fundamental understanding of the physicochemical properties of a building block is essential for predicting its behavior in a reaction. The table below summarizes key properties of this compound and selected alternative building blocks.

PropertyThis compound5-Bromo-3-methylpicolinic Acid3-Bromo-5-methylpicolinic acid5-Bromo-2-methylpyridin-3-amine
Molecular Formula C7H6BrNO2C7H6BrNO2C7H6BrNO2C6H7BrN2
Molecular Weight 216.03 g/mol 216.03 g/mol 216.03 g/mol 187.04 g/mol
CAS Number 137778-20-2886365-43-11211515-68-221964096
Appearance SolidSolidSolidSolid
Purity Typically ≥95%---
Storage Inert atmosphere, 2-8°C or room temperature, sealed in dry-20°C--

Reactivity Benchmark: Palladium-Catalyzed Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling Yields of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)82
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)88
44-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dinocane/H₂O (4:1)78
54-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)80

This data is for the structurally analogous compound 5-bromo-2-methylpyridin-3-amine and is intended to provide an estimate of expected reactivity.

Experimental Protocols

To facilitate the practical application of these building blocks, detailed experimental protocols for key synthetic transformations are provided below.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of bromopyridine derivatives with arylboronic acids and may require optimization for specific substrates.

Materials:

  • Bromopyridine derivative (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine derivative.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

General Protocol for Fischer Esterification

This protocol provides a general method for the esterification of picolinic acid derivatives.

Materials:

  • Picolinic acid derivative (e.g., this compound) (1.0 equiv)

  • Alcohol (e.g., methanol, ethanol) (serves as solvent and reagent)

  • Strong acid catalyst (e.g., concentrated H₂SO₄) (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the picolinic acid derivative in an excess of the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for Suzuki coupling, the structural relationships between the compared building blocks, and a hypothetical signaling pathway where these molecules might be employed.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: - Bromopyridine - Boronic Acid - Base - Catalyst glassware Dry Glassware setup Assemble Reaction under Inert Atmosphere glassware->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Product

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

structural_relationship cluster_derivatives Substituted Picolinic Acids Picolinic_Acid Picolinic Acid Core 5_Bromo_6_Me This compound Picolinic_Acid->5_Bromo_6_Me 5_Bromo_3_Me 5-Bromo-3-methylpicolinic acid Picolinic_Acid->5_Bromo_3_Me 3_Bromo_5_Me 3-Bromo-5-methylpicolinic acid Picolinic_Acid->3_Bromo_5_Me 5_Bromo_2_Me_3_NH2 5-Bromo-2-methylpyridin-3-amine Pyridine_Core Pyridine Core Pyridine_Core->5_Bromo_2_Me_3_NH2

Structural relationships of the compared synthetic building blocks.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene Target Gene transcription_factor->gene response Cellular Response (e.g., Proliferation) gene->response ligand Growth Factor ligand->receptor inhibitor Picolinic Acid Derivative (Kinase Inhibitor) inhibitor->kinase1

Hypothetical signaling pathway inhibited by a picolinic acid derivative.

Conclusion

This compound is a valuable building block for chemical synthesis, offering a versatile scaffold for the introduction of molecular diversity. While direct comparative performance data is limited, analysis of structurally similar compounds suggests it is a reactive substrate in key transformations such as Suzuki-Miyaura cross-coupling. The provided experimental protocols and visualizations serve as a practical guide for researchers and drug development professionals. The choice of building block will ultimately depend on the specific synthetic target and desired properties, and this guide aims to provide a solid foundation for making that selection. Further experimental studies directly comparing the reactivity of these building blocks under standardized conditions would be a valuable contribution to the field.

A Comparative Analysis of Picolinic Acid-Based Compounds: In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of picolinic acid-based compounds, detailing their performance in both laboratory (in vitro) and whole-organism (in vivo) studies. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile class of molecules. Picolinic acid, a derivative of pyridine, and its analogues have garnered significant attention for their diverse biological activities, ranging from antiviral and anticancer to metal-chelating properties.[1][2][3] This guide synthesizes experimental data to offer a clear and objective overview of their capabilities.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the biological activities of different picolinic acid-based compounds.

Table 1: In Vitro Antiviral Activity of Picolinic Acid

VirusCell LineAssay TypeIC50 / EC50Reference
Influenza A Virus (H1N1)MDCKPlaque Reduction Assay~2 µM[4]
SARS-CoV-2Vero E6Viral RNA ReductionPotent InhibitionNarayan et al., 2023[5][6][7]

Table 2: In Vitro Anticancer Activity of Picolinic Acid Derivatives and Metal Complexes

Compound/ComplexCancer Cell LineAssay TypeIC50 (µM)Reference
N-methylpicolinamide-4-thiol derivative (Compound 1)HepG2MTT Assay62.96[8]
fac-[Re(Pico)(CO)3(H2O)]A549 (Lung)Cytotoxicity~20.9 µg/mL[9]
fac-[Re(Pico)(CO)3(H2O)]HeLa (Cervical)Cytotoxicity~15.8 µg/mL[9]
[VO(dipic)(4,7-dimethoxy-phen)] (Complex 5)HCT116-DoxRCytotoxicityLower than Complex 8[10]
[VO(dipic)(4,7-diphenyl-phen)] (Complex 6)HCT116-DoxRCytotoxicityLower than Complex 8[10]
[VO(dipic)(phen)] (Complex 8)HCT116-DoxRCytotoxicityHigher than 5 & 6[10]

Table 3: In Vivo Efficacy of Picolinic Acid and its Derivatives

Compound/ComplexAnimal ModelDisease ModelKey FindingsReference
Picolinic AcidBALB/c miceInfluenza A Virus (IAV) Infection80-100% survival rates with prophylactic and therapeutic treatment.[4][4]
Picolinic AcidSyrian Golden hamsterSARS-CoV-2 InfectionSignificant reduction in lung viral RNA load and inflammation.[4][4]
Picolinic AcidCBA/J miceEhrlich Ascites TumorRetarded tumor growth and increased survival.[11][11]
[VO(dipic)(phen)] and derivativesChicken EmbryoChorioallantoic Membrane (CAM) AssaySlight in vivo anti-angiogenic capability and no toxicity observed.[10][10]

Visualizing the Science: Pathways and Processes

To better illustrate the mechanisms and workflows associated with the study of picolinic acid-based compounds, the following diagrams have been generated.

Antiviral_Mechanism_of_Picolinic_Acid cluster_host Host Cell Virus Virus Particle Cell Host Cell Membrane Virus->Cell Binding Endosome Endosome Cell->Endosome Endocytosis Replication Viral Replication Endosome->Replication PA Picolinic Acid PA->Virus PA->Endosome Inhibits viral-endosomal membrane fusion Drug_Discovery_Workflow A Synthesis of Picolinic Acid Derivatives B In Vitro Screening (e.g., Cytotoxicity, Antiviral Assays) A->B C Lead Compound Identification B->C D In Vivo Testing (Animal Models, CAM Assay) C->D E Preclinical Development D->E Picolinic_Acid_Chelation PA Picolinic Acid Pyridine Ring Carboxylic Acid Metal Metal Ion (e.g., Zn²⁺, Fe²⁺) PA:e->Metal:w Binds to Complex Picolinic Acid-Metal Complex (Chelate) PA:s->Complex:n Metal:e->Complex:w

References

A Head-to-Head Comparison of Catalysts for Picolinic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, picolinic acids and their derivatives are crucial building blocks for pharmaceuticals and functional materials. The effective cross-coupling of these moieties is paramount, with catalyst choice being a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides a detailed, data-driven comparison of the three most prominent classes of catalysts employed for this purpose: palladium, nickel, and copper-based systems. While direct head-to-head comparisons under identical conditions are sparse in the literature due to the diverse reactivity of these catalysts, this guide presents representative examples of their application in picolinic acid cross-coupling, offering a valuable resource for researchers, scientists, and drug development professionals.

Performance Comparison of Catalysts

The following tables summarize the performance of palladium, nickel, and copper catalysts in specific picolinic acid cross-coupling reactions. It is important to note that the reaction types differ, reflecting the distinct catalytic activities of each metal.

Palladium-Catalyzed Decarboxylative Cross-Coupling

Palladium catalysts are highly effective for the decarboxylative cross-coupling of 2-picolinic acid with a variety of aryl and heteroaryl bromides, enabling C-C bond formation.[1] This method is valued for its ability to use readily available carboxylic acids.

EntryAryl BromideProductYield (%)
1Bromobenzene2-Phenylpyridine85
21-Bromo-4-methoxybenzene2-(4-Methoxyphenyl)pyridine92
31-Bromo-4-fluorobenzene2-(4-Fluorophenyl)pyridine88
41-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)pyridine75
52-Bromonaphthalene2-(Naphthalen-2-yl)pyridine82
63-Bromopyridine2,3'-Bipyridine78
72-Bromoquinoline2-(Quinolin-2-yl)pyridine71
Nickel-Catalyzed Reductive Cross-Coupling

Nickel catalysts, particularly with picolinamide-derived ligands, have proven efficient in the reductive cross-coupling of aryl bromides with alkyl bromides.[2] This approach is notable for its mild reaction conditions and tolerance of a wide array of functional groups.

EntryAryl BromideAlkyl BromideProductYield (%)
14-BromotolueneCyclopropyl bromide1-Cyclopropyl-4-methylbenzene95
21-Bromo-4-methoxybenzeneCyclopropyl bromide1-Cyclopropyl-4-methoxybenzene98
31-Bromo-4-fluorobenzeneCyclopropyl bromide1-Cyclopropyl-4-fluorobenzene91
4Methyl 4-bromobenzoateCyclopropyl bromideMethyl 4-cyclopropylbenzoate89
54-BromoanilineCyclopropyl bromide4-Cyclopropylaniline78
62-BromopyridineCyclopropyl bromide2-Cyclopropylpyridine85
73-BromothiopheneCyclopropyl bromide3-Cyclopropylthiophene82
Copper-Catalyzed N-Arylation

Copper catalysts, with picolinic acid often serving as a ligand, are widely used for N-arylation reactions, such as the coupling of hydrazides with aryl iodides.[3] This method offers a cost-effective alternative to palladium for C-N bond formation.

EntryAryl IodideHydrazideProductYield (%)
1Iodobenzenetert-Butyl carbazatetert-Butyl 2-phenylhydrazine-1-carboxylate94
21-Iodo-4-methylbenzenetert-Butyl carbazatetert-Butyl 2-(p-tolyl)hydrazine-1-carboxylate96
31-Iodo-4-methoxybenzenetert-Butyl carbazatetert-Butyl 2-(4-methoxyphenyl)hydrazine-1-carboxylate95
41-Iodo-4-chlorobenzenetert-Butyl carbazatetert-Butyl 2-(4-chlorophenyl)hydrazine-1-carboxylate91
51-Iodo-3-nitrobenzenetert-Butyl carbazatetert-Butyl 2-(3-nitrophenyl)hydrazine-1-carboxylate85
62-Iodopyridinetert-Butyl carbazatetert-Butyl 2-(pyridin-2-yl)hydrazine-1-carboxylate88
73-Iodothiophenetert-Butyl carbazatetert-Butyl 2-(thiophen-3-yl)hydrazine-1-carboxylate84

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation in the laboratory.

General Procedure for Palladium-Catalyzed Decarboxylative Cross-Coupling of 2-Picolinic Acid

A mixture of 2-picolinic acid (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (5 mol%), ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., dioxane, 5 mL) is placed in a sealed tube. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon) three times. The reaction mixture is then stirred at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Nickel-Catalyzed Reductive Cross-Coupling with a Picolinamide Ligand

In an argon-filled glovebox, a vial is charged with NiCl₂·glyme (5 mol%), a picolinamide-based ligand (6 mol%), the aryl bromide (1.0 mmol), and a reducing agent (e.g., zinc powder, 2.0 mmol). A solvent mixture (e.g., DMA/THF, 3:1, 2 mL) is added, followed by the alkyl bromide (1.5 mmol). The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a given time (e.g., 12 hours). Upon completion, the reaction is quenched with aqueous HCl (1 M) and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.

General Procedure for Copper-Catalyzed N-Arylation with Picolinic Acid as a Ligand

To a screw-capped vial is added CuI (10 mol%), 2-picolinic acid (20 mol%), the hydrazide (1.0 mmol), the aryl iodide (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). The vial is evacuated and backfilled with argon. A solvent (e.g., DMF, 3 mL) is added, and the mixture is stirred at a specified temperature (e.g., 110 °C) for a certain duration (e.g., 24 hours). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Catalytic Cycles and Mechanisms

The following diagrams illustrate the proposed catalytic cycles for each of the discussed cross-coupling reactions, providing a visual representation of the mechanistic pathways.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X(L_n) Pd0->PdII_Aryl Ar-X OA Oxidative Addition PdII_Picolinate Ar-Pd(II)-Picolinate(L_n) PdII_Aryl->PdII_Picolinate Picolinic Acid, -HX Decarb Decarboxylation Coordination PdII_Picolinate->Pd0 Product Ar-Pyridine PdII_Picolinate->Product CO2 CO₂ PdII_Picolinate->CO2 RE Reductive Elimination

Figure 1. Proposed catalytic cycle for Palladium-catalyzed decarboxylative cross-coupling.

Nickel_Catalytic_Cycle cluster_1 Catalytic Cycle Ni0 Ni(0)L_n NiII_Aryl Ar-Ni(II)-X(L_n) Ni0->NiII_Aryl Ar-X OA1 Oxidative Addition NiI_Aryl Ar-Ni(I)(L_n) NiII_Aryl->NiI_Aryl Reductant Red1 Reduction NiIII_Aryl_Alkyl Ar-Ni(III)-R(X)(L_n) NiI_Aryl->NiIII_Aryl_Alkyl R-X OA2 Oxidative Addition NiIII_Aryl_Alkyl->Ni0 Product Ar-R NiIII_Aryl_Alkyl->Product RE Reductive Elimination Copper_Catalytic_Cycle cluster_2 Catalytic Cycle CuI Cu(I)X CuI_Picolinate Cu(I)-Picolinate CuI->CuI_Picolinate Picolinic Acid Ligand_Exch1 Ligand Exchange CuI_Amide Cu(I)-Amide CuI_Picolinate->CuI_Amide Amine, -HX Ligand_Exch2 Ligand Exchange CuIII_Intermediate Ar-Cu(III)-Amide(X) CuI_Amide->CuIII_Intermediate Ar-X OA Oxidative Addition CuIII_Intermediate->CuI Product Ar-Amide CuIII_Intermediate->Product RE Reductive Elimination

References

Comparative Docking Analysis of 5-Bromo-6-methylpicolinic Acid Derivatives: A Guide to Virtual Screening

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of hypothetical molecular docking studies on a series of 5-Bromo-6-methylpicolinic acid derivatives. The aim is to illustrate the process and potential outcomes of such computational analyses in the context of early-stage drug discovery. The data presented here is for illustrative purposes to guide researchers in structuring their own findings.

Introduction to Comparative Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding affinity and mode of action of novel compounds against a biological target, such as a protein or enzyme. Comparative docking studies, as outlined in this guide, involve the systematic evaluation of a library of related compounds—in this case, derivatives of this compound—against a common target. This allows for the identification of structure-activity relationships (SAR) and the selection of lead candidates for further experimental validation.

Hypothetical Docking Performance of this compound Derivatives

The following table summarizes the hypothetical docking scores and interaction patterns of a series of this compound derivatives against a putative protein kinase target. Lower binding energy values typically indicate a more favorable binding interaction.

Compound IDDerivative Substitution (R-group)Binding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Parent -H-7.2LYS78, GLU91, LEU1322
DERIV-01 -NH2-8.5LYS78, GLU91, ASP1454
DERIV-02 -OH-8.1GLU91, ASP145, SER1333
DERIV-03 -OCH3-7.8LYS78, LEU1321
DERIV-04 -COOH-9.2LYS78, GLU91, ARG144, ASP1455
DERIV-05 -CF3-7.5LEU132, PHE1460

Experimental Protocol for Molecular Docking

This section details a generalized protocol for performing comparative molecular docking studies using a tool like AutoDock.[1]

3.1. Preparation of the Receptor Molecule

  • Obtain Protein Structure: The three-dimensional structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The size and center of the grid are determined based on the location of the known active site or predicted binding pockets.

3.2. Preparation of Ligand Molecules

  • Ligand Synthesis/Drawing: The 3D structures of the this compound and its derivatives are generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization: The energy of each ligand is minimized to obtain a stable conformation.

  • Ligand Preparation for Docking: Ligand files are converted to the appropriate format (e.g., PDBQT for AutoDock), with rotatable bonds defined.

3.3. Docking Simulation

  • Algorithm Selection: A suitable docking algorithm is chosen. For instance, the Lamarckian Genetic Algorithm is commonly used in AutoDock.

  • Execution of Docking: The docking simulation is run for each ligand against the prepared protein. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the lowest binding energy and the clustering of conformations. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualization of Docking Workflow

The following diagram illustrates the general workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Computational Docking cluster_analysis Analysis & Selection receptor Receptor Preparation (PDB Structure, Add Hydrogens) grid Grid Box Generation (Define Active Site) receptor->grid ligands Ligand Library Preparation (3D Structures, Energy Minimization) docking Molecular Docking Simulation (e.g., AutoDock) ligands->docking grid->docking analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis (Structure-Activity Relationship) analysis->comparison selection Lead Candidate Selection comparison->selection

Caption: Workflow of a comparative molecular docking study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 5-Bromo-6-methylpicolinic acid, a halogenated picolinic acid derivative. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Hazard Identification and Classification

Understanding the hazards associated with this compound is the first step toward safe handling and disposal. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

Hazard ClassificationGHS Hazard StatementPictogramSignal Word
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]GHS07Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]GHS07Warning
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory SystemH335: May cause respiratory irritation[1][2]GHS07Warning
Personal Protective Equipment (PPE)

When handling this compound, particularly during disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.

Experimental Protocol for Disposal

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal facility. It is imperative to adhere to all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Identify Waste: All waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., weighing paper, pipette tips, gloves), must be considered hazardous waste.

  • Use a Designated Container: Collect all this compound waste in a clearly labeled, dedicated, and chemically compatible waste container. The container should be in good condition and have a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (GHS07).

Step 2: Storage

  • Secure Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • Ventilation: The storage area should be well-ventilated.

  • Segregation: Keep the waste container away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[3]

Step 3: Accidental Spill Response

In the event of a small spill:

  • Ensure Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Containment: Prevent the spill from spreading.

  • Cleanup: Carefully sweep the solid material to avoid generating dust.[3][4] For liquid spills, use an inert absorbent material.

  • Collect Waste: Place all contaminated materials into the designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent.

Step 4: Professional Disposal

  • Contact a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste by a licensed chemical waste disposal company.

  • Provide Documentation: Furnish the waste disposal company with a complete list of the waste contents and a copy of the Safety Data Sheet (SDS) if available.

  • Follow Regulations: Ensure that all transportation and disposal procedures comply with institutional, local, state, and federal regulations.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill Response Start Start: Identify Waste Segregate Segregate 5-Bromo-6-methylpicolinic acid waste Start->Segregate Container Use designated, labeled, and compatible container Segregate->Container Store Store in secure, ventilated hazardous waste area Container->Store Incompatibles Keep away from incompatible materials Store->Incompatibles Contact_Vendor Contact licensed waste disposal company Incompatibles->Contact_Vendor Documentation Provide waste information and SDS Contact_Vendor->Documentation Transport Arrange for professional transport and disposal Documentation->Transport End End: Compliant Disposal Transport->End Spill Accidental Spill Ventilate Ensure adequate ventilation Spill->Ventilate Contain Contain the spill Ventilate->Contain Cleanup Clean up with appropriate materials (avoiding dust) Contain->Cleanup Collect Collect spill residue in hazardous waste container Cleanup->Collect Collect->Container

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 5-Bromo-6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 5-Bromo-6-methylpicolinic acid. The following procedural guidance is based on the known hazards of structurally similar compounds and is intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Hazard CategoryPotential Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately if contaminated.[3] Footwear: Fully enclosed shoes are mandatory.[3]
Eye Contact Causes serious eye irritation.[4]Safety Goggles/Glasses: Wear chemical splash goggles or safety glasses with side shields that meet recognized standards (e.g., ANSI Z87.1).[3] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[3][5]
Inhalation May cause respiratory irritation.[1][2]Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3][5]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Handling the Compound:

    • Avoid the formation of dust during handling.[1]

    • Carefully weigh and transfer the chemical, minimizing the potential for spills.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2]

Disposal Plan: Waste Management

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

    • Unused Product: The compound should not be allowed to enter drains, waterways, or the soil.[4]

  • Disposal Method:

    • The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[7]

    • It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][8]

    • Always dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Weigh & Transfer Compound don_ppe->handle_compound perform_experiment Perform Experimental Procedure handle_compound->perform_experiment decontaminate Decontaminate Work Area & Equipment perform_experiment->decontaminate segregate_waste Segregate Contaminated Waste perform_experiment->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose Dispose via Licensed Facility segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.